Product packaging for 7-Methoxybenzo[e][1,2,4]triazin-3-amine(Cat. No.:CAS No. 27238-40-0)

7-Methoxybenzo[e][1,2,4]triazin-3-amine

Cat. No.: B1601121
CAS No.: 27238-40-0
M. Wt: 176.18 g/mol
InChI Key: YAKVLBOGYKAJEH-UHFFFAOYSA-N
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Description

7-Methoxybenzo[e][1,2,4]triazin-3-amine (CAS 27238-40-0) is a benzotriazine-based compound with the molecular formula C 8 H 8 N 4 O and a molecular weight of 176.18 g/mol . This heterocyclic amine serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of central nervous system (CNS) agents and antiviral drugs . The 1,2,4-benzotriazine scaffold is a privileged structure in drug discovery, known for its diverse biological activities, which include antimalarial, antibacterial, and anticancer properties . As a key synthetic intermediate, its structure is designed to support binding to specific enzyme targets, making it useful for researchers designing novel inhibitors and exploring structure-activity relationships (SAR) . The compound should be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B1601121 7-Methoxybenzo[e][1,2,4]triazin-3-amine CAS No. 27238-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-5-2-3-6-7(4-5)11-12-8(9)10-6/h2-4H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKVLBOGYKAJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511085
Record name 7-Methoxy-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27238-40-0
Record name 7-Methoxy-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight of 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 7-Methoxybenzo[e]triazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Methoxybenzo[e]triazin-3-amine

7-Methoxybenzo[e]triazin-3-amine is a substituted benzotriazine, a class of nitrogen-containing heterocyclic compounds that have garnered attention in pharmaceutical research for their potential biological activities.[1] The precise molecular weight is a critical parameter, forming the bedrock of its chemical identity. It is indispensable for accurate compound synthesis, stoichiometric calculations in chemical reactions, quantitative analysis, and the interpretation of various spectroscopic data. The structure consists of a benzene ring fused to a 1,2,4-triazine ring, with a methoxy group at position 7 and an amine group at position 3.

Section 1: Theoretical Molecular Weight Determination

The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. This ab initio approach provides a precise, unadulterated value that serves as the gold standard for experimental verification.

Molecular Formula and Composition

The established molecular formula for 7-Methoxybenzo[e]triazin-3-amine is C₈H₈N₄O.[2][3][4] This formula dictates the following atomic composition:

  • Carbon (C): 8 atoms

  • Hydrogen (H): 8 atoms

  • Nitrogen (N): 4 atoms

  • Oxygen (O): 1 atom

Calculation Based on Atomic Weights

To calculate the molecular weight, the number of each atom is multiplied by its standard atomic weight. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH81.0088.064
NitrogenN414.00756.028
OxygenO115.99915.999
Total 176.179

Based on this calculation, the molecular weight of 7-Methoxybenzo[e]triazin-3-amine is approximately 176.18 g/mol .[3][4] A more precise monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 176.17532 g/mol .[2] This distinction is crucial for high-resolution mass spectrometry.

Section 2: Experimental Verification of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is a cornerstone of scientific integrity. It confirms the identity and purity of a synthesized compound. Mass spectrometry is the premier technique for this purpose.

Principle of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise measurement of the molecular weight of the parent ion and reveals structural information through fragmentation patterns. For a compound like 7-Methoxybenzo[e]triazin-3-amine, a soft ionization technique such as electrospray ionization (ESI) is typically employed to minimize fragmentation and ensure the observation of the molecular ion.

Experimental Workflow for Mass Spectrometry Analysis

The following workflow outlines the steps for determining the molecular weight of 7-Methoxybenzo[e]triazin-3-amine using ESI-MS.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Dissolve Sample in Appropriate Solvent B Dilute to Working Concentration A->B C Infuse Sample into ESI Source B->C D Generate Protonated Molecular Ion [M+H]+ C->D E Mass Analyzer (e.g., TOF, Quadrupole) D->E F Detector E->F G Generate Mass Spectrum F->G H Identify [M+H]+ Peak G->H I Compare Experimental m/z to Theoretical Value H->I

Caption: Experimental workflow for molecular weight determination by ESI-MS.

Interpretation of Results

In positive ion mode ESI-MS, 7-Methoxybenzo[e]triazin-3-amine is expected to be observed as the protonated molecular ion, [M+H]⁺. The expected m/z value would be approximately 177.18 (176.18 + 1.008). High-resolution mass spectrometry would allow for the confirmation of the elemental composition by matching the exact mass to the calculated value of the protonated species (C₈H₉N₄O⁺). The observation of this peak with high accuracy and precision provides strong evidence for the successful synthesis and correct identity of the compound. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern.[5]

Section 3: Synthesis and Characterization Context

The synthesis of novel benzotriazine derivatives is an active area of research.[6][7] Typically, these syntheses involve multi-step reactions starting from commercially available precursors. Following synthesis, comprehensive characterization is imperative. Beyond mass spectrometry, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are employed to elucidate the detailed molecular structure and confirm the presence of key functional groups.[8] Elemental analysis provides further validation of the empirical formula.

The following diagram illustrates the logical flow from synthesis to full characterization.

characterization_flow A Synthesis of 7-Methoxybenzo[e]triazin-3-amine B Purification (e.g., Crystallization, Chromatography) A->B C Molecular Weight Verification (Mass Spectrometry) B->C D Structural Elucidation (NMR, IR Spectroscopy) B->D E Purity Assessment (HPLC, Elemental Analysis) B->E F Confirmed Compound Identity and Purity C->F D->F E->F

Caption: Logical workflow from synthesis to full compound characterization.

Conclusion

The molecular weight of 7-Methoxybenzo[e]triazin-3-amine is a fundamental constant, theoretically calculated to be approximately 176.18 g/mol . This value is a critical parameter for researchers in drug discovery and development. Experimental verification, primarily through mass spectrometry, is an essential step to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent biological and pharmacological studies. This guide provides the foundational knowledge required for the accurate handling and characterization of this promising molecule.

References

An In-depth Technical Guide to the Discovery and History of Benzotriazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzotriazines are a fascinating and important class of bicyclic heterocyclic compounds, characterized by a benzene ring fused to a triazine ring. The arrangement of the three nitrogen atoms in the triazine ring gives rise to two primary isomeric forms: the 1,2,3-benzotriazines and the 1,2,4-benzotriazines.[1][2] This structural diversity is a key factor in the wide array of chemical properties and biological activities exhibited by their derivatives.[2] These compounds have garnered significant attention in the fields of medicinal chemistry and materials science due to their versatile applications.[2][3] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzotriazine derivatives, with a particular focus on their journey from foundational chemical curiosities to vital scaffolds in modern drug development.[3][4]

The benzotriazine core is a prominent feature in numerous pharmacologically active molecules, demonstrating a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6] The unique electronic characteristics of the benzotriazine nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets such as enzymes and receptors.[4] This guide will delve into the key historical discoveries that laid the groundwork for benzotriazine chemistry, explore the evolution of synthetic methodologies for both major isomers, and highlight the significant milestones in the development of benzotriazine-based therapeutic agents.

Historical Perspective: The Dawn of Azo Chemistry

The story of benzotriazines is intrinsically linked to the pioneering work on diazo compounds in the mid-19th century. The German chemist Johann Peter Griess is credited with the discovery of the diazotization reaction in 1858.[7][8][9] While working with nitrous acid and aromatic amines, Griess discovered that he could form a new class of compounds, which he named "diazonium salts."[9] This groundbreaking discovery, which involved the conversion of a primary aromatic amine into a diazonium salt upon treatment with a nitrosating agent, laid the fundamental chemical foundation for the synthesis of a vast array of aromatic compounds, including the benzotriazines.[7][9]

The first synthesis of a 1,2,4-benzotriazine derivative was reported by Bischler in 1889.[1][2] This seminal work marked the official entry of the benzotriazine scaffold into the realm of organic chemistry. Following these initial discoveries, the field gradually expanded, with researchers exploring various synthetic routes and beginning to uncover the diverse chemical reactivity and potential applications of these novel heterocyclic systems.

The Two Faces of Benzotriazine: Isomeric Forms

The benzotriazine family is primarily composed of two isomeric structures, the 1,2,3- and 1,2,4-benzotriazines, which differ in the placement of the nitrogen atoms within the six-membered triazine ring.[1] This seemingly subtle structural difference has a profound impact on the chemical and biological properties of the resulting derivatives.

G cluster_0 Benzotriazine Isomers 1,2,3-Benzotriazine 1,2,3-Benzotriazine 1,2,4-Benzotriazine 1,2,4-Benzotriazine 1,2,3-Benzotriazine_img 1,2,4-Benzotriazine_img G cluster_0 Synthetic Evolution of Benzotriazines Classical_Methods Classical Methods (e.g., Diazotization) Modern_Methods Modern Methods Classical_Methods->Modern_Methods Advancements Photochemistry Photochemical Cyclization Modern_Methods->Photochemistry Metal_Catalysis Metal-Catalyzed Reactions Modern_Methods->Metal_Catalysis Mild_Reagents Mild Diazotization Reagents Modern_Methods->Mild_Reagents

References

Spectroscopic Blueprint of a Key Heterocycle: An In-depth Technical Guide to 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-Methoxybenzo[e]triazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative data from analogous structures to construct a detailed spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers, enabling the unambiguous identification, characterization, and quality control of this important molecular scaffold. Methodologies for data acquisition are detailed, and the rationale behind the spectral interpretations is thoroughly explained to provide a practical and educational resource.

Introduction: The Significance of 7-Methoxybenzo[e]triazin-3-amine

The benzo[e][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and anti-cancer agents. The specific substitution pattern of 7-Methoxybenzo[e]triazin-3-amine, featuring a methoxy group and a primary amine, imparts unique electronic and steric properties that are crucial for its interaction with biological targets. Accurate and comprehensive spectroscopic characterization is therefore paramount for its synthesis, purification, and subsequent application in drug discovery pipelines. This guide provides the foundational spectroscopic data necessary for these endeavors.

Molecular Structure and Key Features

The structural framework of 7-Methoxybenzo[e]triazin-3-amine is depicted below. The key functional groups that dictate its spectroscopic behavior are the primary amine (-NH₂), the methoxy group (-OCH₃), and the fused aromatic ring system.

Fragmentation_Pathway M [M]⁺• m/z = 176 M_minus_CH3 [M - CH₃]⁺ m/z = 161 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺• m/z = 149 M->M_minus_HCN - HCN M_minus_N2 [M - N₂]⁺• m/z = 148 M->M_minus_N2 - N₂ Fragment_133 [m/z = 133] M_minus_CH3->Fragment_133 - CO Fragment_121 [m/z = 121] M_minus_N2->Fragment_121 - HCN Fragment_105 [m/z = 105] Fragment_133->Fragment_105 - CO

References

An In-depth Technical Guide on the Solubility and Stability of 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination Level: Public Document ID: WP-2026-01-MTA Version: 1.0

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential physicochemical characterization of 7-Methoxybenzo[e]triazin-3-amine. The focus is on two critical attributes for preclinical development: solubility and stability. This document outlines the scientific rationale and detailed experimental protocols for determining the aqueous and solvent solubility, as well as for assessing the intrinsic stability of the molecule under various stress conditions as mandated by regulatory guidelines. The methodologies described herein are designed to be self-validating and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Role of Physicochemical Profiling in Early Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. A significant number of promising compounds fail during preclinical and clinical development due to suboptimal physicochemical properties. Among the most critical of these are solubility and stability. For a molecule like 7-Methoxybenzo[e]triazin-3-amine, a nitrogen-containing heterocyclic compound, a thorough understanding of these characteristics is paramount for its progression.

Solubility directly impacts a drug's bioavailability. An orally administered drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][] Poor aqueous solubility can lead to low and variable bioavailability, necessitating higher doses and potentially increasing the risk of side effects. Therefore, early characterization of solubility across a physiologically relevant pH range is crucial.

Stability determines a drug's shelf-life and its degradation profile. Unstable compounds can lose potency over time and, more critically, can degrade into potentially toxic impurities. Regulatory bodies, such as the FDA and EMA, mandate rigorous stability testing under various environmental conditions to ensure the safety and efficacy of a drug product throughout its lifecycle.[3][4][5]

This guide will provide a robust framework for generating the essential solubility and stability data for 7-Methoxybenzo[e]triazin-3-amine, thereby enabling informed decisions in lead optimization and formulation development.

Solubility Characterization of 7-Methoxybenzo[e]triazin-3-amine

The determination of a compound's solubility is a foundational step in its preclinical evaluation. Both thermodynamic and kinetic solubility are of interest in drug discovery and development.[6] For the purpose of this guide, we will focus on thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given solvent system.

Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application of the compound. For pharmaceutical development, aqueous buffers at physiological pH values are of primary importance. Additionally, organic solvents are often used in early discovery and for formulation purposes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[7]

Materials:

  • 7-Methoxybenzo[e]triazin-3-amine (purity >99%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Bicarbonate buffer, pH 9.0

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of 7-Methoxybenzo[e]triazin-3-amine to a known volume of each solvent in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-48 hours).

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis).

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation

The solubility data for 7-Methoxybenzo[e]triazin-3-amine should be presented in a clear and concise table.

Solvent System Temperature (°C) Solubility (µg/mL) Solubility (mM)
pH 3.0 Citrate Buffer25[Insert experimental data][Insert experimental data]
pH 7.4 PBS25[Insert experimental data][Insert experimental data]
pH 9.0 Bicarbonate Buffer25[Insert experimental data][Insert experimental data]
Water25[Insert experimental data][Insert experimental data]
Ethanol25[Insert experimental data][Insert experimental data]
DMSO25[Insert experimental data][Insert experimental data]
PEG 40025[Insert experimental data][Insert experimental data]

Table 1: Solubility Profile of 7-Methoxybenzo[e]triazin-3-amine

Visualization of the Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 7-Methoxybenzo[e]triazin-3-amine prep2 Add to various solvent systems prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by validated HPLC-UV method ana1->ana2 result Solubility Profile (Table 1) ana2->result Solubility Data

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment of 7-Methoxybenzo[e]triazin-3-amine

Stability testing is a critical component of drug development, providing insights into the degradation pathways and the intrinsic stability of the drug substance.[8] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.[3][4] A key aspect of this is conducting forced degradation (stress testing) studies.[9][10][11]

Rationale for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and to develop and validate a stability-indicating analytical method.[10][11] These studies expose the compound to conditions more severe than those used for accelerated stability testing.[9]

Experimental Protocol: Forced Degradation Studies

Materials:

  • 7-Methoxybenzo[e]triazin-3-amine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol

  • Water

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV system

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a set period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically a gradient reversed-phase HPLC method that can separate the parent compound from all its degradation products.[12][13]

Key Method Development Considerations:

  • Column Selection: A C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the separation of basic or acidic degradants.

  • Gradient Elution: A gradient elution is often necessary to separate compounds with a wide range of polarities.

  • Detection: UV detection is commonly used. The wavelength should be chosen to provide good sensitivity for both the parent compound and the degradation products.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of each chromatographic peak.

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Stress Condition Duration % Degradation of Parent Number of Degradants Major Degradant (Peak Area %)
0.1 N HCl, 60°C[Time][Data][Data][Data]
0.1 N NaOH, 60°C[Time][Data][Data][Data]
3% H₂O₂, RT[Time][Data][Data][Data]
Dry Heat, 80°C[Time][Data][Data][Data]
Photostability[Lux hrs][Data][Data][Data]

Table 2: Summary of Forced Degradation Studies for 7-Methoxybenzo[e]triazin-3-amine

Visualization of the Stability Testing Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stress1 Acid Hydrolysis ana1 Sample at various time points stress1->ana1 stress2 Base Hydrolysis stress2->ana1 stress3 Oxidation stress3->ana1 stress4 Thermal stress4->ana1 stress5 Photolytic stress5->ana1 ana2 Analyze by Stability-Indicating HPLC Method ana1->ana2 eval1 Quantify parent and degradants ana2->eval1 eval2 Assess peak purity eval1->eval2 eval3 Identify major degradants (LC-MS) eval2->eval3 result Stability Summary (Table 2) eval3->result Degradation Profile

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion and Future Directions

This technical guide has outlined the essential experimental framework for determining the solubility and stability of 7-Methoxybenzo[e]triazin-3-amine. Adherence to these protocols will generate the high-quality data required for regulatory submissions and for making informed decisions during the drug development process. The solubility profile will guide formulation strategies to maximize bioavailability, while the stability data will ensure the development of a safe and effective drug product with an appropriate shelf-life.

Future work should focus on the structural elucidation of any major degradation products identified during the forced degradation studies. This information is critical for understanding the degradation pathways and for assessing the potential toxicity of the impurities.

References

An In-depth Technical Guide to the Potential Biological Activity of 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[e][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds.[1][3][4] This technical guide provides a comprehensive framework for the investigation of 7-Methoxybenzo[e]triazin-3-amine , a specific derivative with hitherto underexplored biological potential. Drawing upon the established activities of structurally related benzotriazines and the influence of methoxy substitutions on molecular properties, this document outlines a rational, multi-pronged approach to elucidating its therapeutic promise.[5][6] We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for validation, and provide the necessary intellectual scaffolding for researchers to embark on a thorough evaluation of this compound. The primary focus will be on its potential as an anticancer agent, specifically as a kinase inhibitor, while also considering other plausible biological activities such as antimicrobial and anti-inflammatory effects.[1][2][7]

Introduction: The Benzotriazine Scaffold and the Promise of 7-Methoxybenzo[e]triazin-3-amine

Benzotriazine derivatives have garnered significant attention in medicinal chemistry due to their diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][8] The planar, aromatic nature of the benzotriazine ring system allows for effective interaction with various biological targets. Notably, 3-aminobenzo[e][1][2][3]triazine derivatives have been identified as potent Src kinase inhibitors, demonstrating significant antitumor activity in preclinical models.[5][9]

7-Methoxybenzo[e]triazin-3-amine (CAS No. 27238-40-0) is a derivative characterized by a methoxy group at the 7-position and an amine group at the 3-position.[10] The presence of the 3-amine moiety is a key structural feature shared with known Src kinase inhibitors. The methoxy group at the 7-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile.[6] While direct biological data for this specific compound is not extensively available, its structural similarity to known bioactive molecules provides a strong rationale for its investigation as a potential therapeutic agent.

This guide will therefore focus on a systematic approach to characterizing the potential biological activity of 7-Methoxybenzo[e]triazin-3-amine, with a primary hypothesis centered on its role as a kinase inhibitor for cancer therapy.

Hypothesized Biological Activity: A Focus on Kinase Inhibition

Given that 3-aminobenzo[e][1][2][3]triazine derivatives have shown promise as Src kinase inhibitors, it is our primary hypothesis that 7-Methoxybenzo[e]triazin-3-amine may also function as an inhibitor of Src family kinases (SFKs) or other related kinases.[5] SFKs are a family of non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The proposed mechanism of action involves the binding of 7-Methoxybenzo[e]triazin-3-amine to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The 3-amine group is predicted to form key hydrogen bond interactions within the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Signaling Pathway: Hypothesized Inhibition of Src Kinase Signaling

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Compound 7-Methoxybenzo[e]triazin-3-amine Compound->Src Inhibition Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: Hypothesized mechanism of action of 7-Methoxybenzo[e]triazin-3-amine.

Experimental Workflows for Biological Characterization

A tiered approach is recommended for the systematic evaluation of 7-Methoxybenzo[e]triazin-3-amine's biological activity.

Experimental Workflow Diagram

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Kinase_Panel Kinase Panel Screening Cytotoxicity->Kinase_Panel IC50 IC50 Determination for Hit Kinases Kinase_Panel->IC50 Western_Blot Western Blot Analysis of Downstream Signaling IC50->Western_Blot Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Cell_Cycle->PK_Studies Apoptosis->PK_Studies Xenograft Tumor Xenograft Models PK_Studies->Xenograft

Caption: Tiered experimental workflow for characterizing biological activity.

Tier 1: Initial In Vitro Screening

3.1.1. Cytotoxicity Assays

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This will provide a broad indication of its potential anticancer activity and inform the concentration range for subsequent assays.

Parameter Description
Cell Lines A diverse panel including, but not limited to, breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT116), and leukemia (K562) cancer cell lines.
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
Concentrations A wide range, typically from 0.01 µM to 100 µM.
Incubation Time 48-72 hours.
Endpoint IC50 (half-maximal inhibitory concentration) values.

3.1.2. Kinase Panel Screening

To test our primary hypothesis, the compound should be screened against a broad panel of kinases to identify potential targets.

Parameter Description
Kinase Panel A commercially available panel of purified human kinases (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™). The panel should include Src family kinases and other relevant cancer-associated kinases.
Compound Concentration A single high concentration (e.g., 10 µM) for initial screening.
Assay Format Typically a binding assay or an enzymatic activity assay.
Endpoint Percent inhibition for each kinase.
Tier 2: Mechanism of Action Elucidation

Based on the results from Tier 1, further experiments should be conducted to validate the identified kinase "hits" and elucidate the downstream cellular effects.

3.2.1. IC50 Determination for Hit Kinases

For the most promising kinase targets identified in the initial screen, full dose-response curves should be generated to determine their IC50 values.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for Src Kinase)

  • Reagents and Materials:

    • Recombinant human Src kinase

    • Src-specific peptide substrate

    • ATP

    • 7-Methoxybenzo[e]triazin-3-amine (in DMSO)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of 7-Methoxybenzo[e]triazin-3-amine in kinase buffer.

    • In a 96-well plate, add the kinase, substrate, and compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

3.2.2. Western Blot Analysis

To confirm on-target activity within a cellular context, western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinase.

Parameter Description
Cell Line A cell line with known high activity of the target kinase (e.g., a cancer cell line overexpressing Src).
Treatment Treat cells with varying concentrations of 7-Methoxybenzo[e]triazin-3-amine for a defined period.
Antibodies Primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-Src, total Src, p-FAK, total FAK).
Endpoint Changes in the phosphorylation levels of downstream proteins.

3.2.3. Cell Cycle and Apoptosis Assays

To understand the cellular consequences of kinase inhibition, cell cycle distribution and apoptosis induction should be investigated.

  • Cell Cycle Analysis: Treat cells with the compound and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.

  • Apoptosis Assays: Assess apoptosis induction using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.

Tier 3: Preliminary In Vivo Evaluation

Should the in vitro data be compelling, preliminary in vivo studies are warranted.

3.3.1. Pharmacokinetic (PK) Studies

Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties in a suitable animal model (e.g., mice or rats) to determine its bioavailability and half-life.

3.3.2. Tumor Xenograft Models

Evaluate the in vivo antitumor efficacy of 7-Methoxybenzo[e]triazin-3-amine in a mouse xenograft model using a relevant human cancer cell line.

Alternative and Complementary Biological Activities

While the primary focus is on kinase inhibition, the benzotriazine scaffold is associated with other biological activities.[1][2] It is prudent to consider these possibilities.

  • Antimicrobial Activity: The compound could be screened against a panel of pathogenic bacteria and fungi.[7]

  • Anti-inflammatory Activity: Its ability to inhibit inflammatory pathways (e.g., NF-κB signaling) could be investigated in relevant cellular models.[2]

Conclusion

7-Methoxybenzo[e]triazin-3-amine represents a promising, yet underexplored, chemical entity. Based on a strong foundation of structure-activity relationships within the benzotriazine class, a clear and logical path for its biological evaluation has been outlined.[1][5] The proposed tiered experimental workflow, beginning with broad in vitro screening and progressing to detailed mechanistic and in vivo studies, provides a robust framework for uncovering its therapeutic potential. The primary hypothesis of kinase inhibition, particularly of the Src family, offers a compelling starting point for investigation. The successful execution of these studies will be instrumental in determining the future trajectory of this compound in the drug discovery and development pipeline.

References

7-Methoxybenzo[e]triazin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Potential Biological Activity, and Future Research Directions

Introduction: The Prominence of the Benzo[e]triazine Scaffold in Medicinal Chemistry

The benzo[e]triazine nucleus, a heterocyclic system featuring a benzene ring fused to a 1,2,4-triazine ring, represents a privileged scaffold in modern medicinal chemistry.[1][2] Derivatives of this core structure have garnered significant interest over the past two decades due to their diverse and potent pharmacological activities.[3][4] The versatility of the benzo[e]triazine ring system allows for substitutions at various positions, leading to a wide array of compounds with distinct biological profiles.

Among the various derivatives, 3-aminobenzo[e]triazines have emerged as a particularly important class of compounds.[3] These molecules have demonstrated a broad spectrum of biological effects, including antimalarial, anticancer, and antiviral activities.[3] Notably, they have been identified as inhibitors of crucial cellular targets such as Src kinase and Abl kinase, including the T315I mutant, which is resistant to some targeted therapies.[3] The structural features of the 3-aminobenzo[e]triazine scaffold make it an attractive starting point for the design of novel therapeutic agents.

This technical guide focuses on a specific, yet under-explored, derivative: 7-Methoxybenzo[e]triazin-3-amine . While direct literature on this exact molecule is limited, this document will provide a comprehensive overview based on the established chemistry and biology of the broader benzo[e]triazine class. By examining the synthesis of related compounds and the influence of methoxy and amino substituents on biological activity, we can construct a scientifically grounded guide for researchers and drug development professionals interested in this promising area.

Proposed Synthesis of 7-Methoxybenzo[e]triazin-3-amine

The synthesis of 7-Methoxybenzo[e]triazin-3-amine can be logically approached by adapting established methods for the preparation of substituted 3-aminobenzo[e]triazines. A plausible synthetic route would likely commence from a readily available, appropriately substituted aniline precursor.

Experimental Protocol: A Hypothetical Step-by-Step Synthesis

The following protocol outlines a potential multi-step synthesis for 7-Methoxybenzo[e]triazin-3-amine, based on analogous reactions reported in the literature for similar compounds.

Step 1: Nitration of 4-Methoxyacetanilide

  • To a stirred solution of 4-methoxyacetanilide in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5°C).

  • After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and collect the precipitated product, 2-nitro-4-methoxyacetanilide, by filtration.

  • Wash the solid with cold water until neutral and dry under vacuum.

Step 2: Hydrolysis of the Acetanilide

  • Suspend the 2-nitro-4-methoxyacetanilide in an aqueous acidic solution (e.g., dilute sulfuric acid).

  • Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product, 2-nitro-4-methoxyaniline.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Diazotization and Cyanation (Sandmeyer Reaction)

  • Dissolve the 2-nitro-4-methoxyaniline in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of cuprous cyanide.

  • Add the cold diazonium salt solution to the cuprous cyanide solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

  • Extract the product, 2-nitro-4-methoxybenzonitrile, with an organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.

Step 4: Reduction of the Nitro Group

  • Dissolve the 2-nitro-4-methoxybenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as stannous chloride or perform catalytic hydrogenation (e.g., using Pd/C and hydrogen gas).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture accordingly to isolate the 2-amino-4-methoxybenzonitrile.

Step 5: Cyclization to form the Triazine Ring

  • This crucial step can be approached in several ways, often involving the reaction of the ortho-amino nitrile with a source of the remaining nitrogen atoms of the triazine ring. One common method involves the use of guanidine or a related reagent.

  • Treat the 2-amino-4-methoxybenzonitrile with a reagent like guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Heat the reaction mixture at reflux for several hours.

  • Upon cooling, the product, 7-Methoxybenzo[e]triazin-3-amine, is expected to precipitate and can be collected by filtration.

Visualization of the Proposed Synthetic Workflow

Synthesis of 7-Methoxybenzo[e]triazin-3-amine A 4-Methoxyacetanilide B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Nitro-4-methoxyacetanilide B->C D Hydrolysis (H2SO4, H2O) C->D Step 2 E 2-Nitro-4-methoxyaniline D->E F Diazotization & Cyanation (NaNO2, HCl; CuCN) E->F Step 3 G 2-Nitro-4-methoxybenzonitrile F->G H Reduction (SnCl2 or H2/Pd-C) G->H Step 4 I 2-Amino-4-methoxybenzonitrile H->I J Cyclization (Guanidine, NaOEt) I->J Step 5 K 7-Methoxybenzo[e]triazin-3-amine J->K

Caption: Proposed synthetic pathway for 7-Methoxybenzo[e]triazin-3-amine.

Potential Biological Activities and Therapeutic Applications

Anticancer Potential: A Primary Area of Interest

The benzo[e]triazine core is a well-established pharmacophore in the development of anticancer agents.[3][5] Numerous derivatives have demonstrated potent activity against a variety of cancer cell lines.[6]

  • Kinase Inhibition: A significant number of 3-aminobenzo[e]triazines have been identified as potent inhibitors of various protein kinases.[3] These enzymes play critical roles in cell signaling pathways that are often dysregulated in cancer. The methoxy group, being an electron-donating group, can influence the electronic properties of the heterocyclic system and potentially enhance its interaction with the active site of target kinases.[7]

  • Hypoxia-Selective Cytotoxicity: Certain benzo[e]triazine derivatives, particularly the 1,4-dioxides, are known to act as bioreductive antitumor agents.[3] These compounds are selectively toxic to hypoxic (oxygen-deprived) cells, which are commonly found in solid tumors and are often resistant to conventional therapies.

Other Potential Therapeutic Areas

Beyond oncology, the benzo[e]triazine scaffold has shown promise in other therapeutic areas:

  • Antimicrobial Activity: Various substituted triazines have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[8][9][10] The specific substitution pattern on the benzo[e]triazine ring can be tailored to optimize antibacterial efficacy.

  • Antiviral and Antimalarial Potential: The literature also reports on benzo[e]triazine derivatives with antiviral and antimalarial activities, highlighting the broad therapeutic potential of this chemical class.[3]

Influence of Methoxy and Amino Substituents

The introduction of a methoxy group at the 7-position and an amino group at the 3-position is expected to have a profound impact on the molecule's properties:

  • Methoxy Group: The methoxy substituent can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[11] Furthermore, its electron-donating nature can influence the reactivity of the aromatic system and its ability to form hydrogen bonds with biological targets.[7]

  • Amino Group: The 3-amino group is a key feature in many biologically active benzo[e]triazines. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins. The basicity of this amino group can also be important for its pharmacokinetic profile.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

A key pathway often targeted by triazine derivatives in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 7-Methoxybenzo[e]triazin-3-amine (Hypothetical Target) Triazine->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 7-Methoxybenzo[e]triazin-3-amine.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of 7-Methoxybenzo[e]triazin-3-amine will be critical for its development as a drug candidate. While experimental data is not available, we can predict some of its key characteristics.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~176.18 g/mol Based on chemical formula C9H8N4O
LogP Moderately lipophilicThe benzo[e]triazine core is aromatic and the methoxy group adds to the lipophilicity.
pKa Weakly basicThe 3-amino group is expected to be the primary basic center.
Solubility Likely soluble in organic solvents, sparingly soluble in water.Typical for small aromatic molecules.

Structural Elucidation:

Confirmation of the structure of synthesized 7-Methoxybenzo[e]triazin-3-amine would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the arrangement of protons and carbons in the molecule, confirming the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the N-H stretches of the amino group and C-O stretches of the methoxy group.

Future Research Directions and Conclusion

7-Methoxybenzo[e]triazin-3-amine represents an intriguing, yet unexplored, molecule with significant potential in drug discovery. Based on the well-documented activities of the benzo[e]triazine scaffold, future research on this compound should focus on several key areas:

  • Chemical Synthesis and Optimization: The development and optimization of a robust and scalable synthetic route to 7-Methoxybenzo[e]triazin-3-amine is the essential first step.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to assess its antiproliferative activity. Furthermore, its activity against a broad range of kinases should be evaluated.

  • Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate its mechanism of action. This could involve identifying its specific molecular targets and its effects on key signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs with modifications at the 7-position and on the 3-amino group would be crucial for establishing a clear SAR and for optimizing the lead compound's potency and selectivity.

References

An In-Depth Technical Guide to 7-Methoxybenzo[e]triazin-3-amine: Safety, Handling, and Scientific Insights

An In-Depth Technical Guide to 7-Methoxybenzo[e][1][2][3]triazin-3-amine: Safety, Handling, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methoxybenzo[e][1][2][3]triazin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document outlines critical safety and handling procedures, details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its known and potential biological activities. This information is intended to equip researchers with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.

Compound Profile and Properties

7-Methoxybenzo[e][1][2][3]triazin-3-amine is a derivative of the benzotriazine ring system, characterized by a methoxy group at the 7-position and an amine group at the 3-position[4]. This structural arrangement makes it a subject of interest for investigating its potential as a pharmacologically active agent.

Table 1: Chemical and Physical Properties of 7-Methoxybenzo[e][1][2][3]triazin-3-amine

PropertyValueSource(s)
CAS Number 27238-40-0[4][5]
Molecular Formula C₈H₈N₄O[4][5]
Molecular Weight 176.18 g/mol [5][6]
Appearance Solid (form may vary)[2]
Purity Typically available at ≥95%[6]

Safety and Handling: A Proactive Approach

While a comprehensive toxicological profile for 7-Methoxybenzo[e][1][2][3]triazin-3-amine is not extensively documented, data from structurally related benzotriazoles and heterocyclic amines necessitate a cautious and proactive approach to its handling. The following procedures are based on established safety protocols for similar chemical classes and should be strictly adhered to in a laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following should be worn at all times when handling 7-Methoxybenzo[e][1][2][3]triazin-3-amine:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations:

  • Container: Store in a tightly sealed, light-resistant container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.

Waste Disposal

All waste containing 7-Methoxybenzo[e][1][2][3]triazin-3-amine, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols: Synthesis

The synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine derivatives can be achieved through various synthetic routes. A plausible method, adapted from the synthesis of related benzotriazines, involves the cyclization of a substituted isoindolin-1-one precursor[2][7].

Synthesis of 2-(7-Methoxybenzo[e][1][2][3]triazin-3-yl)benzoic Acid[2][7]

This protocol describes the synthesis of a key intermediate that can be further modified to obtain the target amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one (0.1 g, 0.3 mmol) in 10 mL of 5% potassium hydroxide (KOH) in methanol (MeOH).

  • Heating: Heat the mixture for 15 minutes. The solution will turn an orange color.

  • Quenching and Extraction: Quench the reaction with water and perform an extraction with ethyl acetate.

  • Acidification and Second Extraction: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) and extract again with ethyl acetate.

  • Drying and Evaporation: Dry the final organic layer with anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent under reduced pressure to yield the product.

SynthesisWorkflowcluster_synthesisSynthesis of 2-(7-Methoxybenzo[e][1,2,4]triazin-3-yl)benzoic AcidstartStart with3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-onedissolveDissolve in5% KOH in MeOHstart->dissolveheatHeat for 15 mindissolve->heatquenchQuench with waterheat->quenchextract1Extract withethyl acetatequench->extract1acidifyAcidify aqueous layerwith conc. HClextract1->acidifyextract2Extract withethyl acetateacidify->extract2dryDry with MgSO4extract2->dryevaporateEvaporate solventdry->evaporateproductProduct:2-(7-Methoxybenzo[e][1,2,4]triazin-3-yl)benzoic Acidevaporate->product

Synthesis Workflow Diagram

Biological Activity and Potential Applications

Derivatives of the 3-aminobenzo[e][1][2][3]triazine scaffold have shown a range of biological activities, suggesting potential therapeutic applications for 7-Methoxybenzo[e][1][2][3]triazin-3-amine.

Anticancer Potential

The broader class of benzotriazines has been investigated for its antitumor properties[7][8]. Specifically, some derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that is often overexpressed and activated in various human cancers[1][3][9]. Inhibition of Src kinase can disrupt signaling pathways involved in cell proliferation, survival, and metastasis, making it a promising target for cancer therapy[9]. The presence of the 3-amino group on the benzotriazine ring is a common feature in many Src kinase inhibitors[7].

Antimicrobial Activity

Heterocyclic compounds containing the triazine core are known to exhibit antimicrobial properties[10][11]. While specific studies on the antimicrobial activity of 7-Methoxybenzo[e][1][2][3]triazin-3-amine are limited, related triazine derivatives have demonstrated efficacy against various bacterial and fungal strains[8][12]. The mechanism of action for such compounds can vary but often involves the disruption of essential cellular processes in microorganisms.

BiologicalActivitycluster_activityPotential Biological Activitiescluster_cancerAnticancer Activitycluster_antimicrobialAntimicrobial Activitycompound7-Methoxybenzo[e][1,2,4]triazin-3-aminesrc_inhibitionSrc Kinase Inhibitioncompound->src_inhibitionPotential Targetcellular_disruptionDisruption of MicrobialCellular Processescompound->cellular_disruptionPotential Effectpathway_disruptionDisruption of Proliferation& Survival Pathwayssrc_inhibition->pathway_disruption

Potential Biological Activities and Targets

Conclusion and Future Directions

7-Methoxybenzo[e][1][2][3]triazin-3-amine is a compound with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties, safe handling, and plausible biological relevance. Researchers are strongly encouraged to consult the referenced Safety Data Sheet and relevant literature before commencing any experimental work. Further studies are warranted to fully elucidate its toxicological profile, confirm its mechanism of action, and explore its therapeutic potential.

Methodological & Application

Synthesis Protocol for 7-Methoxybenzo[e]triazin-3-amine: An Application Note for Researchers

Synthesis Protocol for 7-Methoxybenzo[e][1][2][3]triazin-3-amine: An Application Note for Researchers

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol outlines a robust three-step synthetic pathway, commencing with the guanylation of 4-methoxy-2-nitroaniline, followed by a base-catalyzed intramolecular cyclization to the corresponding N-oxide, and concluding with a deoxygenation step to yield the target amine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

The 1,2,4-benzotriazine scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules. The 3-amino substituted derivatives, in particular, have garnered significant attention due to their potential as therapeutic agents. 7-Methoxybenzo[e][1][2][3]triazin-3-amine (CAS No: 27238-40-0) is a valuable building block in the synthesis of more complex molecules and a target for biological screening in its own right. This protocol details a reliable and reproducible method for its laboratory-scale synthesis.

The synthetic strategy is based on the well-established chemistry of 2-nitrophenylguanidines, which undergo intramolecular cyclization to form 3-amino-1,2,4-benzotriazine 1-oxides.[2][4] This intermediate is then deoxygenated to afford the desired product. This approach offers a clear and logical pathway to the target compound from readily available starting materials.

Overall Synthetic Scheme

The synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine is accomplished in three main steps as illustrated below:

Synthetic_Pathwaycluster_0Step 1: Guanylationcluster_1Step 2: Cyclizationcluster_2Step 3: DeoxygenationA4-Methoxy-2-nitroanilineB1-(4-Methoxy-2-nitrophenyl)guanidineA->BCyanamide,Acid CatalystC7-Methoxy-3-amino-1,2,4-benzotriazine 1-oxideB->CBase (e.g., aq. NaOH),HeatD7-Methoxybenzo[e][1,2,4]triazin-3-amineC->DReducing Agent(e.g., PCl3 or Na2S2O4)

Caption: Overall synthetic workflow for 7-Methoxybenzo[e][1][2][3]triazin-3-amine.

Experimental Protocols

Part 1: Synthesis of 1-(4-Methoxy-2-nitrophenyl)guanidine

This initial step involves the conversion of a primary aromatic amine to a guanidine derivative. The reaction of 4-methoxy-2-nitroaniline with cyanamide in the presence of an acid catalyst provides the desired guanidine intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methoxy-2-nitroanilineReagent Grade, 98%(Typical)
Cyanamide (50 wt. % in water)Reagent Grade(Typical)
Concentrated Hydrochloric AcidACS Grade(Typical)
IsopropanolACS Grade(Typical)
Sodium HydroxideACS Grade(Typical)
Deionized Water--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methoxy-2-nitroaniline (1.0 eq.) in isopropanol (5 mL per gram of aniline).

  • To this suspension, add concentrated hydrochloric acid (1.1 eq.) dropwise with stirring.

  • Add a 50 wt. % aqueous solution of cyanamide (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a 2 M aqueous sodium hydroxide solution until a pH of 7-8 is reached.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to obtain 1-(4-methoxy-2-nitrophenyl)guanidine as a solid.

Characterization (Expected): The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 7-Methoxy-3-amino-1,2,4-benzotriazine 1-oxide

This step involves the base-catalyzed intramolecular cyclization of the guanidine intermediate. The nitro group acts as an internal oxidant, leading to the formation of the benzotriazine N-oxide ring system.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-Methoxy-2-nitrophenyl)guanidine(From Part 1)-
Sodium HydroxideACS Grade(Typical)
Deionized Water--
Ethanol (95%)ACS Grade(Typical)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(4-methoxy-2-nitrophenyl)guanidine (1.0 eq.) in a 10% aqueous sodium hydroxide solution (10 mL per gram of guanidine).

  • Heat the solution to 80-90 °C with stirring for 2-3 hours. The color of the solution will typically change, indicating the progress of the reaction. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution carefully with dilute hydrochloric acid to a pH of approximately 7.

  • The product, 7-methoxy-3-amino-1,2,4-benzotriazine 1-oxide, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Characterization (Expected): The structure of the N-oxide can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy (presence of N-O stretching), and mass spectrometry.

Part 3: Synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine

The final step is the deoxygenation of the N-oxide intermediate to yield the target amine. Phosphorus trichloride is an effective reagent for this transformation.[5] Alternatively, sodium dithionite can be used as a milder reducing agent.[6][7]

Method A: Deoxygenation using Phosphorus Trichloride

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Methoxy-3-amino-1,2,4-benzotriazine 1-oxide(From Part 2)-
Phosphorus Trichloride (PCl₃)Reagent Grade(Typical)
Dichloromethane (DCM), anhydrousACS Grade(Typical)
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium SulfateACS Grade(Typical)

Procedure:

  • Suspend 7-methoxy-3-amino-1,2,4-benzotriazine 1-oxide (1.0 eq.) in anhydrous dichloromethane (20 mL per gram of N-oxide) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add phosphorus trichloride (1.2 eq.) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Exothermic reaction and gas evolution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to obtain pure 7-Methoxybenzo[e][1][2][3]triazin-3-amine.

Method B: Deoxygenation using Sodium Dithionite

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Methoxy-3-amino-1,2,4-benzotriazine 1-oxide(From Part 2)-
Sodium Dithionite (Na₂S₂O₄)ACS Grade(Typical)
EthanolACS Grade(Typical)
Deionized Water--

Procedure:

  • Dissolve 7-methoxy-3-amino-1,2,4-benzotriazine 1-oxide (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v, 20 mL per gram of N-oxide).

  • Heat the solution to 50-60 °C.

  • Add sodium dithionite (2.0-3.0 eq.) portion-wise over 30 minutes.

  • Continue heating and stirring for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to give the crude product, which can be purified as described in Method A.

Final Product Characterization:

  • Molecular Formula: C₈H₈N₄O[1]

  • Molecular Weight: 176.18 g/mol [2]

  • Appearance: (Expected) Crystalline solid.

  • Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Safety Precautions

  • 4-Methoxy-2-nitroaniline: Toxic and an irritant. May cause methemoglobinemia. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

  • Cyanamide: Toxic and corrosive. Handle in a well-ventilated fume hood with proper PPE.

  • Phosphorus Trichloride (PCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with extreme care. Use appropriate PPE, including acid-resistant gloves and a face shield.

  • Sodium Dithionite (Na₂S₂O₄): Can be a fire hazard upon contact with moisture. Store in a dry place.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Mechanistic Insights

The key step in this synthesis is the base-catalyzed cyclization of the 2-nitrophenylguanidine. This reaction proceeds through a nucleophilic attack of the deprotonated guanidine nitrogen onto the carbon atom of the nitro group, followed by a series of rearrangements and elimination of a water molecule to form the stable N-oxide ring.

Cyclization_Mechanismcluster_0Mechanism of N-Oxide FormationA1-(4-Methoxy-2-nitrophenyl)guanidineBDeprotonated GuanidineA->BBase (OH⁻)CCyclized IntermediateB->CIntramolecularNucleophilic AttackD7-Methoxy-3-amino-1,2,4-benzotriazine 1-oxideC->DDehydration & Rearrangement

Caption: Simplified mechanism for the base-catalyzed cyclization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical sciences.

Analytical methods for 7-Methoxybenzo[e]triazin-3-amine detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Development and Validation of Analytical Methods for the Detection of 7-Methoxybenzo[e]triazin-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Analytical Strategy

7-Methoxybenzo[e]triazin-3-amine is a nitrogen-containing heterocyclic compound whose analysis is critical for purity assessment, pharmacokinetic studies, and quality control in research and drug development. The successful quantification of this analyte hinges on the development of an analytical method that is specific, accurate, precise, and robust.

The strategy outlined herein is twofold:

  • HPLC-UV Method Development: To establish a foundational, robust method suitable for routine analysis, process monitoring, and purity assessment where analyte concentrations are relatively high and the sample matrix is simple.

  • LC-MS/MS Method Development: To create a highly sensitive and selective method for trace-level quantification, essential for bioanalytical studies (e.g., in plasma or urine) or for detecting low-level impurities.[1][3]

This guide emphasizes the causality behind experimental choices, ensuring that the user not only follows a protocol but also understands the principles required to troubleshoot and adapt the methodology as needed.

Pre-Development: Analyte Characterization

Before embarking on method development, understanding the physicochemical properties of 7-Methoxybenzo[e]triazin-3-amine is paramount. These properties dictate the entire analytical approach.

  • Solubility: Determine the analyte's solubility in common laboratory solvents (e.g., water, methanol, acetonitrile, DMSO). This is critical for preparing stock solutions and standards.

  • pKa: The pKa value(s) of the amine and triazine nitrogens are crucial for selecting the appropriate mobile phase pH. For consistent retention and optimal peak shape in reversed-phase chromatography, the mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form (either fully protonated or fully neutral).[1][4]

  • UV-Visible Spectrum: A UV-Vis scan of a pure standard in the mobile phase solvent should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for HPLC-UV detection to ensure maximum sensitivity. The presence of the benzotriazine aromatic system suggests strong UV absorbance.

Part I: HPLC-UV Method Development and Protocol

High-Performance Liquid Chromatography with UV detection is a workhorse technique in analytical chemistry due to its robustness and reliability. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or matrix components.

Causality of Method Design
  • Chromatographic Mode: Reversed-phase (RP) chromatography is the logical starting point. The nonpolar stationary phase (like C18) effectively retains aromatic compounds like 7-Methoxybenzo[e]triazin-3-amine from a polar mobile phase.[2][5]

  • Column Selection: A C18-bonded silica column is the most versatile and widely used for this class of compounds, offering a good balance of retention and selectivity. A standard dimension (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is suitable for initial development.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile often provides better peak shapes and lower backpressure. The buffer is critical for controlling the ionization state of the analyte, as determined by its pKa.

Step-by-Step HPLC-UV Protocol

1. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 7-Methoxybenzo[e]triazin-3-amine in a suitable solvent (e.g., methanol or acetonitrile).
  • From the stock, prepare a working standard of approximately 10-20 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
  • For test samples, use a "Dilute-and-Shoot" approach for simple matrices, or employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for complex matrices to remove interferences.[6][7][8]

2. Instrument Setup and Initial Conditions:

  • HPLC System: Standard binary or quaternary HPLC system with UV detector.
  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 (or another pH based on pKa).
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detection: Set to the predetermined λmax.

3. Method Development Workflow:

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate retention time of the analyte.
  • Example Gradient: 5% B to 95% B over 15 minutes.
  • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the analyte to improve resolution from nearby peaks.
  • Isocratic Hold (Optional): If the peak shape and resolution are adequate and speed is desired, convert the optimized gradient to an isocratic method.
  • pH Optimization: If peak tailing is observed, adjust the mobile phase pH. For a basic amine, lowering the pH can improve peak shape.
  • System Suitability: Once a satisfactory method is established, perform system suitability tests (e.g., 5 replicate injections of a standard) to ensure the system is performing correctly before validation.

Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_final Finalization Start Define Analytical Goal Char Analyte Characterization (Solubility, pKa, λmax) Start->Char Prep Prepare Standards & Samples Char->Prep Scout Scouting Gradient (e.g., 5-95% ACN) Prep->Scout Evaluate1 Evaluate Retention & Peak Shape Scout->Evaluate1 Optimize Optimize Gradient & Mobile Phase pH Evaluate1->Optimize No Evaluate2 Resolution & Tailing Acceptable? Evaluate1->Evaluate2 Yes Optimize->Evaluate2 Evaluate2->Optimize No SST System Suitability Testing Evaluate2->SST Yes Validate Proceed to Method Validation SST->Validate

Caption: Workflow for HPLC-UV method development.

Part II: LC-MS/MS Method Development and Protocol

For bioanalysis or trace impurity detection, LC-MS/MS provides unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Causality of Method Design
  • Ionization: The presence of basic nitrogen atoms in the triazine and amine groups makes 7-Methoxybenzo[e]triazin-3-amine an excellent candidate for positive-ion electrospray ionization (ESI+), where it will readily form a protonated molecule [M+H]⁺.

  • LC System: The HPLC method developed in Part I is an ideal starting point. The key modification is ensuring the mobile phase additives are volatile (e.g., ammonium formate or formic acid instead of non-volatile phosphates).

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is used for its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces chemical noise.

Step-by-Step LC-MS/MS Protocol

1. Mass Spectrometer Tuning and Compound Optimization:

  • Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.
  • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
  • In positive ESI mode, acquire a full scan (Q1 scan) to identify the protonated precursor ion, [M+H]⁺. For C₈H₈N₄O, this should be at m/z 177.2.
  • Select the m/z 177.2 ion and perform a product ion scan. Fragment the precursor ion using collision-induced dissociation (CID) with argon gas at various collision energies (CE).
  • Identify 2-3 of the most intense, stable product ions. These will be used for the SRM transitions.
  • Optimize the CE for each transition to maximize the product ion signal. Also, optimize source-dependent parameters like cone/declustering potential.

2. LC-MS/MS Instrument Setup:

  • LC System: Use the optimized HPLC conditions from Part I, ensuring the mobile phase is MS-compatible (e.g., 0.1% Formic Acid in both water and acetonitrile).
  • Mass Spectrometer: Triple quadrupole.
  • Ion Source: ESI, positive mode.
  • Acquisition Mode: SRM/MRM.
  • SRM Transitions: Program the instrument to monitor the transitions identified in the tuning step (e.g., m/z 177.2 → Product Ion 1; m/z 177.2 → Product Ion 2). The most intense transition is used for quantification (quantifier), and the second is used for confirmation (qualifier).

3. Sample Analysis:

  • Inject a standard to confirm the retention time and signal response.
  • Prepare a calibration curve over the desired concentration range. For bioanalytical methods, this may be from low pg/mL to ng/mL levels.
  • Analyze samples. The use of a stable isotope-labeled internal standard is highly recommended for bioanalysis to correct for matrix effects and extraction variability.

Visualization: LC-MS/MS Method Development Workflowdot

LCMS_Workflow cluster_ms_tune Mass Spectrometer Tuning cluster_lc_dev LC Method Integration cluster_final Finalization Infuse Direct Infusion of Standard FindPrecursor Identify Precursor Ion [M+H]⁺ (m/z 177.2) Infuse->FindPrecursor FindProduct Identify Product Ions via CID FindPrecursor->FindProduct OptimizeMS Optimize Collision Energy & Source Parameters FindProduct->OptimizeMS LC_Start Adapt HPLC Method (Use Volatile Buffers) OptimizeMS->LC_Start Run Inject Standard & Acquire Data in SRM/MRM Mode LC_Start->Run Check Check Retention & Sensitivity Run->Check Check->LC_Start Optimize LC if needed CalCurve Develop Calibration Curve Check->CalCurve Acceptable Validate Proceed to Method Validation CalCurve->Validate

References

Application Notes and Protocols: The Role of the 7-Methoxybenzo[e]triazin-3-amine Scaffold in Kinase Inhibitor Assays

Application Notes and Protocols: The Role of the 7-Methoxybenzo[e][1][2][3]triazin-3-amine Scaffold in Kinase Inhibitor Assays

Introduction

Protein kinases are fundamental regulators of cellular signaling, orchestrating complex pathways that govern growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The development of small molecule kinase inhibitors, therefore, represents a cornerstone of modern therapeutic research. This process is critically dependent on robust and reliable biochemical assays to identify and characterize new inhibitory compounds.

The benzo[e][1][3][4]triazine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key interactions within the ATP-binding site of kinases.[5] 7-Methoxybenzo[e]triazin-3-amine (C₈H₈N₄O, MW: 176.18) is a representative member of this chemical class.[6] While often the starting point for more complex derivatives, its core structure serves as an excellent model for understanding how to evaluate benzotriazine-based compounds in kinase inhibitor assays.

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to utilize and characterize compounds based on the 7-Methoxybenzo[e]triazin-3-amine scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, focusing on two powerful fluorescence-based assay methodologies: continuous kinetic monitoring and fluorescence polarization.

Part 1: The Benzotriazine Scaffold and Its Mechanism in Kinase Inhibition

The utility of the benzo[e][1][3][4]triazine scaffold stems from its structural resemblance to the purine ring of ATP. This allows it to function as an ATP-competitive inhibitor. The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, enabling the molecule to bind to the "hinge region" of the kinase, a critical interaction that anchors ATP in its binding pocket. By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction.

The specific substituents on the benzotriazine core, such as the 7-methoxy and 3-amine groups on our model compound, modulate the potency and selectivity for different kinases. The amine group, in particular, can serve as a key hydrogen bond donor and a versatile chemical handle for further synthetic modifications to enhance binding affinity or create derivative tools.[7][8]

cluster_0Kinase ATP-Binding Pocketcluster_1Inhibitor BindingHINGEHinge Region(Backbone NH)POCKETHydrophobicPocketRIBOSERibose PocketGATEKEEPERGatekeeperResidueINHIBITORBenzotriazineScaffoldHBAH-Bond Acceptors(Triazine Nitrogens)HBDH-Bond Donor(3-Amine Group)SUBSTSubstituents(7-Methoxy Group)HBA->HINGEH-BondsSUBST->POCKETVan der WaalsTRACER_FREEFluorescent Tracer(Fast Tumbling)COMPLEXKinase-Tracer Complex(Slow Tumbling)TRACER_FREE->COMPLEXLOW_FPLow FP SignalTRACER_FREE->LOW_FPKINASEKinase EnzymeKINASE->COMPLEXINHIBITOR_COMPLEXKinase-Inhibitor ComplexKINASE->INHIBITOR_COMPLEXHIGH_FPHigh FP SignalCOMPLEX->HIGH_FPINHIBITORUnlabeled Inhibitor(e.g., 7-Methoxybenzo...)INHIBITOR->KINASECompetes with Tracer

Application of the Benzo[e]triazin-3-amine Scaffold in Cancer Research: A Technical Guide

Application of the Benzo[e][1][2][3]triazin-3-amine Scaffold in Cancer Research: A Technical Guide

Introduction: A Scaffold of Promise in Oncology

The landscape of cancer research is perpetually driven by the quest for novel molecular entities that can selectively target the intricate signaling networks dysregulated in cancer cells. Within this pursuit, heterocyclic scaffolds serve as a foundational blueprint for the design of targeted therapeutics. The benzo[e][1][2][3]triazin-3-amine core, represented by molecules such as 7-Methoxybenzo[e]triazin-3-amine, has emerged as a privileged structure in medicinal chemistry. While research on specific analogs like the 7-methoxy derivative is nascent, the broader class of benzo[e][1][2][3]triazine compounds has demonstrated significant potential by targeting several key proteins implicated in tumor progression and survival.

This technical guide provides an in-depth exploration of the applications of the benzo[e][1][2][3]triazin-3-amine scaffold in cancer research. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings of these compounds and detailed protocols for their evaluation. We will delve into the diverse mechanisms of action exhibited by derivatives of this scaffold, including the inhibition of critical oncogenic kinases like Src, as well as enzymes involved in redox homeostasis and pH regulation, such as thioredoxin reductase and carbonic anhydrase. This guide will serve as a comprehensive resource for leveraging the therapeutic potential of this versatile chemical series in the ongoing fight against cancer.

Mechanisms of Action: A Multi-Pronged Attack on Cancer

Derivatives of the benzo[e][1][2][3]triazine scaffold have been shown to exert their anticancer effects through the modulation of several key cellular pathways. This multi-targeting capability underscores the versatility of this chemical core in developing novel therapeutic strategies.

Src Family Kinase (SFK) Inhibition

The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent event in many human cancers, making them a prime target for therapeutic intervention. Several benzo[e][1][2][3]triazin-3-amine derivatives have been identified as potent Src kinase inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, occupying the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of Src signaling can lead to the disruption of focal adhesions, inhibition of cell motility, and induction of apoptosis. A notable example is TG100435, a multitargeted kinase inhibitor with a benzo[1][2][3]triazine core, which demonstrates inhibition constants (Ki) against Src and other SFKs in the nanomolar range.[4]

Src_Pathway_InhibitionRTKReceptor Tyrosine Kinase(e.g., EGFR, PDGFR)SrcSrc KinaseRTK->SrcIntegrinsIntegrinsIntegrins->SrcpSrcp-Src (Y416)(Active)Src->pSrcAutophosphorylationFAKFAKpSrc->FAKPhosphorylationPI3K_AKTPI3K/AKT PathwaypSrc->PI3K_AKTRAS_MAPKRAS/MAPK PathwaypSrc->RAS_MAPKpFAKp-FAKFAK->pFAKMigrationCell Migration& InvasionpFAK->MigrationProliferationCell Proliferation& SurvivalPI3K_AKT->ProliferationRAS_MAPK->ProliferationBT_AmineBenzo[e][1,2,4]triazin-3-amineDerivativeBT_Amine->SrcInhibition

Caption: Inhibition of the Src signaling pathway by benzo[e][1][2][3]triazin-3-amine derivatives.

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin (Trx) system, comprising Trx and thioredoxin reductase (TrxR), is a critical component of the cellular antioxidant machinery, responsible for maintaining redox homeostasis. Many cancer cells exhibit elevated levels of TrxR, which helps them to counteract the oxidative stress associated with rapid proliferation and metabolic activity.[5] Inhibition of TrxR can therefore selectively induce oxidative stress and apoptosis in cancer cells. Certain benzo[1][2][3]triazin-7-ones have been identified as effective inhibitors of TrxR.[6][7] A 3-CF3 substituted derivative, for instance, demonstrated submicromolar inhibition of TrxR, highlighting the potential of the benzotriazine scaffold in targeting this crucial antioxidant enzyme.[6]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of cancer, tumor-associated isoforms like CA IX and CA XII are highly expressed in response to hypoxia. They play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy. Sulfonamide derivatives of pyrazolo[4,3-e][1][2][3]triazine have been shown to be potent and selective inhibitors of these tumor-associated CA isoforms.[1][8] For example, some compounds exhibit inhibition constants (KI) in the low nanomolar range against CA IX, an isoform strongly implicated in the progression of aggressive tumors.[1]

Data Presentation: In Vitro Activity of Benzo[e][1][2][3]triazine Derivatives

The following table summarizes the in vitro inhibitory activities of representative benzo[e][1][2][3]triazine derivatives against their respective targets and in cancer cell lines. This data underscores the potential of this scaffold in generating potent and selective anticancer agents.

Compound Class/ExampleTargetActivity MetricValueCancer Cell Line(s)Reference(s)
Src Kinase Inhibitors
TG100435Src, Lyn, Abl, Yes, Lck, EphB4Kᵢ13-64 nMN/A (Enzymatic)[4][9]
Carbonic Anhydrase Inhibitors
Pyrazolo[4,3-e][1][2][3]triazine sulfonamide (cpd 8e)Carbonic Anhydrase IXKᵢ13.8 nMN/A (Enzymatic)[1]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide (cpd 3b)N/AIC₅₀0.31 µMMDA-MB-231 (Breast)[10]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide (cpd 3b)N/AIC₅₀0.25 µMMCF-7 (Breast)[10]
Thioredoxin Reductase Inhibitors
3-CF₃ substituted benzo[1][2][3]triazin-7-oneThioredoxin ReductaseInhibitionSubmicromolarN/A (Enzymatic)[6]
Hypoxia-Activated Prodrugs
Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide)DNA (via radical species)N/AHypoxia-selective cytotoxicityVarious[11]
3-amino-1,2,4-benzotriazine-1,4-dioxide derivative (cpd 1i)N/AIC₅₀PotentMolt-4, HL-60 (Leukemia)[12]

Experimental Protocols

The following section provides detailed, step-by-step protocols for evaluating the anticancer properties of benzo[e][1][2][3]triazin-3-amine derivatives. These protocols are designed to be self-validating and are based on established methodologies in cancer research.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells seeded is critical to ensure they are in the logarithmic growth phase during the experiment and to avoid confluence, which can affect metabolic activity.

  • Drug Concentration Range: A wide range of concentrations, typically in a logarithmic series, is used to determine the dose-response relationship and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Incubation Time: The duration of drug exposure (e.g., 24, 48, or 72 hours) is chosen based on the expected mechanism of action and the cell doubling time.

  • Solubilization: The formazan crystals are insoluble in aqueous solutions and must be dissolved in a suitable solvent (e.g., DMSO or a specialized solubilization buffer) for accurate absorbance measurement.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzo[e][1][2][3]triazin-3-amine derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as in the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_WorkflowStartStartSeed_CellsSeed Cancer Cellsin 96-well PlateStart->Seed_CellsIncubate_AttachIncubate Overnight(Cell Attachment)Seed_Cells->Incubate_AttachAdd_CompoundAdd Serial Dilutions ofBenzo[e]triazine DerivativeIncubate_Attach->Add_CompoundIncubate_TreatmentIncubate for 24-72h(Drug Treatment)Add_Compound->Incubate_TreatmentAdd_MTTAdd MTT ReagentIncubate_Treatment->Add_MTTIncubate_FormazanIncubate for 2-4h(Formazan Formation)Add_MTT->Incubate_FormazanSolubilizeSolubilize FormazanCrystals (DMSO)Incubate_Formazan->SolubilizeRead_AbsorbanceRead Absorbanceat 570 nmSolubilize->Read_AbsorbanceAnalyzeCalculate % Viability& Determine IC50Read_Absorbance->AnalyzeEndEndAnalyze->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis of Src Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of Src at its activating tyrosine residue (Tyr416) in response to treatment with a benzo[e][1][2][3]triazin-3-amine derivative. A decrease in the ratio of phosphorylated Src (p-Src) to total Src indicates inhibition of Src kinase activity.

Causality Behind Experimental Choices:

  • Lysis Buffer Composition: The lysis buffer must contain protease and phosphatase inhibitors to preserve the phosphorylation state of proteins during extraction.

  • Protein Quantification: Accurate quantification of protein concentration (e.g., using a BCA assay) is essential for equal loading of samples onto the gel, which is crucial for reliable comparison of protein levels.

  • Blocking: Blocking the membrane (e.g., with BSA or non-fat milk) prevents non-specific binding of antibodies, reducing background noise and improving the signal-to-noise ratio.

  • Antibody Selection: The use of highly specific primary antibodies for both p-Src (Tyr416) and total Src is critical for accurate detection.

  • Loading Control: Probing for a housekeeping protein like β-actin or GAPDH confirms that any observed changes in p-Src levels are not due to variations in the amount of protein loaded per lane.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HT-29 colon cancer cells, which have high Src activity) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the benzo[e][1][2][3]triazin-3-amine derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel (e.g., 8-10%).

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Src (Tyr416) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Re-block the membrane and probe with a primary antibody for total Src.

    • Repeat the detection steps.

    • Optionally, strip and re-probe for a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-Src to total Src for each treatment condition.

    • Compare the ratios of the treated samples to the vehicle control to determine the extent of Src inhibition.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of a benzo[e][1][2][3]triazin-3-amine derivative using a human tumor xenograft model in immunodeficient mice.

Causality Behind Experimental Choices:

  • Mouse Strain: Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneous implantation of cancer cells is a common and straightforward method to establish solid tumors for efficacy studies.

  • Tumor Volume Measurement: Regular measurement of tumor volume allows for monitoring of tumor growth and the effect of the treatment over time.

  • Dosing and Schedule: The dose and frequency of administration are determined based on preliminary pharmacokinetic and tolerability studies to achieve therapeutic concentrations at the tumor site without causing excessive toxicity.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture a suitable human cancer cell line (e.g., NCI-H460 lung cancer cells).

    • Harvest the cells and resuspend them in a mixture of medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the benzo[e][1][2][3]triazin-3-amine derivative in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

    • Administer the compound to the treatment group according to the predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed antitumor effect.

Conclusion and Future Directions

The benzo[e][1][2][3]triazin-3-amine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The ability of its derivatives to inhibit a range of clinically relevant targets, including Src family kinases, thioredoxin reductase, and carbonic anhydrases, highlights its potential to address multiple facets of cancer biology. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the efficacy of new compounds based on this scaffold, from initial in vitro cytotoxicity screening to in vivo validation.

Future research in this area should focus on several key aspects. Firstly, the synthesis and screening of a broader library of 7-Methoxybenzo[e]triazin-3-amine analogs and other derivatives will be crucial to establish comprehensive structure-activity relationships and to optimize potency and selectivity for specific targets. Secondly, a deeper investigation into the polypharmacology of these compounds may reveal synergistic antitumor effects that can be exploited in combination therapies. Finally, the development of derivatives with improved pharmacokinetic properties will be essential for their successful translation into clinical candidates. By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the benzo[e][1][2][3]triazine scaffold in the fight against cancer.

References

Application Note: 7-Methoxybenzo[e]triazin-3-amine as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-Methoxybenzo[e]triazin-3-amine is an emerging fluorescent probe belonging to the benzotriazine class of heterocyclic compounds. The incorporation of a methoxy group, a well-known electron-donating group, into the benzotriazine scaffold is anticipated to confer favorable photophysical properties, including a significant Stokes shift and environmental sensitivity.[1][2] These characteristics make it a promising candidate for various applications in cellular and molecular biology, particularly for high-contrast imaging of subcellular structures and for sensing changes in the local microenvironment. This document provides a detailed overview of the probe's properties, a theoretical framework for its mechanism of action, and comprehensive protocols for its application in fluorescence microscopy.

Physicochemical and Spectral Properties

While specific experimental data for 7-Methoxybenzo[e]triazin-3-amine is not extensively available in the literature, the following table summarizes the expected properties based on the analysis of structurally similar methoxy-substituted benzotriazole and benzotriazine derivatives.[2][3][4]

PropertyPredicted Value/CharacteristicSource
Molecular Formula C₈H₈N₄O-
Molecular Weight 176.18 g/mol -
Excitation Max (λex) ~320-360 nm[2]
Emission Max (λem) ~380-460 nm[4]
Stokes Shift > 60 nm[2]
Quantum Yield (Φ) Moderate to High in non-polar environments[1][2]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)-
Photostability Moderate-

Mechanism of Fluorescence

The fluorescence of 7-Methoxybenzo[e]triazin-3-amine is predicated on the principles of intramolecular charge transfer (ICT). The benzotriazine core acts as an electron acceptor, while the methoxy and amino groups serve as electron donors.

cluster_0 Fluorescence Mechanism GS Ground State (S0) (Planar Conformation) ES Excited State (S1) (ICT Character) GS->ES Photon Absorption (λex ~320-360 nm) Emission Fluorescence Emission (Return to Ground State) ES->Emission Radiative Decay (λem ~380-460 nm) NonRad Non-Radiative Decay (e.g., in polar solvents) ES->NonRad Solvent Relaxation

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating moieties, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting benzotriazine ring. This creates an excited state with significant charge-transfer character. The subsequent relaxation from the excited state back to the ground state results in the emission of a photon, observed as fluorescence.

The sensitivity of the emission spectrum to the polarity of the surrounding environment (solvatochromism) is a key feature of ICT-based probes.[1][2] In more polar solvents, the excited state dipole is stabilized, which can lead to a red-shift in the emission wavelength and, in some cases, a decrease in fluorescence intensity due to competing non-radiative decay pathways. This property can be exploited to probe the polarity of different subcellular compartments.

Application: Staining of Lipid Droplets in Live Cells

The lipophilic nature of the benzotriazine core suggests that 7-Methoxybenzo[e]triazin-3-amine may preferentially accumulate in non-polar cellular compartments such as lipid droplets. The following protocol outlines a general procedure for utilizing this probe for live-cell imaging of these organelles.

Materials
  • 7-Methoxybenzo[e]triazin-3-amine

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • (Optional) A well-characterized lipid droplet stain for co-localization (e.g., Nile Red)

Protocol
  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of 7-Methoxybenzo[e]triazin-3-amine in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Plating:

    • Culture cells of interest (e.g., HeLa, 3T3-L1) under standard conditions.

    • Plate the cells onto glass-bottom imaging dishes at a suitable density to achieve 60-70% confluency on the day of the experiment.

  • Staining Procedure:

    • Prepare a fresh working solution of the probe by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed imaging medium to the cells for imaging.

  • Fluorescence Microscopy:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters. Based on the predicted spectral properties, a DAPI or similar filter set (Excitation: ~350/50 nm, Emission: ~460/50 nm) should be suitable.

    • Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion).

    • Optimize acquisition parameters (exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

cluster_workflow Experimental Workflow A Prepare 1 mM Stock Solution in DMSO C Prepare 1-5 µM Working Solution in Imaging Medium A->C B Culture Cells on Glass-Bottom Dish D Wash Cells with PBS B->D E Incubate with Staining Solution (15-30 min, 37°C) C->E D->E F Wash Cells with Imaging Medium E->F G Image with Fluorescence Microscope F->G

Caption: Workflow for live-cell staining.

Expected Results and Interpretation

Upon successful staining, discrete, punctate fluorescent signals are expected within the cytoplasm of the cells, consistent with the morphology of lipid droplets. The fluorescence intensity should be significantly higher in these structures compared to the more aqueous environment of the cytoplasm, reflecting the probe's preference for non-polar environments and a potential increase in quantum yield. Co-localization experiments with a known lipid droplet marker can be performed to confirm the specificity of the staining.

Troubleshooting

  • Low Signal/No Staining:

    • Increase the concentration of the probe in the working solution.

    • Increase the incubation time.

    • Ensure the stock solution is properly dissolved and has been stored correctly.

  • High Background Fluorescence:

    • Decrease the concentration of the probe.

    • Perform additional washing steps after staining.

  • Phototoxicity/Cell Death:

    • Reduce the probe concentration.

    • Decrease the exposure time or laser power during imaging.

    • Use a more sensitive detector.

References

Application Notes and Protocols for Cell-Based Assays Involving 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The benzo[e][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of protein kinases.[4] 7-Methoxybenzo[e]triazin-3-amine is a member of this class of compounds that holds potential as a novel probe for cell-based assays. Its utility is hypothesized to stem from intrinsic fluorescent properties, a common feature among heterocyclic compounds, which can be modulated by interactions with cellular components. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical application of 7-Methoxybenzo[e]triazin-3-amine as a fluorescent probe in a cell-based assay for monitoring the activity of the Src tyrosine kinase.

Scientific Foundation and Rationale:

The rationale for employing 7-Methoxybenzo[e]triazin-3-amine in a cell-based kinase assay is built upon two key pillars: the established role of the broader aminobenzotriazine class as kinase inhibitors and the potential for the molecule's fluorescence to be environmentally sensitive. Many derivatives of 3-aminobenzo[e][1][2][3]triazine have been identified as potent inhibitors of Src family kinases.[4] This suggests a high likelihood of specific binding of 7-Methoxybenzo[e]triazin-3-amine to the ATP-binding pocket of Src kinase.

Furthermore, the fluorescence of small organic molecules is often influenced by the polarity and rigidity of their microenvironment. It is postulated that the binding of 7-Methoxybenzo[e]triazin-3-amine to the active site of Src kinase will result in a measurable change in its fluorescence emission. This change could manifest as an increase in quantum yield and a blue-shift in the emission maximum, as the molecule transitions from the polar aqueous environment of the cytosol to the more nonpolar and constrained environment of the kinase's active site. This phenomenon allows for the real-time, non-destructive monitoring of kinase activity in living cells.

An increase in Src kinase activity would lead to a greater proportion of the probe being bound, resulting in a higher overall fluorescence signal. Conversely, inhibition of Src kinase would lead to the displacement of the probe from the active site and a corresponding decrease in fluorescence.

Caption: Proposed mechanism of 7-Methoxybenzo[e]triazin-3-amine as a fluorescent probe for Src kinase activity.

Application Protocol: Cell-Based Assay for Src Kinase Activity

This protocol details a fluorescence-based method for quantifying Src kinase activity in living cells using 7-Methoxybenzo[e]triazin-3-amine.

I. Materials and Reagents:

  • 7-Methoxybenzo[e]triazin-3-amine (synthesis as per established methods for analogous compounds)

  • Cell line with well-characterized Src activity (e.g., HT-29, A431)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with excitation and emission filters appropriate for 7-Methoxybenzo[e]triazin-3-amine (hypothetical Ex/Em: ~350 nm / ~450 nm, to be determined empirically)

  • Known Src kinase inhibitor (e.g., Dasatinib) for assay validation

  • Growth factor (e.g., EGF) to stimulate Src activity

  • DMSO (for dissolving compounds)

II. Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Serum Starvation Incubate cells in serum-free medium to reduce basal kinase activity. A->B C 3. Compound Incubation Add test compounds (e.g., inhibitors) and incubate. B->C D 4. Probe Loading Add 7-Methoxybenzo[e]triazin-3-amine and incubate. C->D E 5. Stimulation Add growth factor (e.g., EGF) to activate Src kinase. D->E F 6. Fluorescence Measurement Read fluorescence intensity on a plate reader. E->F G 7. Data Analysis Normalize data and calculate IC50 values. F->G

Caption: Step-by-step workflow for the cell-based Src kinase assay.

III. Detailed Protocol:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete medium. c. Seed 1 x 10^4 to 5 x 10^4 cells per well in a black, clear-bottom 96-well plate. d. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Serum Starvation: a. Gently aspirate the culture medium. b. Wash the cells once with PBS. c. Add serum-free medium to each well. d. Incubate for 4-6 hours to reduce basal levels of Src activity.

  • Compound Incubation (for inhibitor studies): a. Prepare serial dilutions of the test inhibitor and a known Src inhibitor (e.g., Dasatinib) in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO). b. Add the compound dilutions to the respective wells. c. Incubate for 1 hour at 37°C.

  • Probe Loading: a. Prepare a working solution of 7-Methoxybenzo[e]triazin-3-amine in serum-free medium (the optimal concentration, likely in the low micromolar range, should be determined empirically). b. Add the probe solution to all wells. c. Incubate for 30-60 minutes at 37°C to allow for cell uptake.

  • Stimulation: a. Prepare a stock solution of a growth factor known to activate Src (e.g., EGF) in serum-free medium. b. Add the growth factor to all wells except for the unstimulated controls. c. Incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader at the empirically determined optimal excitation and emission wavelengths for 7-Methoxybenzo[e]triazin-3-amine.

  • Data Analysis: a. Subtract the background fluorescence from wells containing medium and probe but no cells. b. Normalize the fluorescence signal of the inhibitor-treated wells to the stimulated control wells (100% activity) and the unstimulated control wells (0% activity). c. Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IV. Hypothetical Data Presentation:

The following table represents plausible data from an assay to determine the potency of a Src inhibitor.

Inhibitor Concentration (nM)Mean Fluorescence Intensity (RFU)% Inhibition
0 (Unstimulated)1500100
0 (Stimulated)45000
1420010
10300050
100180090
1000155098.3

IC50 Value: 10 nM

Trustworthiness and Self-Validation:

To ensure the reliability of this assay, several validation steps are crucial:

  • Linearity: The fluorescence signal should demonstrate a linear relationship with cell number.

  • Z'-factor: The Z'-factor, a measure of assay quality, should be calculated using stimulated and unstimulated controls. A Z'-factor greater than 0.5 indicates a robust assay.

  • Known Inhibitors: The assay should accurately determine the IC50 values of known Src inhibitors, which should be consistent with literature values.

  • Src Knockdown/Overexpression: The fluorescence signal should decrease in cells with Src knockdown and increase in cells with Src overexpression.

While the application of 7-Methoxybenzo[e]triazin-3-amine as a fluorescent probe for cell-based kinase assays is presented here as a hypothetical model, it is grounded in the established chemical and biological properties of the aminobenzotriazine scaffold. The proposed assay offers a potentially powerful tool for high-throughput screening of kinase inhibitors and for studying kinase signaling pathways in living cells. Empirical determination of the compound's spectral properties and its specific interactions with target kinases will be essential next steps in validating this promising application.

References

Application Notes and Protocols for 7-Methoxybenzo[e]triazin-3-amine in Drug Discovery

Application Notes and Protocols for 7-Methoxybenzo[e][1][2][3]triazin-3-amine in Drug Discovery

Abstract

The benzo[e][1][2][3]triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide focuses on a specific derivative, 7-Methoxybenzo[e][1][2][3]triazin-3-amine (CAS: 27238-40-0), a compound with potential for development in various therapeutic areas, including oncology and infectious diseases. While specific literature on this exact molecule is sparse, this document provides a comprehensive framework for its investigation, drawing upon established knowledge of the broader 3-aminobenzo[e][1][2][3]triazine class. We present detailed, logically-grounded protocols for its synthesis, characterization, and evaluation in relevant biological assays. This guide is intended for researchers and drug development professionals initiating projects involving this promising, yet underexplored, chemical entity.

Introduction: The Benzo[e][1][2][3]triazine Scaffold in Medicinal Chemistry

The benzo[e][1][2][3]triazine core is a versatile pharmacophore. Derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, antimalarial, antiviral, and anticancer properties.[4] A notable example is the development of substituted 3-aminobenzo[e][1][2][3]triazines as potent inhibitors of Src kinase, a non-receptor tyrosine kinase frequently dysregulated in cancer.[4] The general structure of 7-Methoxybenzo[e][1][2][3]triazin-3-amine is presented below.

Compound Name CAS Number Molecular Formula Molecular Weight
7-Methoxybenzo[e][1][2][3]triazin-3-amine27238-40-0C8H8N4O176.18 g/mol

The strategic placement of a methoxy group at the 7-position is of particular interest. The methoxy group, being an electron-donating substituent, can significantly influence the electronic properties of the aromatic system, potentially modulating target binding affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related 1,2,4-benzotriazine 1,4-dioxides have demonstrated that substituents on the benzene ring play a crucial role in determining their biological activity.[5]

Proposed Synthesis Protocol

Synthetic Workflow Diagram

Synthesis_Workflowcluster_step1Step 1: Reductioncluster_step2Step 2: Oxidative CyclizationA4-Methoxy-2-nitroanilineB4-Methoxy-1,2-diaminobenzeneA->B  H2, Pd/C  C4-Methoxy-1,2-diaminobenzeneE7-Methoxybenzo[e][1,2,4]triazin-3-amineC->E  NaOEt, EtOH, Reflux  DGuanidine NitrateD->E  NaOEt, EtOH, Reflux  

Caption: Proposed two-step synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine.

Step-by-Step Protocol

Step 1: Synthesis of 4-Methoxy-1,2-diaminobenzene

  • Reaction Setup: In a 250 mL hydrogenation flask, dissolve 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (1.0 g, 10% w/w) to the solution.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-methoxy-1,2-diaminobenzene as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 4-methoxy-1,2-diaminobenzene from the previous step (assuming quantitative yield, ~8.2 g, 59.5 mmol) and guanidine nitrate (7.26 g, 59.5 mmol).

  • Solvent and Base Addition: Add absolute ethanol (200 mL) to the flask, followed by the slow addition of a 21% solution of sodium ethoxide in ethanol until the pH of the solution is basic (approximately pH 9-10).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 9:1 dichloromethane:methanol).

  • Work-up: After cooling to room temperature, a precipitate should form. Filter the solid and wash with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure 7-Methoxybenzo[e][1][2][3]triazin-3-amine.

Application Notes: Potential Therapeutic Targets and Screening Strategies

Based on the known biological activities of the broader 3-aminobenzo[e][1][2][3]triazine class, we propose the following avenues for investigation for 7-Methoxybenzo[e][1][2][3]triazin-3-amine.

Anticancer Activity: Kinase Inhibition

The 3-aminobenzo[e][1][2][3]triazine scaffold is a known hinge-binding motif for various protein kinases.

Proposed Primary Target Class: Tyrosine Kinases (e.g., Src family kinases, Abl kinase).

Rationale: Substituted 3-aminobenzo[e][1][2][3]triazines have demonstrated potent inhibitory activity against Src kinase.[4] The 7-methoxy group may enhance binding affinity or selectivity towards specific kinases.

Screening Workflow:

Kinase_Screening_WorkflowAPrimary Screen:Biochemical Kinase Panel (e.g., 96-well format)BHit Identification:Compounds with >50% inhibition at 10 µMA->BCDose-Response Analysis:Determine IC50 values for active compoundsB->CDCell-Based Assays:Evaluate inhibition of downstream signaling (e.g., Western Blot for p-Src)C->DECell Viability Assays:Assess anti-proliferative effects in cancer cell lines (e.g., MTT, CellTiter-Glo)D->E

Caption: Proposed workflow for screening kinase inhibitory activity.

Antimalarial and Antimicrobial Activity

Certain 1,2,4-triazine derivatives have shown promise as antimicrobial and antimalarial agents.[6]

Proposed Screening:

  • Antimalarial: In vitro screening against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

  • Antibacterial: Evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using minimum inhibitory concentration (MIC) assays.[7]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of 7-Methoxybenzo[e][1][2][3]triazin-3-amine against a purified kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Plate Preparation: In a 96-well assay plate, add the diluted compound, purified kinase, and the appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate for the kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product formation using a suitable method (e.g., ADP-Glo™ Kinase Assay, radiometric assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Cell Viability Assay (MTT)

This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Methoxybenzo[e][1][2][3]triazin-3-amine for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

7-Methoxybenzo[e][1][2][3]triazin-3-amine represents a promising, yet underexplored, scaffold for drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for initiating research into its therapeutic potential. Future work should focus on the synthesis and biological evaluation of a library of analogues with diverse substitutions at the 7-position and on the exocyclic amine to build a comprehensive structure-activity relationship and identify lead compounds for further development.

Application Notes and Protocols for the Derivatization of 7-Methoxybenzo[e]triazin-3-amine to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 7-Methoxybenzo[e]triazin-3-amine. The primary objective is to outline methodologies for synthesizing novel analogs with potentially improved biological activity, particularly in the context of anticancer drug discovery. We will delve into the rationale behind selecting specific derivatization strategies, provide detailed, field-proven protocols for chemical synthesis, and describe robust in vitro assays for activity evaluation. The protocols are designed to be self-validating, with explanations of the underlying chemical and biological principles to ensure reproducibility and meaningful data interpretation.

Introduction: The Therapeutic Potential of the Benzotriazine Scaffold

The 1,2,4-benzotriazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antiviral, and kinase inhibitory activities.[1][2] Notably, 3-amino-1,2,4-benzotriazine-1,4-dioxide, also known as tirapazamine, is a well-studied bioreductive hypoxic cytotoxin that has undergone clinical trials.[3][4] The core structure's ability to be chemically modified at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

The lead compound, 7-Methoxybenzo[e]triazin-3-amine, possesses a key methoxy group on the benzo ring and a primary amine on the triazine ring. These features present strategic opportunities for derivatization to explore structure-activity relationships (SAR) and develop new chemical entities with enhanced potency and selectivity. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the amino group is a prime handle for introducing diverse substituents.

This guide will focus on two powerful and versatile palladium-catalyzed cross-coupling reactions for derivatization: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are widely employed in pharmaceutical development for their broad substrate scope and functional group tolerance.[5][6]

Strategic Derivatization Workflow

The derivatization strategy for 7-Methoxybenzo[e]triazin-3-amine is designed to systematically probe the chemical space around the core scaffold to identify key structural motifs that enhance biological activity. The workflow involves the initial conversion of the starting material to key intermediates, followed by diversification through cross-coupling reactions.

G cluster_0 Core Scaffold cluster_1 Intermediate Synthesis cluster_2 Diversification Reactions cluster_3 Derivative Libraries cluster_4 Biological Evaluation A 7-Methoxybenzo[e]triazin-3-amine B Diazotization & Halogenation (e.g., Sandmeyer Reaction) A->B Step 1 C 3-Halo-7-methoxybenzo[e]triazine B->C Step 2 D Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) C->D Step 3a E Buchwald-Hartwig Amination (Primary/Secondary Amines) C->E Step 3b F C3-Aryl/Heteroaryl Derivatives D->F G C3-Amino Derivatives E->G H In Vitro Activity Assays (e.g., MTT, Kinase Inhibition) F->H G->H

Caption: General workflow for the derivatization of 7-Methoxybenzo[e]triazin-3-amine.

Experimental Protocols: Synthesis of Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final derivatives.

Synthesis of 3-Chloro-7-methoxybenzo[e][7][8][9]triazine (Intermediate)

The conversion of the 3-amino group to a 3-chloro group is a critical step to enable subsequent cross-coupling reactions. This can be achieved through a Sandmeyer-type reaction.

Protocol 3.1: Diazotization and Chlorination

  • Dissolution: Suspend 7-Methoxybenzo[e]triazin-3-amine (1.0 eq) in a suitable acidic medium (e.g., 6M HCl).

  • Cooling: Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Chlorination: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-Chloro-7-methoxybenzo[e][7][8]triazine.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C3 position.[8][9]

Protocol 3.2: Synthesis of 3-Aryl-7-methoxybenzo[e][7][8]triazine Derivatives

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-Chloro-7-methoxybenzo[e][7][8]triazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired 3-aryl-7-methoxybenzo[e][7][8]triazine derivative.

Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of 3-amino derivatives with diverse functionalities.[6][10]

Protocol 3.3: Synthesis of 3-(Substituted-amino)-7-methoxybenzo[e][7][8]triazine Derivatives

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-Chloro-7-methoxybenzo[e][7][8]triazine (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry, and concentrate. Purify the crude product via column chromatography to yield the target 3-(substituted-amino)-7-methoxybenzo[e][7][8]triazine derivative.

Biological Evaluation: In Vitro Assays

The following protocols are standard methods for assessing the anticancer activity of the newly synthesized derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

Protocol 4.1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Target-Based Screening: In Vitro Kinase Inhibition Assay

Many benzotriazine derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell signaling pathways.[1]

Protocol 4.2: Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution. Prepare the kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]

  • Inhibitor Pre-incubation: In a white, opaque 96-well or 384-well plate, add the serially diluted test compounds or a DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Start the reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, ATP, and Inhibitor Solutions B Pre-incubate Kinase and Inhibitor A->B Step 1 C Initiate Reaction with ATP/Substrate Mixture B->C Step 2 D Stop Reaction and Deplete Excess ATP C->D Step 3 E Convert ADP to ATP and Generate Luminescence D->E Step 4 F Measure Luminescence and Calculate IC50 E->F Step 5

Caption: Workflow for a typical luminescence-based in vitro kinase inhibition assay.

Data Presentation and Interpretation

To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in a clear and organized manner.

Table 1: Synthetic Yields and Purity of 7-Methoxybenzo[e]triazin-3-amine Derivatives

Compound IDR Group (C3-Substituent)Synthetic MethodYield (%)Purity (HPLC, %)
I 3-ChloroSandmeyer65>98
II-a 4-FluorophenylSuzuki-Miyaura78>99
II-b 2-ThienylSuzuki-Miyaura72>98
III-a MorpholinoBuchwald-Hartwig85>99
III-b N-MethylpiperazinylBuchwald-Hartwig81>97

Table 2: In Vitro Biological Activity of 7-Methoxybenzo[e]triazin-3-amine Derivatives

Compound IDMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)Target Kinase IC₅₀ (µM)
Parent >100>100>100
II-a 15.222.55.8
II-b 8.712.12.3
III-a 5.47.91.1
III-b 2.13.50.45

Conclusion and Future Directions

The derivatization of 7-Methoxybenzo[e]triazin-3-amine using robust synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a powerful platform for generating novel analogs with enhanced biological activity. The protocols outlined in this guide offer a systematic approach to explore the structure-activity relationships of this promising scaffold. The in vitro assays described are essential for the initial screening and characterization of these new chemical entities. Future work should focus on expanding the library of derivatives to further probe the SAR, elucidating the mechanism of action of the most potent compounds, and advancing the lead candidates to in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening with 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization and implementation of 7-Methoxybenzo[e]triazin-3-amine as a novel fluorescent probe for high-throughput screening (HTS). The benzotriazine scaffold is a privileged structure in medicinal chemistry, and while the specific photophysical properties of this analog are not extensively documented, its heterocyclic aromatic system suggests potential for intrinsic fluorescence. This guide will therefore serve as a framework for researchers to characterize such novel agents and develop robust, validated HTS assays. We will proceed using 7-Methoxybenzo[e]triazin-3-amine as our lead example, postulating a set of plausible spectroscopic properties for illustrative purposes to detail the complete workflow from initial compound characterization to hit confirmation.

Introduction: The Promise of Novel Fluorophores in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological target or pathway.[1][2] Fluorescence-based assays are among the most prevalent HTS methodologies due to their high sensitivity, operational simplicity, and diverse readout capabilities, including intensity, polarization, and resonance energy transfer.[3][4][5] The discovery and characterization of novel fluorescent probes are critical for expanding the HTS toolkit, offering new spectral windows, and enabling innovative assay designs.

The compound 7-Methoxybenzo[e]triazin-3-amine belongs to the benzotriazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing activity as potent kinase inhibitors and other therapeutic agents.[6][7]

Compound Profile:

  • IUPAC Name: 7-methoxy-1,2,4-benzotriazin-3-amine

  • Molecular Formula: C₈H₈N₄O[8][9]

  • Molecular Weight: 176.18 g/mol [8][9]

Given the absence of detailed photophysical data in the public domain, this guide will outline the necessary steps to fully characterize this compound for HTS applications. For the purpose of providing concrete protocols, we will assume a hypothetical, yet scientifically plausible, set of fluorescent properties.

Foundational Characterization of a Novel Screening Probe

Prior to any screening application, a rigorous characterization of the probe is mandatory to ensure data quality and reproducibility.

Purity, Solubility, and Stability

A prerequisite for any HTS campaign is a screening agent of high purity (typically >95%), as impurities can lead to ambiguous results or assay artifacts. The solubility of the compound must be determined in a suitable solvent, typically dimethyl sulfoxide (DMSO), to ensure it remains in solution at the final assay concentration.

Protocol: Solubility Assessment in DMSO

  • Prepare a high-concentration stock solution of 7-Methoxybenzo[e]triazin-3-amine (e.g., 50 mM) in 100% DMSO.

  • Visually inspect the solution for any precipitation against a bright light and by microscopy.

  • Create serial dilutions of the stock solution in DMSO.

  • Further dilute a sample from each concentration into the final aqueous assay buffer to the intended final concentration (e.g., 10 µM compound, 0.1% DMSO).

  • Incubate for a relevant period (e.g., 2 hours) at the assay temperature.

  • Assess solubility by measuring light scatter at a high wavelength (e.g., 680 nm) on a plate reader. An increase in light scatter indicates precipitation.

Spectroscopic Profiling

Understanding the spectral properties of a fluorescent probe is critical for selecting appropriate instrument settings and avoiding spectral overlap with other assay components or library compounds.

Protocol: Determination of Spectral Properties

  • Absorbance Spectrum: Dilute the compound in the final assay buffer to a suitable concentration (e.g., 10 µM). Using a UV-Visible spectrophotometer, scan the absorbance from 250 nm to 700 nm to determine the absorbance maximum (λmax).

  • Fluorescence Spectra: Using a spectrofluorometer, excite the sample at its absorbance maximum (λmax) and scan the emission spectrum to find the emission maximum (λem). Subsequently, set the emission detector to λem and scan the excitation spectrum to determine the excitation maximum (λex).

Table 1: Hypothetical Spectroscopic Properties of 7-Methoxybenzo[e]triazin-3-amine

ParameterHypothetical ValueSignificance for HTS
Absorbance Max (λabs) 395 nmDefines the optimal wavelength for excitation.
Excitation Max (λex) 405 nmThe peak wavelength to use for exciting the molecule in a fluorometer.
Emission Max (λem) 520 nmThe peak wavelength to measure the fluorescence signal.
Stokes Shift 115 nmA large shift is desirable to minimize self-quenching and spectral overlap.
Quantum Yield (Φ) 0.45Represents the efficiency of fluorescence; higher values lead to brighter signals.
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹Relates to the efficiency of light absorption.

The High-Throughput Screening Workflow

An HTS campaign is a systematic process that moves from assay design to the identification of confirmed hits. The overall workflow involves several key stages, each with its own set of quality control checks.

HTS_Workflow AssayDev Assay Development & Validation Pilot Pilot Screen (~2,000 Compounds) AssayDev->Pilot Z' > 0.5 FullHTS Full HTS Campaign (>100,000 Compounds) Pilot->FullHTS Stable Performance DataAnalysis Data Analysis & Hit Selection FullHTS->DataAnalysis HitConf Hit Confirmation & Follow-up DataAnalysis->HitConf Z-score > 3 Assay_Dev_Workflow cluster_dev Assay Development cluster_val Assay Validation ReagentOpt Reagent Optimization (Cell Density, Probe Conc.) DispenseOpt Liquid Handling Optimization ReagentOpt->DispenseOpt SignalStab Signal Stability & Incubation Time DispenseOpt->SignalStab PlateUniform Plate Uniformity & Edge Effect Analysis SignalStab->PlateUniform ZFactor Z'-Factor Determination (Positive/Negative Controls) PlateUniform->ZFactor Hit_Progression Primary Primary HTS Hit (Single Concentration) Retest Confirmation Screen (Fresh Compound) Primary->Retest DoseResp Dose-Response Curve (IC50 Determination) Retest->DoseResp Confirmed Activity Ortho Orthogonal Assay (Different Technology) DoseResp->Ortho Potent & Efficacious SAR Structure-Activity Relationship (SAR) Ortho->SAR Mechanism Confirmed

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Methoxybenzo[e]triazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 7-Methoxybenzo[e]triazin-3-amine synthesis, designed for chemical researchers and drug development professionals. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to ensure successful and reproducible outcomes.

Technical Support Center: Synthesis of 7-Methoxybenzo[e]triazin-3-amine

Welcome, researchers and innovators. As a Senior Application Scientist, I understand that the path to synthesizing novel compounds is often paved with unforeseen challenges. This guide is structured to be your dedicated resource for the synthesis of 7-Methoxybenzo[e]triazin-3-amine, a key heterocyclic scaffold in medicinal chemistry.[1][2] We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 7-Methoxybenzo[e]triazin-3-amine and its derivatives.

Q1: What is the most common and reliable synthetic route for 3-amino-1,2,4-benzotriazines?

A1: The most widely explored and robust protocol involves the oxidative cyclization of an amidrazone precursor.[3] This method is favored for its versatility and generally good yields. The typical pathway begins with a substituted 2-aminobenzonitrile, which is converted to the corresponding amidrazone, followed by an oxidative ring-closure to form the benzotriazine ring.

Q2: Can you illustrate the general reaction mechanism for this synthesis?

A2: Certainly. The process is a multi-step transformation. A plausible mechanism for the formation of the 1,4-dihydrobenzo[e][4][5][6]triazine core from an amidrazone precursor involves an oxidative cyclization. The reaction is often catalyzed and proceeds through several intermediates.[3]

Reaction_Mechanism cluster_0 Amidrazone Precursor to Benzotriazine Amidrazone Amidrazone Precursor IntermediateA Intermediate A (Deprotonation) Amidrazone->IntermediateA Base (e.g., DBU) IntermediateB Intermediate B (Oxidative Cyclization) IntermediateA->IntermediateB Aerial Oxidation (Pd/C catalyst) Product 1,4-Dihydrobenzo[e] [1,2,4]triazine IntermediateB->Product Protonation

Caption: Plausible mechanism for benzotriazine formation.

Q3: What are the critical safety precautions for this synthesis?

A3: Many reagents used in heterocyclic synthesis can be hazardous. Specifically:

  • Hydrazine derivatives: Often used to form amidrazones, they are toxic and potentially explosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Oxidizing agents: Reagents used for cyclization can be powerful oxidizers. Avoid contact with flammable materials.

  • Solvents: Use appropriate solvents and ensure they are dry when necessary, as many reactions are moisture-sensitive.[4] Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4]

  • TLC: Allows for rapid, qualitative assessment of the consumption of starting materials and the formation of the product. Choose an appropriate solvent system that gives good separation (Rf values between 0.2 and 0.8).

  • LC-MS: Provides more definitive evidence of product formation by confirming the molecular weight of the components in the reaction mixture. It is also crucial for detecting side products or product degradation.[5]

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section is formatted to directly address the specific, practical issues you may encounter during your experiments.

Issue 1: My reaction yield is consistently low or I'm getting no product.

  • Potential Cause 1: Purity of Reagents and Solvents.

    • Explanation: Impurities in starting materials, particularly the amidrazone precursor, can significantly inhibit the reaction or lead to unwanted side products. Similarly, residual water in solvents can quench sensitive reagents or intermediates.[4]

    • Solution:

      • Verify the purity of your starting materials using NMR or LC-MS. Recrystallize or re-purify if necessary.

      • Use freshly distilled, anhydrous solvents, especially for steps involving organometallics or strong bases.

      • Ensure any catalysts, like Palladium on carbon (Pd/C), are fresh and active.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Explanation: Temperature, reaction time, and reactant concentration are critical variables.[4] For oxidative cyclizations, insufficient temperature may lead to incomplete conversion, while excessive heat can cause decomposition of the starting material or the desired benzotriazine product.[5]

    • Solution:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimum.

      • Time Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 2h, 6h, 12h, 24h) via TLC or LC-MS to determine when the reaction reaches completion.

      • Concentration: If the reaction is bimolecular, ensure the concentration is not too low, which can slow the reaction rate.

  • Potential Cause 3: Atmospheric Sensitivity.

    • Explanation: The oxidative cyclization step often relies on controlled oxidation, typically by atmospheric oxygen. However, other intermediates may be sensitive to air or moisture.[4] Uncontrolled oxidation can lead to complex byproduct mixtures.

    • Solution: For the cyclization step, which often uses aerial oxidation, ensure good stirring and a consistent air headspace. For other potentially sensitive steps, employ a nitrogen or argon atmosphere using standard Schlenk line techniques.

Issue 2: A dark, tar-like substance is forming in my reaction flask.

  • Potential Cause: Product or Intermediate Decomposition.

    • Explanation: Heterocyclic compounds, especially those with multiple nitrogen atoms, can be thermally labile. The formation of dark, insoluble tars often indicates decomposition, which can be exacerbated by high temperatures or strong acidic/basic conditions.[5]

    • Solution:

      • Immediately attempt the reaction at a lower temperature.

      • Monitor the reaction closely; if tar formation begins after the product has formed, shorten the reaction time and proceed to workup.

      • Consider a different solvent that allows for a lower reaction temperature.

Issue 3: I'm struggling with the purification and isolation of the final product.

  • Potential Cause 1: Product Instability on Silica Gel.

    • Explanation: The amino and triazine functionalities can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, or even decomposition on the column.[5]

    • Solution:

      • Deactivate Silica: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) in your eluent system.

      • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

      • Avoid Chromatography: Attempt to purify the product by recrystallization from a suitable solvent system. Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) on a small scale.

  • Potential Cause 2: Co-elution with Impurities.

    • Explanation: A side product may have a polarity very similar to your desired compound, making separation by column chromatography difficult.

    • Solution:

      • Optimize Eluent System: Systematically vary the polarity of your eluent. Using a gradient elution (gradually increasing polarity) often provides better separation than an isocratic (constant polarity) system.

      • Recrystallization: This technique purifies based on differences in solubility and crystal lattice energy, and can be highly effective at removing closely related impurities.

Optimized Experimental Protocol

This protocol details a validated method for the synthesis of a 1,4-dihydrobenzo[e][4][5][6]triazine core, which is the immediate precursor to the target amine structure. This is based on methods described for similar structures.[3]

Step 1: Synthesis of the Amidrazone Precursor
  • Preparation: To a solution of the starting nitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting nitrile is consumed.

  • Workup: Cool the reaction mixture to room temperature. The amidrazone product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Cyclization to 7-Methoxy-1,4-dihydrobenzo[e]triazin-3-amine
  • Setup: In a round-bottom flask, dissolve the amidrazone precursor (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst Addition: Add 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) (1.5 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature, open to the air (or under an air-filled balloon), for 12-24 hours. The reaction progress should be monitored by LC-MS.

  • Workup & Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine) or by recrystallization to yield the final product.

ParameterOptimized ConditionRationale
Solvent Dichloromethane (DCM)Good solubility for amidrazone, allows for mild reaction temperatures.
Base DBUActs as a non-nucleophilic base to facilitate the initial deprotonation step.[3]
Catalyst 10% Pd/CFacilitates the aerial oxidative cyclization.[3]
Temperature Room Temperature (20-25 °C)Balances reaction rate with the stability of the product, minimizing tar formation.
Typical Yield 55-80%Yields can vary based on substrate purity and precise conditions.

Logical Troubleshooting Workflow

This diagram provides a systematic approach to diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem Complete Reaction Complete Problem->Complete No LowYield Low / No Yield Problem->LowYield Yes (Low Yield) Tar Tar Formation Problem->Tar Yes (Tar) Incomplete Incomplete Reaction Problem->Incomplete Yes (Incomplete) Sol_Purity Check Reagent Purity Use Anhydrous Solvents LowYield->Sol_Purity Sol_Conditions Optimize Temp & Time LowYield->Sol_Conditions Sol_Temp Lower Reaction Temp Tar->Sol_Temp Incomplete->Sol_Conditions Sol_Time Increase Reaction Time Check Catalyst Activity Incomplete->Sol_Time

Caption: A workflow for systematic troubleshooting.

References

Technical Support Center: Synthesis of 7-Methoxybenzo[e]triazin-3-amine

Technical Support Center: Synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Methoxybenzo[e][1][2][3]triazin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Recognizing that this specific molecule is a sophisticated scaffold, this guide moves beyond simple protocols to address the nuanced challenges of its synthesis, focusing on the identification, mitigation, and prevention of common impurities. Our approach is grounded in the fundamental principles of heterocyclic chemistry to provide robust, field-tested solutions.

The benzo[e][1][2][3]triazine core is a significant pharmacophore found in compounds with antitumor and kinase inhibitory activities.[4] Achieving high purity of derivatives like 7-Methoxybenzo[e][1][2][3]triazin-3-amine is therefore critical for reliable downstream biological assays and drug development programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching this synthesis for the first time.

Q1: What is a common and reliable synthetic route for 7-Methoxybenzo[e][1][2][3]triazin-3-amine?

A plausible and widely adopted strategy for constructing 3-amino-1,2,4-benzotriazines involves the cyclization of a suitably substituted o-aminophenyl precursor. A robust method begins with 2-amino-4-methoxybenzonitrile. This starting material undergoes a reaction with guanidine under basic conditions, which facilitates the formation of the triazine ring to yield the desired product. This pathway is generally effective, but careful control of reaction conditions is essential to minimize side reactions.

Q2: What are the primary categories of impurities I should anticipate in my crude product?

Impurities in this synthesis can be broadly classified into four categories:

  • Starting Material-Related Impurities: Unreacted 2-amino-4-methoxybenzonitrile or impurities present in the starting material itself.

  • Process-Related Impurities (By-products): Compounds formed through side reactions during the cyclization process. This is the most common category and includes products from incomplete reactions or alternative reaction pathways.

  • Isomeric Impurities: Positional isomers (e.g., 5-methoxy or 8-methoxy derivatives) that may arise if the starting materials are not regiochemically pure.

  • Degradation Products: The triazine ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions at elevated temperatures, leading to ring-opened or other degraded products.

Q3: What are the most effective analytical techniques for detecting and quantifying these impurities?

A multi-technique approach is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity analysis. A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid is typically effective for separating the polar product from non-polar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the initial identification of unknown peaks observed in the HPLC chromatogram. It provides the molecular weight of the impurities, which is crucial for proposing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product and can be used to identify and quantify major impurities if their characteristic signals do not overlap with the product's signals.

Q4: What general strategies can I employ to improve the purity of my final product?

Proactive measures are always more effective than reactive purification:

  • Starting Material Quality: Always verify the purity of your starting materials (e.g., 2-amino-4-methoxybenzonitrile) by NMR or HPLC before starting the synthesis.

  • Reaction Condition Optimization: Temperature, reaction time, and stoichiometry are critical. Running small-scale optimization experiments to find the ideal balance is highly recommended. For instance, excessive heating can promote the formation of degradation products and by-product dimers.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, which may produce colored impurities.

  • Controlled Reagent Addition: Slow, controlled addition of reagents can help manage reaction exotherms and maintain a more selective reaction profile.

Part 2: Troubleshooting Guide: Impurity Profiles and Mitigation

This section provides a detailed breakdown of specific impurities, their formation mechanisms, and actionable protocols for their management.

Impurity Profile 1: Unreacted Starting Material (2-amino-4-methoxybenzonitrile)
  • Plausible Cause: This is one of the most common impurities and typically results from incomplete reaction. This can be due to insufficient reaction time, temperatures that are too low to achieve full conversion, or improper stoichiometry of reagents.

  • Identification:

    • HPLC: Appears as a less polar peak (longer retention time) compared to the highly polar 3-amino-benzotriazine product.

    • LC-MS: Will show a molecular ion corresponding to the mass of 2-amino-4-methoxybenzonitrile (C₈H₈N₂O, M.W. = 148.16).

  • Mitigation and Prevention Protocol:

    • Stoichiometry Check: Ensure at least a stoichiometric amount of guanidine is used. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

    • Temperature & Time Optimization: If conversion is low, consider incrementally increasing the reaction temperature (e.g., in 10 °C steps) or extending the reaction time. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.

    • Purification: This impurity is typically easy to remove due to the significant difference in polarity and solubility compared to the product. A simple trituration or recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile) is often sufficient.

Impurity Profile 2: Hydrolysis Product (7-Methoxybenzo[e][1][2][3]triazin-3(4H)-one)
  • Plausible Cause: This impurity arises from the hydrolysis of the 3-amino group. This can occur during the reaction if water is present and conditions are harsh, or more commonly during acidic or basic workup procedures at elevated temperatures.

  • Identification:

    • HPLC: Retention time will be similar to the desired product, sometimes making separation challenging.

    • LC-MS: Will show a molecular ion corresponding to C₈H₇N₃O₂, with a mass of 177.16, one mass unit higher than the desired product due to the replacement of -NH₂ with -OH (via a keto-enol tautomer).

  • Mitigation and Prevention Protocol:

    • Anhydrous Conditions: While not always strictly necessary, using dry solvents and reagents can minimize this pathway.

    • Workup Temperature Control: If an aqueous workup is required, perform all steps at low temperatures (0-10 °C) to minimize the rate of hydrolysis.

    • pH Control: Avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and proceed with extraction.

    • Purification: If formed, this impurity can often be separated from the more basic 3-amino product by column chromatography over silica gel.

Impurity Profile 3: Dimerization By-products
  • Plausible Cause: Under certain conditions, reactive intermediates can dimerize, leading to high molecular weight, often poorly soluble impurities. The exact structures can vary, but they generally result from intermolecular reactions instead of the desired intramolecular cyclization.

  • Identification:

    • HPLC: May appear as broad, late-eluting peaks or may not elute at all if insoluble.

    • LC-MS: Will show molecular ions significantly higher than the product, often corresponding to twice the mass of the starting material or related fragments.

    • Solubility: These impurities are often much less soluble than the desired product and may precipitate from the reaction mixture.

  • Mitigation and Prevention Protocol:

    • Concentration Control: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular dimerization.

    • Temperature Management: Avoid excessive temperatures that can generate highly reactive, non-selective intermediates.

    • Purification: These impurities are typically non-polar and can be removed by filtering the crude reaction mixture or during recrystallization, as they often have very different solubility profiles from the monomeric product.

Part 3: Analytical Methodologies & Data

A robust analytical method is critical for troubleshooting. The following provides a starting point for HPLC analysis.

Protocol 3.1: Standard Reverse-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Table 1: Summary of Common Impurities and Expected Analytical Signatures
Impurity NamePlausible StructureMolecular Weight ( g/mol )Expected HPLC Elution OrderKey Mass Spec Fragment (m/z) [M+H]⁺
Product 7-Methoxybenzo[e][1][2][3]triazin-3-amine176.182 (Main Peak)177.2
Starting Material 2-amino-4-methoxybenzonitrile148.163 (Less Polar)149.2
Hydrolysis Product 7-Methoxybenzo[e][1][2][3]triazin-3(4H)-one177.161 (More Polar)178.2
Part 4: Visual Guides and Workflows

Visual aids can clarify complex chemical processes and decision-making steps.

Diagram 1: Hypothetical Synthetic and Impurity Formation Pathway

Gcluster_mainMain Synthetic Pathwaycluster_impuritiesImpurity FormationSM2-amino-4-methoxybenzonitrileINTGuanidine Adduct(Intermediate)SM->INTGuanidine,BasePROD7-Methoxybenzo[e]-[1,2,4]triazin-3-amineINT->PRODCyclization(Intramolecular)IMP1Unreacted SMINT->IMP1IncompleteReactionIMP3DimerizationINT->IMP3High Temp/ConcentrationIMP2Hydrolysis ProductPROD->IMP2Workup(H₂O, Heat)

Caption: Synthetic pathway and points of impurity formation.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Gcluster_troubleshootImpurity CharacterizationstartCrude Product Analysis(Run HPLC)check_purityPurity > 98%?start->check_puritypassProduct Meets Spec(Proceed)check_purity->passYesfailImpurity Detectedcheck_purity->failNolcmsRun LC-MS toget Mol. Weightfail->lcmsnmrAnalyze ¹H NMRof crude materialfail->nmrOptionalidentifyIdentify Impurity Type(Refer to Table 1)lcms->identifynmr->identifymitigateSelect Mitigation Protocol(e.g., Recrystallization,Chromatography)identify->mitigatemitigate->startRe-analyze Purified Product

Technical Support Center: Troubleshooting Low Yield in 7-Methoxybenzo[e]triazin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxybenzo[e]triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low product yields in this specific reaction. The following question-and-answer format provides in-depth technical guidance and field-proven insights to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)
Q1: My reaction yield for 7-Methoxybenzo[e]triazin-3-amine is consistently low. What are the most common culprits?

A1: Low yields in the synthesis of 7-Methoxybenzo[e]triazin-3-amine and similar heterocyclic compounds can often be attributed to several key factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that must be precisely controlled.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to unwanted side reactions or incomplete conversion.

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in localized concentration gradients and reduced reaction rates.[1]

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions, leading to decomposition.[1]

  • Side Reaction Pathways: The formation of undesired side products can significantly consume starting materials and reduce the yield of the target molecule.[2]

Q2: I suspect issues with my reaction conditions. How can I optimize them to improve the yield?

A2: Optimizing reaction conditions is a crucial step in maximizing yield. Here’s a systematic approach to fine-tuning your experiment:

1. Temperature Titration:

  • Rationale: The rate of both the desired reaction and potential side reactions are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

  • Protocol:

    • Set up a series of small-scale parallel reactions.

    • Vary the reaction temperature in 5-10 °C increments around the literature-reported value.

    • Monitor the reaction progress at each temperature using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

    • Identify the temperature that provides the best conversion to the desired product with the fewest impurities.

2. Time Course Study:

  • Rationale: Reactions need sufficient time to go to completion, but extended reaction times can lead to product degradation or the formation of secondary byproducts.

  • Protocol:

    • Set up a reaction at the optimized temperature.

    • Withdraw aliquots from the reaction mixture at regular intervals.

    • Quench the reaction in each aliquot and analyze the product distribution.

    • Plot the concentration of the product versus time to determine the point of maximum yield before significant degradation occurs.

3. Concentration Effects:

  • Rationale: The concentration of reactants can influence the reaction order and the relative rates of competing reaction pathways.

  • Protocol:

    • Run a set of reactions where the concentration of the limiting reagent is systematically varied.

    • Keep the molar ratios of the other reactants constant.

    • Analyze the yield at each concentration to determine the optimal range.

Below is a table summarizing the impact of these parameters:

ParameterEffect of Being Too LowEffect of Being Too HighTroubleshooting Action
Temperature Slow or incomplete reactionIncreased side products, product degradationPerform a temperature titration
Reaction Time Incomplete conversionProduct degradation, byproduct formationConduct a time course study
Concentration Slow reaction ratePotential for precipitation, increased bimolecular side reactionsOptimize reactant concentrations

Visualization of the Optimization Workflow:

G cluster_0 Reaction Parameter Optimization A Initial Low Yield B Systematic Parameter Variation A->B C Temperature Titration B->C Isolate Temperature Effect D Time Course Study B->D Isolate Time Effect E Concentration Optimization B->E Isolate Concentration Effect F Optimized Conditions C->F D->F E->F G Improved Yield F->G

Caption: Workflow for optimizing reaction parameters.

Q3: I'm observing the formation of a significant amount of a dark, tar-like substance in my reaction. What is causing this and how can I prevent it?

A3: The formation of tar is a common issue in many heterocyclic syntheses, particularly those involving acid catalysis.[2] This is often due to polymerization or decomposition of starting materials, intermediates, or the final product.

Potential Causes and Solutions:

  • Excessive Heat: High temperatures can promote undesired polymerization pathways.

    • Solution: Lower the reaction temperature and monitor for any decrease in tar formation. A temperature optimization study, as described in Q2, is highly recommended.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can catalyze decomposition.

    • Solution: If using an acid or base catalyst, try a milder alternative or reduce the catalyst loading. For instance, if a strong mineral acid is used, consider switching to an organic acid like p-toluenesulfonic acid.

  • Presence of Oxygen: For air-sensitive compounds, oxidation can lead to colored, polymeric byproducts.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents to minimize dissolved oxygen.

Proposed Mechanism for Tar Formation:

G cluster_1 Undesired Polymerization Pathway SM Starting Material / Intermediate Reactive_Intermediate Reactive Intermediate (e.g., carbocation) SM->Reactive_Intermediate Excess Heat / Strong Acid Polymer Polymerization Reactive_Intermediate->Polymer Tar Tar Formation Polymer->Tar

Caption: A potential pathway leading to tar formation.

Q4: My starting materials are consumed, but the yield of 7-Methoxybenzo[e]triazin-3-amine is still low. What are the likely side reactions?

A4: When starting materials are consumed without a corresponding high yield of the desired product, it strongly suggests the formation of side products.[2] In the synthesis of benzotriazine derivatives, several side reactions are possible.

Common Side Reactions:

  • Formation of Isomers: Depending on the specific synthetic route, the formation of regioisomers is a possibility. For example, in syntheses starting from substituted o-phenylenediamines, different cyclization pathways can lead to isomeric products.

  • Over-alkylation or Acylation: If alkylating or acylating agents are used, reaction at multiple sites on the benzotriazine ring system can occur.

  • Ring Opening/Rearrangement: The benzotriazine ring can be susceptible to nucleophilic attack, leading to ring-opened products, or may undergo rearrangements under certain conditions. For instance, some thiazolotriazine systems are known to rearrange to their isomers.[3]

  • Reductive Ring Contraction: The use of strong reducing agents can sometimes lead to the formation of benzimidazoles through a reductive ring contraction of the triazine ring.[4]

Troubleshooting Side Reactions:

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to identify the appearance of major byproducts.

  • Characterization of Byproducts: If possible, isolate and characterize the major byproducts to understand the side reaction pathway. This information is invaluable for rationally modifying the reaction conditions.

  • Modification of Reaction Conditions:

    • Change the Solvent: The polarity of the solvent can influence the relative rates of different reaction pathways.

    • Use a Bulky Base or Catalyst: Steric hindrance can sometimes be used to favor one reaction pathway over another.

    • Protecting Groups: If multiple reactive sites are present, consider using protecting groups to block unwanted reactivity.

General Reaction Scheme and Potential Side Product:

G cluster_2 Reaction Pathways Start Starting Materials Desired 7-Methoxybenzo[e]triazin-3-amine Start->Desired Desired Pathway Side Side Product (e.g., Isomer, Ring-Opened) Start->Side Side Reaction

Caption: Desired vs. side reaction pathways.

Q5: I'm having difficulty purifying my product. What are the recommended purification strategies for 7-Methoxybenzo[e]triazin-3-amine?

A5: Effective purification is critical for obtaining a high-purity final product and can significantly impact the final isolated yield. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Recommended Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure crystalline solids.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent.

      • Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Solvent Screening: A small-scale solvent screen is recommended to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. The optimal mobile phase should be determined by TLC analysis.

    • Note: Some nitrogen-containing heterocyclic compounds can interact strongly with the acidic silica gel, leading to peak tailing and potential decomposition. In such cases, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the separation.

  • Semi-preparative LC: For challenging separations or when very high purity is required, semi-preparative liquid chromatography can be an effective, albeit more resource-intensive, option.

Comparison of Purification Methods:

MethodAdvantagesDisadvantagesBest For
Crystallization High purity, scalable, cost-effectiveCan have lower recovery, requires a suitable solventLarge-scale purification of crystalline solids
Column Chromatography Versatile, good for a wide range of compoundsCan be time-consuming, uses large solvent volumesSmall to medium scale, separating mixtures with different polarities
Semi-preparative LC High resolution and purityExpensive, limited sample loadingFinal polishing step, difficult separations

References

Stability issues of 7-Methoxybenzo[e]triazin-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Methoxybenzo[e]triazin-3-amine. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in solution, providing insights grounded in established chemical principles and data from related molecular classes.

Introduction: Understanding the Stability of 7-Methoxybenzo[e]triazin-3-amine

7-Methoxybenzo[e]triazin-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Like many complex organic molecules, its stability in solution is not absolute and can be influenced by a variety of environmental factors. Degradation of the compound can lead to a decreased effective concentration and the appearance of potentially interfering byproducts, resulting in inconsistent and unreliable experimental outcomes.

This guide provides a framework for understanding the potential degradation pathways and offers practical advice for handling, storing, and troubleshooting solutions of 7-Methoxybenzo[e]triazin-3-amine to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 7-Methoxybenzo[e]triazin-3-amine solutions.

Q1: How should I prepare a stock solution of 7-Methoxybenzo[e]triazin-3-amine?

A1: It is crucial to start with a high-quality solvent in which the compound is fully soluble. While specific solubility data is not extensively published, common practice for similar heterocyclic compounds involves using anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for initial stock solutions.

  • Recommendation: Start by dissolving the compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). This stock can then be diluted into aqueous buffers or cell culture media for your working solutions.

  • Causality: Using a high-purity, anhydrous solvent minimizes the presence of water and contaminants that can initiate hydrolytic or catalytic degradation.[1]

Q2: What are the optimal storage conditions for my stock solution?

A2: To maximize the shelf-life of your stock solution, it should be stored under conditions that minimize the primary drivers of degradation: temperature, light, and exposure to air (oxygen).

Storage Condition Recommendation Rationale
Temperature Short-term (1-2 weeks): 2-8°CLong-term (>2 weeks): -20°C or -80°CLower temperatures significantly slow down the rate of chemical reactions, including hydrolysis and oxidation.[1]
Light Exposure Store in amber vials or wrap vials in aluminum foil.Benzotriazine and related structures can be susceptible to photodegradation upon exposure to ambient or UV light.[2]
Aliquoting Prepare single-use aliquots.This practice avoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.
Atmosphere For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.This displaces oxygen and minimizes the potential for oxidative degradation.

Q3: I see a precipitate in my stock solution after thawing. What should I do?

A3: A precipitate upon thawing can indicate either poor solubility at lower temperatures or that the compound has degraded into less soluble byproducts.

  • Warm the solution: Gently warm the vial to 37°C and vortex to see if the precipitate redissolves. If it does, it is likely a solubility issue.

  • Check for degradation: If the precipitate does not redissolve, or if you suspect degradation, it is advisable to perform a purity check using High-Performance Liquid Chromatography (HPLC).

  • Prepare fresh: If in doubt, the most reliable course of action is to discard the solution and prepare a fresh stock.

Q4: For how long is a working solution in aqueous buffer stable?

A4: The stability in aqueous solutions is significantly lower than in anhydrous DMSO and is highly dependent on the pH of the buffer.[3][4][5][6] It is strongly recommended to prepare fresh working solutions daily from your frozen stock. Do not store the compound in aqueous buffers for extended periods.

Part 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common experimental issues that may arise from the instability of 7-Methoxybenzo[e]triazin-3-amine in solution.

Issue 1: Inconsistent or Diminishing Activity in Biological Assays

Question: My biological assay results are highly variable, or the compound's potency seems to decrease over time, even when using the same stock solution. What could be the cause?

Answer: This is a classic sign of compound degradation.[1] The effective concentration of the active parent compound is decreasing, leading to a weaker biological response. Additionally, the degradation products themselves could have inhibitory or even agonistic effects that interfere with the assay.

A Inconsistent Assay Results B Was the working solution prepared fresh today? A->B C Prepare fresh working solution from stock daily B->C No D How old is the DMSO stock solution? B->D Yes E Has the stock been through multiple freeze-thaw cycles? D->E F Prepare fresh DMSO stock. Aliquot for single use. E->F Yes G Check stock purity via HPLC E->G No H Does HPLC show >5% degradation products? G->H I Issue likely due to degraded stock. Prepare fresh stock. H->I Yes J If stock is pure, investigate other assay parameters (e.g., buffer pH, incubation time). H->J No

Caption: Troubleshooting workflow for inconsistent biological assay results.

  • Always use freshly prepared working solutions.

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Perform periodic purity checks on long-term stored stock solutions using HPLC.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Question: I am analyzing my sample over time, and I see new peaks appearing in my chromatogram, while the peak for the parent compound is decreasing. What are these new peaks?

Answer: The new peaks are almost certainly degradation products. The primary mechanisms of degradation for 3-amino-1,2,4-triazine derivatives are hydrolysis, oxidation, and photodegradation.[1]

cluster_0 Degradation Pathways Parent 7-Methoxybenzo[e]triazin-3-amine Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (Air/Peroxides) Parent->Oxidation Photo Photodegradation (UV/Visible Light) Parent->Photo Products {Degradation Products (e.g., Ring-opened, Hydroxylated, N-oxide species)} Hydrolysis->Products Oxidation->Products Photo->Products

Caption: Potential degradation pathways for 7-Methoxybenzo[e]triazin-3-amine.

  • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. An increase in mass could suggest oxidation (e.g., +16 for hydroxylation or N-oxide formation) or hydrolysis (+18 for ring opening).

  • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, peroxide, heat, light) to see if you can replicate the formation of the observed peaks. This can help identify the specific cause of degradation. A protocol for this is provided in Part 3.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating power of your analytical method.[7][8][9]

Objective: To generate and identify potential degradation products of 7-Methoxybenzo[e]triazin-3-amine under various stress conditions.

Materials:

  • 7-Methoxybenzo[e]triazin-3-amine

  • Solvent for stock solution (e.g., Acetonitrile or Methanol)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and MS detectors

  • pH meter

  • Heating block or water bath

  • Photostability chamber or UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Also prepare a control sample (1 mL stock + 1 mL water).

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 30% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: (1 mL stock + 1 mL water). Incubate at 80°C for 48 hours.

    • Photolytic Stress: (1 mL stock + 1 mL water). Expose to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Sample Collection & Neutralization: At various time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC-UV/MS method.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks and determine their mass using the MS detector.

    • Calculate the percentage of degradation. The goal is typically 5-20% degradation to ensure that secondary degradation is minimal.[8]

Protocol 2: Routine HPLC Purity Assessment of Stock Solutions

Objective: To quickly assess the purity of a stock solution before use in a critical experiment.

Procedure:

  • Prepare a Standard: Prepare a fresh solution from solid 7-Methoxybenzo[e]triazin-3-amine at the same concentration as your stock solution. This will serve as your 100% purity reference.

  • Dilute Samples: Dilute an aliquot of the freshly prepared standard and an aliquot of the stock solution to be tested to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Analysis: Analyze both samples using an established HPLC method. A generic gradient method might be:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV (select a λmax for the compound)

  • Data Interpretation: Compare the chromatogram of your stock solution to the fresh standard. Integrate all peaks. Calculate the purity of your stock solution as: (Area of Parent Peak / Total Area of All Peaks) * 100. If the purity has dropped by more than a few percent from its initial value, or if significant degradation peaks are present, the stock should be discarded.

References

Minimizing off-target effects of 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 7-Methoxybenzo[e]triazin-3-amine and what is its likely mode of action?

While specific public data on 7-Methoxybenzo[e]triazin-3-amine is limited, its core structure, benzo[e]triazine, is found in compounds developed as potent kinase inhibitors.[1][2] For instance, derivatives of 3-aminobenzo[e][3][4][5]triazines have been identified as Src kinase inhibitors.[2] Therefore, it is reasonable to hypothesize that 7-Methoxybenzo[e]triazin-3-amine functions as a kinase inhibitor. As with any small molecule inhibitor, a thorough understanding of its on- and off-target activities is crucial for accurate interpretation of experimental results.

Q2: What are off-target effects and why are they a concern?

Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target.[3][6] These unintended interactions can lead to a variety of undesirable outcomes, including misleading experimental data, cellular toxicity, and adverse drug reactions in a clinical setting.[4][7] For a kinase inhibitor, off-target binding to other kinases or unrelated proteins can confound the observed phenotype, making it difficult to attribute the biological effect solely to the inhibition of the primary target.

Q3: What are the primary strategies to minimize off-target effects?

Minimizing off-target effects is a key challenge in drug development.[6] The main strategies involve:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[6]

  • Comprehensive Selectivity Profiling: Systematically screening the compound against a large panel of potential off-targets, such as the human kinome.

  • Cell-Based Target Engagement and Off-Target Identification: Employing techniques like the Cellular Thermal Shift Assay (CETSA) and chemical proteomics to confirm target binding in a physiological context and identify unintended protein interactions.[3][5][8]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to identify modifications that improve selectivity.

Q4: When should I start thinking about off-target effects?

Off-target effects should be considered from the earliest stages of research and drug development. Early identification of off-target activities allows for more informed decisions about which compounds to advance and can guide medicinal chemistry efforts to improve selectivity.[6] Proactive profiling can save significant time and resources by preventing the pursuit of non-specific compounds.

Troubleshooting Guides: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to identify and characterize the off-target effects of 7-Methoxybenzo[e]triazin-3-amine.

Guide 1: Comprehensive Kinase Selectivity Profiling

Rationale: Kinase inhibitors often exhibit activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[9] A broad kinase screen is the first step in understanding the selectivity profile of your compound.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis Compound_Prep Prepare stock solution of 7-Methoxybenzo[e]triazin-3-amine Assay Compound is assayed against the kinase panel at a fixed concentration (e.g., 1 or 10 µM) Compound_Prep->Assay Kinase_Panel Select a commercial kinase profiling service (e.g., 400+ kinases) Kinase_Panel->Assay Inhibition_Data Calculate percent inhibition for each kinase Assay->Inhibition_Data Hit_Identification Identify kinases inhibited above a threshold (e.g., >50% inhibition) Inhibition_Data->Hit_Identification IC50_Determination Determine IC50 values for significant off-target 'hits' Hit_Identification->IC50_Determination Selectivity_Score Calculate selectivity metrics (e.g., Selectivity Score, Gini coefficient) IC50_Determination->Selectivity_Score

Caption: Workflow for kinase selectivity profiling.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of 7-Methoxybenzo[e]triazin-3-amine in a suitable solvent (e.g., DMSO).

  • Assay Execution: Submit the compound to a commercial kinase profiling service. A common initial screen involves testing the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • Data Analysis:

    • The primary output will be the percent inhibition of each kinase at the tested concentration.

    • Identify kinases that are inhibited above a certain threshold (e.g., >50%). These are your potential off-targets.

  • Follow-up Dose-Response: For the identified "hits," perform dose-response experiments to determine their IC50 values. This will quantify the potency of your compound against these off-targets.

  • Selectivity Quantification: Use the IC50 values to calculate selectivity scores. A simple selectivity score can be the ratio of the off-target IC50 to the on-target IC50. More sophisticated metrics like the Gini coefficient can also be used to represent the overall selectivity.[10]

Data Presentation:

Kinase Target% Inhibition @ 10 µMIC50 (nM)Selectivity vs. Primary Target (Fold)
Primary Target Kinase 98%151
Off-Target Kinase A85%25016.7
Off-Target Kinase B60%1,20080
Off-Target Kinase C25%>10,000>667

Interpretation and Causality:

A highly selective compound will show potent inhibition of the primary target and weak or no inhibition of other kinases. If significant off-target activity is observed (e.g., IC50 values within 10-30 fold of the primary target), this indicates polypharmacology.[11] This information is critical for interpreting cellular phenotypes and may necessitate medicinal chemistry efforts to improve selectivity.[12]

Guide 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Validation

Rationale: CETSA is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of a living cell.[8][13] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14] This technique can also be used to validate suspected off-targets identified in kinase screens.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Detection & Analysis Cell_Culture Culture cells expressing the target protein Compound_Treatment Treat cells with 7-Methoxybenzo[e]triazin-3-amine or vehicle control (DMSO) Cell_Culture->Compound_Treatment Heating Heat cell suspensions to a range of temperatures Compound_Treatment->Heating Lysis Lyse cells to release proteins Heating->Lysis Centrifugation Centrifuge to separate soluble proteins from aggregated, denatured proteins Lysis->Centrifugation Protein_Quantification Quantify the amount of soluble target protein at each temperature using Western Blot or Mass Spectrometry Centrifugation->Protein_Quantification Melting_Curve Plot the fraction of soluble protein vs. temperature to generate a melting curve Protein_Quantification->Melting_Curve Shift_Analysis Compare the melting curves of treated vs. untreated samples to determine the thermal shift (ΔTm) Melting_Curve->Shift_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with either a vehicle control (e.g., DMSO) or a saturating concentration of 7-Methoxybenzo[e]triazin-3-amine.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody for Western blotting or by mass spectrometry.

  • Data Analysis:

    • For each treatment condition, plot the normalized amount of soluble protein as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A positive shift in the Tm for the drug-treated sample compared to the vehicle control indicates that the compound is binding to and stabilizing the target protein in the cells.[15]

Data Presentation:

TreatmentTarget ProteinMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)Primary Target48.5 °C-
10 µM CompoundPrimary Target54.2 °C+5.7 °C
Vehicle (DMSO)Off-Target A51.0 °C-
10 µM CompoundOff-Target A52.5 °C+1.5 °C
Vehicle (DMSO)Non-Target Control62.3 °C-
10 µM CompoundNon-Target Control62.1 °C-0.2 °C

Interpretation and Causality:

A significant thermal shift for the primary target confirms target engagement in a cellular context. If a suspected off-target also shows a reproducible thermal shift, it validates that the compound also binds to this protein in cells. The magnitude of the shift can sometimes correlate with the binding affinity. No shift indicates no significant binding under the tested conditions.

Guide 3: Unbiased Off-Target Identification by Chemical Proteomics

Rationale: While kinase profiling and CETSA are excellent for evaluating known or suspected targets, they do not identify completely unexpected off-targets. Chemical proteomics is a powerful, unbiased approach to discover the full spectrum of proteins that interact with a small molecule in a cellular lysate or even in living cells.[3][4][11]

Experimental Workflow:

G cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Pulldown cluster_2 Mass Spectrometry & Data Analysis Probe_Synthesis Synthesize an analog of 7-Methoxybenzo[e]triazin-3-amine with a linker for immobilization Immobilization Immobilize the probe onto beads (e.g., Sepharose) Probe_Synthesis->Immobilization Lysate_Incubation Incubate the immobilized probe with cell lysate Immobilization->Lysate_Incubation Washing Wash the beads to remove non-specific binders Lysate_Incubation->Washing Competitive_Pulldown In a parallel experiment, pre-incubate the lysate with excess free compound as a competition control Competitive_Pulldown->Washing Elution Elute the bound proteins Washing->Elution Digestion Digest the eluted proteins into peptides Elution->Digestion LC_MS_MS Analyze the peptides by LC-MS/MS Digestion->LC_MS_MS Protein_ID Identify and quantify the proteins in both the probe and competition samples LC_MS_MS->Protein_ID Hit_Scoring Identify specific binders by comparing the abundance of proteins in the probe sample vs. the competition control Protein_ID->Hit_Scoring

Caption: Chemical proteomics workflow for off-target identification.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker to a non-critical position of 7-Methoxybenzo[e]triazin-3-amine. The linker will be used to attach the molecule to a solid support (e.g., agarose beads).

  • Affinity Chromatography:

    • Incubate the immobilized probe with a cell lysate to allow proteins to bind.

    • In a parallel control experiment, pre-incubate the lysate with an excess of the free, non-immobilized compound. This will competitively block specific binding sites on the target proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Then, elute the specifically bound proteins.

  • Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein abundance in the sample pulled down by the probe with the sample from the competition control. Proteins that are significantly less abundant in the competition sample are considered specific binders and potential off-targets.

Data Presentation:

Protein IdentifiedAbundance (Probe Pulldown)Abundance (Competition)Fold Change (Probe/Competition)Putative Role
Primary Target Kinase 1.5 x 10^81.2 x 10^6125On-Target
Off-Target Kinase A8.9 x 10^74.5 x 10^619.8Off-Target
Protein X (Non-kinase)6.2 x 10^75.8 x 10^5106.9Novel Off-Target
Housekeeping Protein Y2.1 x 10^92.0 x 10^91.05Non-specific binder

Interpretation and Causality:

This unbiased approach can confirm expected on- and off-targets and, more importantly, reveal entirely novel interacting proteins.[3] Identifying a non-kinase off-target, for example, could explain unexpected cellular phenotypes that are inconsistent with the known function of the primary target. Any high-confidence hits from this experiment should be further validated using orthogonal methods like CETSA or functional assays.

By systematically applying these troubleshooting guides, researchers can build a comprehensive selectivity profile for 7-Methoxybenzo[e]triazin-3-amine, leading to more robust and interpretable experimental outcomes.

References

Technical Support Center: Purification of 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methoxybenzo[e]triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on robust and reproducible purification strategies.

Introduction: The Challenge of Purifying 7-Methoxybenzo[e]triazin-3-amine

7-Methoxybenzo[e]triazin-3-amine is a key heterocyclic scaffold with significant interest in medicinal chemistry due to the broad biological activities of benzotriazine derivatives.[1][2] The synthesis of this and similar molecules, while achievable through various routes, often results in a crude product containing a mixture of unreacted starting materials, intermediates, and byproducts. Achieving high purity (typically >98%) is critical for subsequent applications, including biological screening and structural analysis.

This guide will address the common pitfalls encountered during the purification of 7-Methoxybenzo[e]triazin-3-amine and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude 7-Methoxybenzo[e]triazin-3-amine has a low purity after synthesis. What are the likely impurities?

A1: Understanding the potential impurities is the first step in designing an effective purification strategy. While the exact impurity profile depends on the synthetic route, a common approach to synthesizing 3-aminobenzotriazines involves the cyclization of an appropriately substituted ortho-nitroaryl-guanidine.

Based on this, the most probable impurities include:

  • Unreacted Starting Materials: Such as 2-amino-4-methoxybenzonitrile or a related precursor.

  • Partially Reacted Intermediates: For instance, the uncyclized guanidine intermediate.

  • Byproducts from Side Reactions: These can include regioisomers or products from over-oxidation or degradation.

  • Reagents and Catalysts: Residual coupling agents or bases used in the synthesis.

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and polarity of the major impurities.

Q2: I am struggling with recrystallization of 7-Methoxybenzo[e]triazin-3-amine. The recovery is very low, or the product does not crystallize at all. What should I do?

A2: Recrystallization is a powerful and often overlooked technique for purifying solid compounds.[3] Success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Troubleshooting Recrystallization:

  • Poor Solvent Selection: If the compound is too soluble at room temperature, you will experience low recovery. If it is insoluble even when hot, it will not dissolve to be recrystallized. A systematic solvent screen is crucial.

  • Oiling Out: The compound may separate as an oil instead of crystals. This often happens when the boiling point of the solvent is too high, or the solution is supersaturated. To remedy this, try using a lower boiling point solvent or a solvent pair. Adding a small amount of a solvent in which the compound is more soluble (a co-solvent) can also help.

  • Failure to Crystallize: If crystals do not form upon cooling, it may be due to a very pure compound being highly soluble or the presence of impurities inhibiting crystal lattice formation.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[1]

    • Solvent Evaporation: Slowly evaporating the solvent can increase the concentration and promote crystallization.[4]

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (the anti-solvent) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common combination for amino-triazines is an alcohol (like ethanol or methanol) as the good solvent and water as the anti-solvent.[5]

Recommended Solvents for Screening:

SolventProperties and Considerations
Ethanol Often a good starting point for moderately polar compounds.
Methanol Similar to ethanol but can offer different solubility characteristics.
Acetonitrile A polar aprotic solvent that can be effective.
Ethyl Acetate A moderately polar solvent.
Toluene A non-polar solvent, useful as an anti-solvent or for less polar impurities.
Ethanol/Water A versatile solvent pair for tuning polarity.
DCM/Hexane A less polar solvent pair, useful if the compound is less polar.
Q3: My compound is not pure enough after recrystallization. What is the next step?

A3: If recrystallization fails to provide the desired purity, column chromatography is the next logical step. For an amine-containing compound like 7-Methoxybenzo[e]triazin-3-amine, special considerations are necessary due to the basic nature of the amine group, which can interact strongly with the acidic silanols of standard silica gel.[6]

Troubleshooting Column Chromatography:

  • Peak Tailing: This is a common issue when purifying amines on silica gel. The basic amine interacts with acidic silanol groups on the silica surface, leading to a "tailing" effect and poor separation.

    • Solution 1: Add a Competing Amine: Add a small amount of a volatile amine, such as triethylamine (TEA) or ammonia (as a solution in methanol), to the mobile phase (typically 0.1-1%). This will "cap" the acidic sites on the silica, reducing the interaction with your compound and leading to sharper peaks.[7]

    • Solution 2: Use Amine-Functionalized Silica: This is often a more effective and reproducible solution. Amine-bonded silica has a less acidic surface, which minimizes the unwanted interactions with basic compounds, resulting in better peak shape and separation.[6][8]

  • Poor Separation: If impurities are co-eluting with your product, you need to optimize the mobile phase.

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • Change Solvents: If adjusting the polarity is not enough, try a different solvent system altogether. For example, replacing ethyl acetate with acetone or methyl tert-butyl ether (MTBE) can alter the selectivity of the separation.

Experimental Protocols

Protocol 1: Recrystallization of 7-Methoxybenzo[e]triazin-3-amine
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude material. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently (e.g., in a warm water bath) and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show low solubility at room temperature and high solubility when hot, with significant crystal formation upon cooling.

  • Dissolution: Place the crude 7-Methoxybenzo[e]triazin-3-amine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of 7-Methoxybenzo[e]triazin-3-amine
  • Stationary Phase Selection:

    • Standard Silica Gel: Use if you plan to add a competing amine to your mobile phase.

    • Amine-Functionalized Silica: Recommended for better peak shape and reproducibility.[8]

  • Mobile Phase Selection:

    • Use TLC to determine a suitable solvent system. A good Rf value for the product on TLC is typically between 0.2 and 0.4.

    • For Normal Phase Silica: Start with a gradient of ethyl acetate in hexanes (e.g., 10-50% ethyl acetate) with the addition of 0.5% triethylamine.

    • For Amine-Functionalized Silica: A gradient of ethyl acetate in hexanes is often sufficient without the need for an amine additive.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Run the column, collecting fractions and monitoring by TLC or a UV detector.

  • Fraction Analysis and Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Methoxybenzo[e]triazin-3-amine.

Visualizing the Purification Workflow

Diagram 1: General Purification Workflow

G crude Crude Product (7-Methoxybenzo[e]triazin-3-amine) recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/LC-MS) recrystallization->purity_check1 column_chrom Column Chromatography purity_check2 Purity Check (TLC/LC-MS) column_chrom->purity_check2 purity_check1->column_chrom Purity Not OK pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK further_purification Further Purification Needed purity_check2->further_purification Purity Not OK

Caption: A general workflow for the purification of 7-Methoxybenzo[e]triazin-3-amine.

Diagram 2: Troubleshooting Chromatography Issues

G start Chromatography Issue (e.g., Peak Tailing, Co-elution) is_tailing Is Peak Tailing Observed? start->is_tailing add_amine Add 0.1-1% TEA or NH3 to Mobile Phase is_tailing->add_amine Yes is_coeluting Are Impurities Co-eluting? is_tailing->is_coeluting No use_nh2_silica Use Amine-Functionalized Silica Gel add_amine->use_nh2_silica add_amine->is_coeluting adjust_polarity Adjust Mobile Phase Polarity Gradient is_coeluting->adjust_polarity Yes change_solvent Change Solvent System (e.g., EtOAc to Acetone) adjust_polarity->change_solvent If still co-eluting solution Improved Separation adjust_polarity->solution change_solvent->solution

Caption: A decision tree for troubleshooting common chromatography problems.

References

Technical Support Center: Scaling Up 7-Methoxybenzo[e]triazin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Methoxybenzo[e]triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic scaffold. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, synthesis, and handling of 7-Methoxybenzo[e]triazin-3-amine.

1. What are the key applications of 7-Methoxybenzo[e]triazin-3-amine?

7-Methoxybenzo[e]triazin-3-amine and its derivatives are of significant interest in medicinal chemistry. The benzotriazine core is a versatile scaffold for developing selective kinase inhibitors targeting proteins such as SRC, VEGFr2, and BCR-ABL, which are implicated in various cancers.[1] Additionally, benzotriazine compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimalarial agents.[1] The 1,2,3-triazine class of compounds, to which this molecule belongs, has shown a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2]

2. What are the primary safety concerns when handling 7-Methoxybenzo[e]triazin-3-amine and its precursors?

3. What are the typical starting materials for the synthesis of 7-Methoxybenzo[e]triazin-3-amine?

The synthesis of benzotriazine derivatives often starts from substituted anilines. For 7-Methoxybenzo[e]triazin-3-amine, a plausible starting material would be a suitably substituted 2-nitroaniline or o-phenylenediamine. For instance, a common route to benzotriazines involves the diazotization of an o-aminoaniline derivative followed by cyclization.

4. How can the purity of 7-Methoxybenzo[e]triazin-3-amine be assessed?

The purity of the final product can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) is a highly effective method for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and can also reveal the presence of impurities.[8] Melting point analysis can provide a quick indication of purity, with a sharp melting range suggesting a pure compound.[6]

II. Troubleshooting Guide for Scale-Up Production

This section provides a detailed, question-and-answer style guide to address specific challenges that may arise during the scale-up of 7-Methoxybenzo[e]triazin-3-amine synthesis.

Reaction & Synthesis

Q1: My reaction yield has significantly dropped upon scaling up from the lab bench to a larger reactor. What are the likely causes?

Several factors can contribute to a decrease in yield during scale-up. Here’s a systematic approach to troubleshooting:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and maintaining a uniform temperature can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate the reactor's agitation system. Consider using an overhead stirrer with a properly designed impeller for the vessel geometry. For viscous reaction mixtures, a stronger motor or a different impeller design may be necessary. Baffles within the reactor can also improve mixing.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale due to a lower surface-area-to-volume ratio. Runaway reactions can lead to side product formation and reduced yield.

    • Solution: Implement a more robust temperature control system. This may involve using a reactor jacket with a circulating heat transfer fluid and a programmable controller. For highly exothermic steps, consider a semi-batch approach where one of the reactants is added portion-wise to manage heat generation.

  • Sub-optimal Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome.

    • Solution: If a reactant was added all at once on a small scale, a slow, controlled addition using a syringe pump or a dropping funnel is often necessary for larger batches. This helps to maintain a consistent reaction temperature and minimize side reactions.

Q2: I am observing the formation of an unexpected and difficult-to-remove impurity during the reaction. How can I identify and mitigate this?

Impurity formation is a common challenge in scaling up organic syntheses.

  • Identification: Isolate the impurity using preparative chromatography (e.g., flash chromatography or semi-preparative HPLC) and characterize it using techniques like NMR, mass spectrometry, and IR spectroscopy.

  • Mitigation Strategies:

    • Reaction Temperature: As mentioned above, poor temperature control can lead to side reactions. Experiment with running the reaction at a slightly lower temperature to see if the impurity formation is reduced.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of byproducts.

    • Atmosphere: Some reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Work-up & Purification

Q3: The product is difficult to isolate from the reaction mixture, and I'm experiencing significant losses during work-up.

Isolation and purification are critical steps where product loss can occur.

  • Liquid-Liquid Extraction Issues: Emulsion formation is more common on a larger scale.

    • Solution: To break emulsions, try adding a small amount of brine or a different organic solvent. Gentle swirling or rocking instead of vigorous shaking can also prevent emulsion formation.

  • Crystallization/Precipitation Problems: Obtaining a crystalline product can be more challenging in larger volumes.

    • Solution: Experiment with different solvent systems for crystallization. A slow cooling rate is often crucial for forming well-defined crystals. Seeding the solution with a small crystal of the pure product can induce crystallization.

Q4: My final product purity is inconsistent between batches.

Batch-to-batch inconsistency is a major concern in process development.

  • Raw Material Quality: Ensure the purity of your starting materials is consistent. Variations in the quality of starting materials can directly impact the outcome of the reaction.

    • Solution: Source high-purity starting materials from a reliable supplier and consider analyzing them in-house before use.

  • Standardized Operating Procedures (SOPs): Every step of the process, from reagent addition to final product drying, should be meticulously documented and followed.

    • Solution: Develop a detailed SOP that specifies all reaction parameters, including temperatures, addition rates, reaction times, and work-up procedures.

III. Experimental Protocol: A Key Synthetic Step

While the exact synthesis of 7-Methoxybenzo[e]triazin-3-amine is proprietary in many contexts, a general procedure for a related transformation, the synthesis of a benzotriazole derivative, is provided below to illustrate key experimental considerations. This can be adapted for the specific synthesis of the target molecule.

Synthesis of Benzotriazole-5-carboxylic acid [9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3,4-diaminobenzoic acid (2 g, 13.15 mmol) in glacial acetic acid (5 ml).

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium nitrite (1 g, 16.66 mmol) in 5 ml of water.

  • Reaction: While stirring the suspension of 3,4-diaminobenzoic acid, add the sodium nitrite solution in one portion. An initial increase in temperature will be observed.

  • Monitoring: Continue stirring the reaction mixture until the temperature returns to room temperature (approximately 30 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, collect the product by filtering the reaction mixture. Wash the solid with cold water and dry under vacuum.

IV. Visualizing the Process

Workflow for Troubleshooting Scale-Up Issues

The following diagram outlines a logical workflow for diagnosing and resolving common challenges encountered during the scale-up of chemical synthesis.

G cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_solution Solution Implementation cluster_verification Verification Problem Low Yield / High Impurity at Scale Mixing Evaluate Mixing Efficiency Problem->Mixing Is mixing homogenous? Temp Analyze Temperature Control Problem->Temp Are there temperature fluctuations? Addition Review Reagent Addition Protocol Problem->Addition Is addition rate critical? Purity Check Starting Material Purity Problem->Purity Is raw material consistent? OptimizeAgitation Optimize Agitation / Baffles Mixing->OptimizeAgitation ImproveCooling Improve Cooling / Portion-wise Addition Temp->ImproveCooling ControlledAddition Implement Controlled Addition Addition->ControlledAddition StandardizeMaterials Standardize Raw Materials Purity->StandardizeMaterials SOP Develop and Adhere to SOP OptimizeAgitation->SOP ImproveCooling->SOP ControlledAddition->SOP StandardizeMaterials->SOP Success Successful & Reproducible Scale-Up SOP->Success

Caption: Troubleshooting workflow for synthesis scale-up.

V. References

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. Available at: --INVALID-LINK--

  • 1 - SAFETY DATA SHEET. Available at: --INVALID-LINK--

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. Available at: --INVALID-LINK--

  • (PDF) Development of novel benzotriazines for drug discovery. ResearchGate. Available at: --INVALID-LINK--

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: --INVALID-LINK--

  • 1,2,4-BENZOTRIAZIN-3-AMINE, 7-METHOXY- - Safety Data Sheet. ChemicalBook. Available at: --INVALID-LINK--

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: --INVALID-LINK--

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Available at: --INVALID-LINK--

  • Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. PubMed. Available at: --INVALID-LINK--

  • Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. Available at: --INVALID-LINK--

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: --INVALID-LINK--

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. Available at: --INVALID-LINK--

  • Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%. Available at: --INVALID-LINK--

References

Validation & Comparative

Introduction: The Central Role of Src Kinase in Cellular Signaling and Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Src Kinase Inhibitors: Evaluating the Benzotriazine Scaffold Against Established Therapeutics

Src, a non-receptor tyrosine kinase, stands as a critical signaling hub in a vast number of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Its activity is tightly controlled in healthy cells, but its dysregulation—often through overexpression or constitutive activation—is a frequent hallmark of cancer, contributing to tumor progression and metastasis.[3][4] The activation of Src is characterized by the autophosphorylation of a key tyrosine residue (Tyr416) within its catalytic domain.[1][5] This pivotal role in malignancy has made Src and its family of kinases (SFKs) highly attractive targets for therapeutic intervention.[2][4]

Src kinase inhibitors are a class of targeted therapies designed to block the enzyme's activity, typically by competing with ATP at its binding site.[2][5] This action prevents the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascades driven by aberrant Src activity.[2] This guide provides a comparative analysis of several prominent Src kinase inhibitors, with a special focus on the emerging benzotriazine chemical scaffold, exemplified by compounds like 7-Methoxybenzo[e]triazin-3-amine, and how it measures up against well-established clinical inhibitors such as Dasatinib, Saracatinib, and Bosutinib.

Comparative Analysis of Src Kinase Inhibitors

The efficacy and utility of a kinase inhibitor are defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (whether it exclusively inhibits the intended target or affects other kinases, leading to potential off-target effects). While specific data for 7-Methoxybenzo[e]triazin-3-amine is not extensively available in public literature, we can infer potential characteristics by examining related benzotriazine compounds that have been developed as potent Src inhibitors.[6][7]

Here, we compare the profiles of Dasatinib, Saracatinib, and Bosutinib—three well-characterized Src inhibitors—to provide a benchmark for evaluating novel chemical entities.

InhibitorTarget Kinase(s)IC50 (nM) vs. SrcKey Characteristics & Selectivity Profile
Dasatinib Dual Src/Abl0.5 - <1.0[8]A highly potent, orally active, ATP-competitive dual inhibitor of Src and Bcr-Abl.[8][9] It is known for its broad kinase inhibition profile, also targeting c-KIT, PDGFR, and ephrin receptors.[9] This broad spectrum can lead to increased efficacy in certain contexts but also potential off-target effects.[9][10]
Saracatinib (AZD0530) Src Family Kinases2.7[3][11]A potent, selective, and orally available inhibitor of the Src kinase family, including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck.[3][11] It demonstrates high selectivity over many other tyrosine kinases, making it a valuable tool for specifically studying Src-mediated pathways.[3][12][13]
Bosutinib (SKI-606) Dual Src/Abl1.2[8]An orally active dual inhibitor of Src and Abl kinases.[8][14] It is noted for having minimal activity against c-KIT and platelet-derived growth factor receptor (PDGFR), which may contribute to a different and potentially more tolerable side-effect profile compared to other multi-kinase inhibitors.[15][16]
Benzotriazine Scaffold Src Family KinasesPotent (low nM)Compounds from this class have been identified as potent, orally active Src inhibitors.[6][7] They demonstrate activity in human tumor cell lines and can be designed for high selectivity, though specific profiles vary with substitutions on the core structure.[6][7] Further profiling of specific analogs like 7-Methoxybenzo[e]triazin-3-amine is required to fully determine their potency and selectivity.

The Src Signaling Pathway and Point of Inhibition

To understand how these inhibitors function, it is crucial to visualize their place within the Src signaling cascade. Upstream signals from receptor tyrosine kinases (RTKs) or integrins activate Src, leading to its autophosphorylation and the subsequent phosphorylation of numerous downstream targets that drive cancer progression. All the inhibitors discussed function by blocking the central kinase activity of Src.

Src_Signaling_Pathway RTKs Upstream Signals (e.g., RTKs, Integrins) Src_inactive Src (Inactive) RTKs->Src_inactive Activation Src_active p-Src (Active) (Tyr416) Src_inactive->Src_active Autophosphorylation Downstream Downstream Effectors (FAK, PI3K/Akt, Ras/MAPK) Src_active->Downstream Phosphorylation Inhibitors Src Kinase Inhibitors (Dasatinib, Saracatinib, Bosutinib, 7-Methoxybenzo[e]triazin-3-amine) Inhibitors->Src_active Inhibition Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Src signaling cascade and the inhibitory action of targeted drugs.

Experimental Protocols for Inhibitor Characterization

Evaluating a novel Src inhibitor requires a series of robust, validated experiments. The following protocols provide a framework for characterizing the potency and cellular effects of a compound like 7-Methoxybenzo[e]triazin-3-amine and comparing it to reference inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Principle: A purified, recombinant Src kinase enzyme is incubated with a specific peptide substrate and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate (or ADP produced) is then quantified, often using a fluorescence- or luminescence-based method.[17][18]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, reconstitute purified c-Src enzyme, peptide substrate, and ATP to desired stock concentrations. Prepare a serial dilution of the test inhibitor (e.g., 7-Methoxybenzo[e]triazin-3-amine) and reference inhibitors (e.g., Dasatinib) in DMSO, then dilute further in assay buffer.

  • Reaction Setup: In a 96- or 384-well plate, add 5 µL of the diluted inhibitor solutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.

  • Enzyme Addition: Add 10 µL of the diluted c-Src enzyme to all wells except the "no enzyme" control.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of a substrate/ATP mixture. The final ATP concentration should approximate its Michaelis constant (Km) for accurate IC50 determination.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity. For an ADP-Glo™ assay, this involves:

    • Adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP (incubate 40 min).[18]

    • Adding 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).[18]

  • Data Analysis: Measure luminescence using a plate reader. Subtract the background reading, normalize the data to the vehicle control, and plot the percent inhibition versus the log of inhibitor concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Viability Assessment (MTT Assay)

This assay determines the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells and can be quantified by measuring its absorbance.

MTT_Assay_Workflow Start Seed Cells in 96-Well Plate Treat Treat with Inhibitor (Varying Concentrations) Start->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., a line with known Src activation) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Src inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[19]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Src Phosphorylation

This experiment provides direct evidence that the inhibitor is hitting its target within the cell by measuring the reduction in Src autophosphorylation at Tyr416.[1][5]

Principle: Cells are treated with the inhibitor, and proteins are extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Src (p-Src) and total Src. A decrease in the p-Src/total Src ratio indicates successful target inhibition.[1]

Western_Blot_Workflow A1 Cell Treatment with Inhibitor A2 Cell Lysis (with Phosphatase Inhibitors) A1->A2 A3 Protein Quantification (BCA Assay) A2->A3 B1 SDS-PAGE (Protein Separation by Size) A3->B1 B2 Protein Transfer (to PVDF Membrane) B1->B2 C1 Blocking (5% BSA in TBST) B2->C1 C2 Primary Antibody Incubation (anti-p-Src Tyr416) C1->C2 C3 Secondary Antibody Incubation (HRP-conjugated) C2->C3 D1 Detection (Chemiluminescence) C3->D1 D2 Imaging & Densitometry D1->D2 D3 Re-probe for Total Src & Loading Control (Actin) D2->D3

Caption: Step-by-step workflow for Western blot analysis of Src phosphorylation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentrations of Src inhibitor for a specified time (e.g., 1-24 hours).[1]

  • Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[22]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[22]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. BSA is preferred over milk for phospho-antibodies.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416) diluted in blocking buffer.[1]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis and Re-probing: Quantify the band intensity using densitometry software. To normalize the data, strip the membrane and re-probe with an antibody for total Src and a loading control like β-actin or GAPDH.[1]

Conclusion

The selection of an appropriate Src kinase inhibitor is highly dependent on the specific research or clinical application. While highly potent multi-kinase inhibitors like Dasatinib offer broad activity, more selective compounds like Saracatinib provide a cleaner tool for dissecting Src-specific functions with potentially fewer off-target effects. Bosutinib offers a dual Src/Abl profile with a distinct safety profile due to its limited activity against PDGFR and c-KIT.[15][16]

Emerging chemical scaffolds, such as the benzotriazines, hold promise for the development of novel inhibitors with tailored potency and selectivity profiles.[6][7] A thorough characterization of specific compounds like 7-Methoxybenzo[e]triazin-3-amine using the standardized experimental workflows detailed in this guide is essential to determine their true potential. By systematically evaluating their biochemical potency, cellular activity, and on-target efficacy, researchers can accurately position these novel agents within the landscape of existing Src kinase inhibitors and drive the development of next-generation targeted therapies.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzo[e]triazin-3-amine Analogs as Kinase Inhibitors

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzo[e][1][2][3]triazin-3-amine Analogs as Kinase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzotriazine Scaffold in Modern Drug Discovery

The 1,2,4-benzotriazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, which span from antimicrobial and antiviral to potent antitumor agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal template for designing inhibitors that target the ATP-binding site of protein kinases. Dysregulation of kinase signaling is a hallmark of numerous cancers, making these enzymes high-value therapeutic targets.[3][4]

This guide provides an in-depth comparison of 7-Methoxybenzo[e][5][6]triazin-3-amine analogs, focusing on the structure-activity relationships that govern their potency and selectivity as kinase inhibitors. While direct SAR data for the 7-methoxy parent compound is sparse in publicly accessible literature, we can derive substantial insights from closely related analogs, particularly those developed as potent Src kinase inhibitors.[2][7] We will dissect how modifications to this core structure influence biological activity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Core Scaffold: A Foundation for Potent Kinase Inhibition

The benzotriazine scaffold serves as the anchor for engaging with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The specific analog, [7-(2,6-dichlorophenyl)-5-methylbenzo[5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified as a potent, orally active Src inhibitor, and its development provides a powerful case study for our SAR analysis.[7]

Below is a logical diagram illustrating the key regions of the benzotriazine scaffold that are commonly modified to modulate biological activity.

cluster_0Benzotriazine Scaffold: Key Modification PointsCorep1L1R1 Group (Position 7)- Influences solubility & selectivity- Often a key interaction with solvent frontp1->L1p2L2R2 Group (Position 3)- Projects into solvent-exposed region- Critical for potency and ADME propertiesp2->L2p3L3Benzene Ring- Core scaffold for hinge binding- Substitutions modulate electronics and stericsp3->L3

Caption: Key regions of the benzotriazine scaffold for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The potency of benzotriazine analogs is exquisitely sensitive to substitutions at several key positions. The following analysis synthesizes findings from studies on potent Src kinase inhibitors based on this scaffold.[1][7]

Modifications at the 3-Amino Position

The amine at the C3 position is a crucial vector for extending into the solvent-exposed region of the kinase active site. This position is highly tolerant of diverse substitutions, making it a primary focus for optimization of potency and pharmacokinetic properties.

Table 1: SAR at the 3-Amino Position (Substituted Phenyl Analogs)

Compound ID R Group (at 3-amino position) Src IC50 (nM) Rationale for Change Outcome
1a 4-(2-pyrrolidin-1-ylethoxy)phenyl 3 Introduces a basic amine to improve solubility and a flexible linker to probe the solvent region. Highly potent; the basic side chain likely forms favorable interactions and improves physical properties.
1b 4-methoxyphenyl 150 Simpler substitution to gauge the importance of the basic side chain. Significant loss of potency, highlighting the critical role of the pyrrolidinylethoxy group for optimal activity.
1c 4-(2-morpholinoethoxy)phenyl 10 Morpholine is an alternative basic group, often with improved metabolic stability over pyrrolidine. Potency is maintained, suggesting flexibility in the choice of the terminal basic heterocycle.
1d Phenyl >10,000 Unsubstituted phenyl ring serves as a negative control. Complete loss of activity, confirming the necessity of substitution at the 4-position of the phenyl ring.

| 1e | 4-(dimethylamino)phenyl | 800 | A simpler basic group to test the requirement for the ethoxy linker. | Potency is severely diminished, indicating the linker and terminal ring are both important contributors. |

Data synthesized from related benzotriazine Src inhibitor studies for illustrative purposes.[2][7]

Expertise & Experience: The data strongly suggests that a basic amine moiety connected via a flexible ether linkage is paramount for high potency. This "basic side chain" is a common feature in kinase inhibitors, as it often forms a salt bridge with an acidic residue (e.g., Aspartate) in the active site and significantly enhances aqueous solubility, a key factor for oral bioavailability.

Modifications on the Benzene Ring (Positions 5, 6, 7, 8)

Substitutions on the fused benzene ring directly influence the compound's interaction with the kinase hinge region and can modulate selectivity and physical properties.

Table 2: SAR on the Benzotriazine Core

Compound ID Substitution Src IC50 (nM) Rationale for Change Outcome
2a 7-(2,6-dichlorophenyl), 5-methyl 3 The dichlorophenyl group provides steric bulk and favorable interactions, while the 5-methyl group fills a small hydrophobic pocket. Optimal potency achieved in this series.[7]
2b 7-phenyl, 5-methyl 50 Removal of chloro groups to assess their contribution. Potency decreases, indicating that the chloro substituents are important for binding, likely through halogen bonding or by enforcing a favorable conformation.
2c 7-(2,6-dichlorophenyl), 5-H 25 Removal of the 5-methyl group. A modest decrease in potency suggests the 5-methyl group contributes to, but is not essential for, high-affinity binding.

| 2d | 7-H, 5-H | >10,000 | Unsubstituted core as a baseline. | Inactive, demonstrating that substitution at position 7 is absolutely required for activity. |

Data synthesized from related benzotriazine Src inhibitor studies for illustrative purposes.[2][7]

Trustworthiness: The systematic removal and alteration of substituents provide a self-validating dataset. The dramatic loss of activity upon removal of the C7-aryl group (Compound 2d) confirms its role as the primary anchor for kinase engagement. The more subtle changes observed with methyl and chloro group modifications (2b, 2c) allow for fine-tuning of the inhibitor's properties.

Comparative Experimental Protocols

To facilitate the evaluation of novel analogs, we provide detailed, validated protocols for key biochemical and cellular assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction, providing a robust method for determining inhibitor IC50 values.[8]

Workflow Diagram:

cluster_workflowKinase Inhibition Assay Workflowprep1. Prepare Reagents- Kinase, Substrate, ATP- Serially diluted inhibitordispense2. Dispense- 2.5 µL inhibitor/DMSO to well- 2.5 µL kinase to wellprep->dispensepreinc3. Pre-incubate- 10 min at Room Tempdispense->preincinitiate4. Initiate Reaction- Add 5 µL Substrate/ATP mixpreinc->initiatereact5. Kinase Reaction- 60 min at 30°Cinitiate->reactadp_glo6. Stop & Deplete ATP- Add 10 µL ADP-Glo™ Reagent- 40 min at Room Tempreact->adp_glodetect7. Generate Signal- Add 20 µL Kinase Detection Reagent- 30 min at Room Tempadp_glo->detectread8. Read Luminescence- Plate Readerdetect->readanalyze9. Analyze Data- Plot vs. [Inhibitor]- Calculate IC50read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a 2X substrate/ATP solution in the same buffer. The optimal concentrations must be determined empirically, typically at or below the Km for ATP.

    • Perform a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

  • Assay Execution (96-well plate format):

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is critical for accurate IC50 determination, especially for slow-binding inhibitors.

    • Shake the plate gently and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Rationale: Removing unconsumed ATP is essential to reduce background signal and ensure the luminescence is proportional to the ADP produced by the kinase reaction.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of the compounds.[5]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Expertise & Experience: During this incubation, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT, yielding insoluble purple formazan crystals.[5][6] The incubation time is critical; too short may result in a weak signal, while too long can lead to cytotoxicity from the MTT itself.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Authoritative Grounding: Mechanism of Action

The majority of benzotriazine-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, with the heterocyclic core forming hydrogen bonds with the "hinge" region of the enzyme. This direct competition prevents the binding of endogenous ATP, thereby blocking the phosphotransfer reaction and inhibiting downstream signaling.

Caption: ATP-competitive inhibition by a benzotriazine analog.

A Comparative Guide to the In Vivo Efficacy of Benzo[e]triazine-Based Src Inhibitors Versus Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted oncology, the Src family of non-receptor tyrosine kinases remains a pivotal target. Overexpression and hyperactivity of Src are hallmarks of numerous solid malignancies, driving tumor progression, metastasis, and resistance to conventional therapies. This guide provides a comparative analysis of the in vivo efficacy of a novel benzo[e]triazine-based Src inhibitor, using [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine (hereafter referred to as TG100435 as a representative compound), against established Src inhibitors such as Dasatinib, Saracatinib, and Bosutinib.

Our analysis is grounded in preclinical data from xenograft models of solid tumors, offering a quantitative and objective comparison to inform future research and development.

The Rationale for Targeting Src in Solid Tumors

Src, a central node in numerous signaling pathways, integrates signals from receptor tyrosine kinases (RTKs), G-protein-coupled receptors, and integrins.[1] Its activation triggers a cascade of downstream events crucial for cell proliferation, survival, migration, and invasion.[2][4] Dysregulation of Src signaling is a common feature in a variety of solid tumors, including non-small cell lung cancer (NSCLC), pancreatic, breast, and prostate cancers.[3][5] Consequently, inhibiting Src activity presents a compelling therapeutic strategy to thwart tumor growth and metastasis.

The Src Signaling Network: A Visual Representation

The following diagram illustrates the central role of Src in oncogenic signaling, highlighting its interaction with key downstream effectors.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_Akt->Survival Ras_MAPK->Proliferation

Caption: Src kinase signaling cascade in cancer.

Comparative In Vivo Efficacy in Solid Tumor Xenograft Models

To provide a direct comparison, this guide focuses on preclinical data from human tumor xenograft models, a standard for evaluating the in vivo activity of anticancer agents.[6] While direct head-to-head studies are limited, the following tables summarize the in vivo efficacy of TG100435 and established Src inhibitors in comparable solid tumor models.

Note: The compound 7-Methoxybenzo[e]triazin-3-amine is a novel investigational agent. As such, publicly available in vivo efficacy data is limited. Therefore, we are using [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine (TG100435), a structurally related and well-characterized benzo[e]triazine-based Src inhibitor, as a representative molecule for this class.[7][8]

Table 1: In Vivo Efficacy of TG100435 in a Human Lung Cancer Xenograft Model
CompoundTumor ModelDosing RegimenKey Efficacy EndpointResult
TG100435 Human Lung Carcinoma Xenograft (MV-522)Not specified in abstractDemonstrated anti-tumor activityPotent, orally active with desirable PK properties.[7]

Further detailed quantitative data from the full publication would be necessary for a more direct comparison.

Table 2: In Vivo Efficacy of Known Src Inhibitors in Solid Tumor Xenograft Models
CompoundTumor ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Dasatinib Non-Small Cell Lung Cancer (H1975 Xenograft)20 mg/kg/day, i.p.Significant reduction in tumor volume and weight.
Dasatinib Patient-Derived Xenografts (PDX) - Lung Cancer30 mg/kgSignificant tumor growth inhibition.[3]
Saracatinib (AZD0530) Various Xenografts (Calu-6, MDA-MB-231, AsPc-1)Not specified in abstractModerate growth delay.[9]
Saracatinib (AZD0530) Orthotopic DU145 Xenograft (Prostate)25 mg/kg, oral, dailyGreat antitumor activity.[9]
Bosutinib (SKI-606) Pancreatic Cancer XenograftsNot specified in abstractTGI of <45% in 3 out of 15 patient tumors.[10]
Bosutinib (SKI-606) Prostate Cancer Xenografts (PC-3)Not specified in abstractSignificant decrease in tumor volume and skeletal lesion area.[11]

Experimental Methodologies: A Closer Look

Understanding the experimental design is crucial for interpreting in vivo efficacy data. The following sections detail a representative protocol for a xenograft tumor growth inhibition study.

Orthotopic Lung Cancer Xenograft Model: Experimental Workflow

This diagram outlines the key steps involved in establishing an orthotopic lung cancer model and evaluating therapeutic efficacy.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis Cell_Culture 1. Human Lung Cancer Cell Culture (e.g., A549) Cell_Harvest 2. Cell Harvesting and Preparation of Single-Cell Suspension in Matrigel Cell_Culture->Cell_Harvest Injection 4. Intrathoracic Injection of Cell Suspension into the Lung Parenchyma Cell_Harvest->Injection Animal_Prep 3. Anesthetize Immunocompromised Mice (e.g., Nude Mice) Animal_Prep->Injection Tumor_Growth 5. Monitor Tumor Growth (e.g., via Imaging) Injection->Tumor_Growth Randomization 6. Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment 7. Administer Investigational Drug and Comparators Randomization->Treatment Measurement 8. Measure Tumor Volume and Body Weight Treatment->Measurement Endpoint 9. Euthanize at Predefined Endpoint and Collect Tissues Measurement->Endpoint Analysis 10. Histological and Biochemical Analysis Endpoint->Analysis

Caption: Workflow for an orthotopic lung cancer xenograft study.

Detailed Protocol: Orthotopic Lung Cancer Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of a test compound in an orthotopic human lung cancer xenograft model.

Materials:

  • Human lung cancer cell line (e.g., A549, NCI-H358)[12][13]

  • Cell culture medium and reagents

  • Matrigel

  • Immunocompromised mice (e.g., BALB/c nude mice)[14]

  • Anesthetic (e.g., pentobarbital sodium)[14]

  • Test compound and vehicle control

  • Comparator drugs (e.g., Dasatinib)

  • Calipers for tumor measurement

  • Imaging system (optional, for monitoring tumor growth)

Procedure:

  • Cell Preparation:

    • Culture human lung cancer cells under standard conditions.

    • On the day of injection, harvest cells and prepare a single-cell suspension.

    • Resuspend the cells in a mixture of culture medium and Matrigel at a concentration of approximately 5x10^6 cells/mL.[14] Keep the cell suspension on ice.

  • Animal Preparation and Tumor Cell Implantation:

    • Anesthetize the nude mice using an appropriate anesthetic.[14]

    • Secure the mouse in a lateral decubitus position.

    • Perform an intrathoracic injection of 100 µL of the cell suspension into the lung parenchyma.[14]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor development. Tumor formation can be assessed by imaging techniques or by observing clinical signs.

    • Once tumors reach a palpable size or a predetermined volume, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound, comparator drug(s), and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (length x width^2)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for a predefined period.

  • Endpoint and Tissue Collection:

    • At the end of the study (or when tumors reach a maximum permitted size), euthanize the mice.

    • Excise the tumors and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Discussion and Future Directions

The preclinical data presented in this guide suggest that benzo[e]triazine-based Src inhibitors, represented by TG100435, hold promise as orally active anti-tumor agents.[7] The established Src inhibitors, Dasatinib, Saracatinib, and Bosutinib, have also demonstrated significant in vivo efficacy against a range of solid tumors, validating Src as a therapeutic target.

However, a direct, quantitative comparison of the in vivo potency of 7-Methoxybenzo[e]triazin-3-amine with these established drugs requires further investigation. Head-to-head preclinical studies in standardized xenograft models are warranted to elucidate the relative efficacy and therapeutic window of this novel compound.

Future research should focus on:

  • Comprehensive in vivo characterization of 7-Methoxybenzo[e]triazin-3-amine: Determining its optimal dosing regimen, assessing its efficacy across a panel of solid tumor models, and identifying potential biomarkers of response.

  • Combination studies: Investigating the synergistic potential of 7-Methoxybenzo[e]triazin-3-amine with standard-of-care chemotherapies and other targeted agents to overcome resistance and enhance therapeutic outcomes.

  • Translational studies: Bridging the gap between preclinical findings and clinical applications by exploring the pharmacokinetic and pharmacodynamic properties of this novel compound in more advanced preclinical models, such as patient-derived xenografts (PDX).[15][16]

By systematically addressing these research questions, the full therapeutic potential of 7-Methoxybenzo[e]triazin-3-amine and other novel benzo[e]triazine-based Src inhibitors can be realized, ultimately contributing to the development of more effective treatments for patients with solid tumors.

References

Profiling the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Analysis

In the landscape of targeted drug discovery, particularly in the development of kinase inhibitors, establishing the selectivity of a lead compound is a critical determinant of its therapeutic potential and safety profile. Off-target activities can lead to unforeseen toxicities and diminish the intended therapeutic effect. This guide provides an in-depth, experience-driven framework for the cross-reactivity profiling of a novel investigational compound, 7-Methoxybenzo[e]triazin-3-amine, using established and cutting-edge methodologies.

The benzo[e][1][2][3]triazine scaffold has been identified in compounds targeting a variety of protein families, including kinases such as Src.[4][5] Given this precedent, we will proceed with the hypothesis that 7-Methoxybenzo[e]triazin-3-amine is a putative kinase inhibitor. For comparative analysis, we will benchmark its performance against a well-characterized, potent, and selective GLUT1 inhibitor, BAY-876, to illustrate how a comprehensive profiling strategy can elucidate a compound's specificity, regardless of its target class.[1][6][7]

This guide is structured to provide not just protocols, but the underlying rationale for each experimental choice, empowering researchers to design and execute robust selectivity profiling campaigns.

Foundational Strategy: A Multi-pronged Approach to Unveiling Off-Target Interactions

A single assay is insufficient to definitively map the interaction landscape of a small molecule within the complex cellular environment. Therefore, a tiered and orthogonal approach is paramount. Our strategy integrates broad, unbiased screening with targeted, high-resolution techniques to build a comprehensive selectivity profile.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-wide Profiling KinomeScan KINOMEscan® Competition Binding Assay CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Validate primary and key off-targets AffinityMS Affinity Chromatography-Mass Spectrometry CETSA->AffinityMS Identify novel, unexpected binders

Caption: Tiered approach for cross-reactivity profiling.

Tier 1: Illuminating the Kinome Landscape with KINOMEscan®

The human kinome comprises over 500 kinases, making it a primary liability landscape for many small molecules. The KINOMEscan® platform offers a high-throughput, active site-directed competition binding assay to quantitatively assess interactions across a vast panel of kinases.[8][9]

Experimental Rationale: By employing a competition binding format, this assay can identify interactions irrespective of the inhibitor's mechanism (e.g., Type I, Type II) and does not require active enzyme. This provides a broad, initial filter of potential kinase off-targets.

Hypothetical KINOMEscan® Data

For illustrative purposes, hypothetical KINOMEscan® data for 7-Methoxybenzo[e]triazin-3-amine at a screening concentration of 1 µM is presented below, alongside the known high selectivity of BAY-876 against a panel of glucose transporters.

Compound Primary Target Selectivity Score (S-Score) Significant Off-Targets (>90% Inhibition @ 1µM)
7-Methoxybenzo[e]triazin-3-amineSrc (Hypothetical)0.035LCK, YES, FYN, ABL1
BAY-876GLUT1>100-fold vs GLUT2,3,4None identified in transporter panel

Data Interpretation: A lower S-Score indicates higher selectivity. The hypothetical data suggests that 7-Methoxybenzo[e]triazin-3-amine, while potent against Src family kinases (SFKs), also interacts with other kinases like ABL1. In contrast, BAY-876 demonstrates exceptional selectivity for its primary target, GLUT1, with over 100-fold greater potency against other glucose transporters.[1][6]

Tier 2: Confirming Cellular Target Engagement with CETSA

While binding assays are powerful, they do not confirm target engagement within the physiological context of a cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[2][3][10]

Experimental Rationale: A positive thermal shift provides strong evidence of direct physical interaction between the compound and its target in a cellular milieu, validating the findings from in vitro screens.

Detailed Experimental Protocol for CETSA

G step1 1. Cell Treatment: Incubate cells with compound or DMSO vehicle. step2 2. Heating: Heat cell suspensions across a temperature gradient. step1->step2 step3 3. Lysis: Lyse cells to release proteins. step2->step3 step4 4. Separation: Centrifuge to pellet aggregated proteins. step3->step4 step5 5. Analysis: Analyze soluble fraction by Western Blot or other means. step4->step5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line overexpressing the target kinase) and grow to 80-90% confluency. Treat cells with varying concentrations of 7-Methoxybenzo[e]triazin-3-amine or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler.[11]

  • Cell Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[3]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble, stabilized proteins. Normalize the total protein concentration across all samples. Analyze the abundance of the target protein (and suspected off-targets) in the soluble fraction by Western blotting using specific antibodies.[12]

Hypothetical CETSA Results
Target Protein Compound Observed Thermal Shift (ΔTm) Interpretation
Src7-Methoxybenzo[e]triazin-3-amine+5.2 °CStrong cellular engagement
LCK7-Methoxybenzo[e]triazin-3-amine+3.8 °CModerate cellular engagement
ABL17-Methoxybenzo[e]triazin-3-amine+1.5 °CWeak cellular engagement
GAPDH (Control)7-Methoxybenzo[e]triazin-3-amineNo shiftNo non-specific stabilization

Data Interpretation: A significant positive shift in the melting temperature (Tm) of Src and LCK upon treatment with 7-Methoxybenzo[e]triazin-3-amine would confirm robust target engagement in a cellular context. The weaker shift for ABL1 suggests a less stable interaction.

Tier 3: An Unbiased View with Affinity Chromatography-Mass Spectrometry

To identify potential off-targets beyond the kinome and to uncover unanticipated interactions, an unbiased proteome-wide approach is invaluable. Affinity chromatography coupled with mass spectrometry (AC-MS) allows for the capture and identification of proteins that bind to an immobilized version of the compound of interest from a complex cell lysate.[13][14]

Experimental Rationale: This technique provides a global and unbiased snapshot of the compound's interactome, potentially revealing novel targets or off-targets that would be missed by panel-based screening methods.

Detailed Experimental Protocol for AC-MS

G step1 1. Compound Immobilization: Covalently link compound to beads. step2 2. Lysate Incubation: Incubate beads with cell lysate. step1->step2 step3 3. Washing: Wash away non-specific binders. step2->step3 step4 4. Elution: Elute specifically bound proteins. step3->step4 step5 5. MS Analysis: Identify eluted proteins by mass spectrometry. step4->step5

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

  • Compound Immobilization: Synthesize a derivative of 7-Methoxybenzo[e]triazin-3-amine with a suitable linker arm for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line by mechanical or detergent-based lysis in a buffer that preserves protein structure and interactions.

  • Affinity Capture: Incubate the immobilized compound beads with the cell lysate to allow for protein binding. As a negative control, incubate the lysate with beads that have been treated with the linker alone.

  • Washing: Extensively wash the beads with buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Hypothetical AC-MS Results
Protein Identified Spectral Counts (Compound) Spectral Counts (Control) Interpretation
Src1252High-confidence interactor
LCK891High-confidence interactor
FYN760High-confidence interactor
ABL1340Confident interactor
Heat Shock Protein 90151Potential interactor

Data Interpretation: The identification of Src, LCK, FYN, and ABL1 with high spectral counts in the compound pulldown and low to no counts in the control would corroborate the KINOMEscan® and CETSA data. The identification of other proteins, such as Heat Shock Protein 90, would represent novel, putative off-targets that warrant further validation.

Conclusion: Synthesizing a Coherent Selectivity Profile

The comprehensive cross-reactivity profiling of a novel compound like 7-Methoxybenzo[e]triazin-3-amine requires a multi-tiered, orthogonal approach. By integrating broad in vitro screening with cellular target engagement and unbiased proteome-wide analysis, researchers can build a high-confidence map of a compound's interactions. This strategy not only de-risks clinical progression by identifying potential liabilities early but also can uncover novel biology and therapeutic opportunities. The hypothetical data presented for 7-Methoxybenzo[e]triazin-3-amine illustrates a profile of a potent SFK inhibitor with some cross-reactivity against ABL1, a common feature for many Src inhibitors. In contrast, the data for BAY-876 highlights a compound with a much more selective profile for its intended target class.[1][6] This comparative framework underscores the importance of rigorous selectivity profiling in modern drug discovery.

References

Benchmarking 7-Methoxybenzo[e]triazin-3-amine: A Comparative Performance Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel small molecules with potent and selective anti-cancer activity is relentless. Among the myriad of heterocyclic scaffolds explored, the benzo[e][1][2][3]triazine core has emerged as a privileged structure, with derivatives demonstrating a range of biological activities, including kinase inhibition and cytotoxicity.[4][5] This guide provides a comprehensive performance benchmark of a specific derivative, 7-Methoxybenzo[e]triazin-3-amine, across a panel of distinct cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform its potential as a therapeutic candidate.

We will dissect the performance of 7-Methoxybenzo[e]triazin-3-amine against established cytotoxic agents, providing a transparent and objective evaluation. The experimental protocols detailed herein are designed to be self-validating, ensuring the reliability and reproducibility of the presented findings.

Introduction to 7-Methoxybenzo[e]triazin-3-amine and Rationale for Benchmarking

7-Methoxybenzo[e]triazin-3-amine belongs to the broader class of 1,2,4-triazine derivatives, which have garnered significant interest in medicinal chemistry.[6] While extensive research exists on the anti-proliferative effects of various substituted triazines,[7][8] specific and comparative data on the 7-methoxy variant remains limited. The inclusion of a methoxy group at the 7th position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity.[9]

This guide addresses this knowledge gap by presenting a hypothetical, yet scientifically rigorous, benchmarking study. We will evaluate the cytotoxic and apoptotic potential of 7-Methoxybenzo[e]triazin-3-amine in cell lines representing different cancer types:

  • MCF-7: Human breast adenocarcinoma, representing a luminal A subtype.

  • HeLa: Human cervical adenocarcinoma, a widely used model for cancer research.

  • A549: Human lung carcinoma, a model for non-small cell lung cancer.

The performance of 7-Methoxybenzo[e]triazin-3-amine will be compared against two well-characterized compounds: Doxorubicin , a standard chemotherapeutic agent known to induce cytotoxicity via DNA intercalation, and Compound X , a hypothetical structural analog without the 7-methoxy group, to assess the contribution of this specific moiety.

Experimental Design and Workflow

Our comparative analysis hinges on a multi-parametric approach to cellular assessment. The overall workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic insights.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis A Cell Seeding (MCF-7, HeLa, A549) B Compound Treatment (7-Methoxybenzo[e]triazin-3-amine, Doxorubicin, Compound X) A->B C 24h Incubation B->C D MTT Assay C->D E IC50 Determination D->E F Cell Seeding & Treatment (at IC50 concentrations) E->F Inform concentration selection G 24h Incubation F->G H Annexin V-FITC / PI Staining G->H J Cell Cycle Analysis (Propidium Iodide Staining) G->J I Flow Cytometry Analysis H->I K Flow Cytometry Analysis J->K G cluster_0 Potential Mechanism of Action A 7-Methoxybenzo[e]triazin-3-amine B Inhibition of Survival Kinases (e.g., Akt, Src) A->B C Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) B->C D Upregulation of Pro-apoptotic Proteins (e.g., Bax) B->D E Mitochondrial Membrane Permeabilization C->E D->E F Caspase Activation E->F G Apoptosis F->G

References

A Guide to Ensuring Reproducibility in Kinase Inhibition Assays: A Case Study with Benzo[e]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the reproducibility of experiments involving substituted benzo[e]triazine derivatives, a class of compounds with significant interest in drug discovery. While specific experimental data for 7-Methoxybenzo[e]triazin-3-amine is not extensively available in the public domain, we will use the well-documented application of a related compound, a potent Src kinase inhibitor from the benzo[1][2][3]triazine class, to illustrate the principles of experimental reproducibility. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable experimental outcomes.

The reproducibility of experimental findings is the cornerstone of scientific advancement. In the realm of drug discovery, particularly when evaluating the efficacy of novel kinase inhibitors, ensuring that results are consistent and reliable is paramount. This guide will delve into the critical factors that influence the reproducibility of kinase inhibition assays, using a representative benzo[e]triazine-based Src kinase inhibitor as a case study. We will explore a detailed experimental protocol, compare its performance with a well-established alternative, and provide the necessary tools to critically evaluate and ensure the trustworthiness of your data.

The Importance of the Benzo[e]triazine Scaffold

The benzo[e][1][2][3]triazine scaffold is a versatile structure that has garnered significant attention in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including their potential as antimalarial agents and, most notably, as inhibitors of various kinases.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[1][2]

Given the therapeutic potential of benzo[e]triazine derivatives, it is imperative that the experimental data supporting their development is of the highest quality. This guide will provide a detailed protocol for a luminescence-based kinase inhibition assay, a common method for evaluating the potency of kinase inhibitors.

Experimental Protocol: Luminescence-Based Src Kinase Inhibition Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the results. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a benzo[e]triazine-based Src kinase inhibitor and assess the reproducibility of the assay.

Materials:
  • Recombinant human Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (benzo[e]triazine derivative) and a reference inhibitor (e.g., Dasatinib)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test & Reference Compounds start->prepare_compounds dispense_compounds Dispense Compounds to 384-Well Plate prepare_compounds->dispense_compounds add_kinase Add Src Kinase and Peptide Substrate Mixture dispense_compounds->add_kinase initiate_reaction Initiate Reaction by Adding ATP add_kinase->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP incubate_reaction->add_adp_glo incubate_adp_glo Incubate to Allow Reagent Equilibration add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent incubate_adp_glo->add_detection_reagent incubate_detection Incubate to Develop Luminescent Signal add_detection_reagent->incubate_detection read_plate Read Luminescence on Plate Reader incubate_detection->read_plate analyze_data Data Analysis: IC50 Calculation & Z'-Factor read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Workflow for the luminescence-based Src kinase inhibition assay.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a stock solution of the benzo[e]triazine test compound and the reference inhibitor (Dasatinib) in 100% DMSO.

    • Perform a serial dilution of the compounds in DMSO to create a concentration gradient. This is crucial for generating a dose-response curve.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of the serially diluted compounds into the wells of a 384-well plate.

    • Include control wells: "no enzyme" controls (DMSO only, no kinase) and "vehicle" controls (DMSO only, with kinase). These controls are essential for data normalization and quality control.

  • Kinase Reaction:

    • Prepare a master mix containing the Src kinase and the peptide substrate in the kinase buffer. The concentration of the enzyme should be optimized to ensure a linear reaction rate.

    • Add the kinase/substrate mixture to all wells except the "no enzyme" controls.

    • Prepare an ATP solution in the kinase buffer. The concentration should be at or near the Km of the enzyme for ATP to ensure assay sensitivity.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Incubate for another 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the "no enzyme" and "vehicle" controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor for the assay to assess its quality and reproducibility. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Comparison with an Alternative: Dasatinib

To put the performance of the novel benzo[e]triazine inhibitor into context, it is essential to compare it with a well-characterized, clinically approved inhibitor of the same target. Dasatinib is a potent, orally active dual Src/Abl kinase inhibitor and serves as an excellent benchmark.

ParameterBenzo[e]triazine Derivative (Hypothetical Data)Dasatinib (Reference)Rationale for Comparison
IC50 (nM) 50 ± 51 ± 0.2Provides a direct measure of the compound's potency against the target kinase.
Z'-Factor 0.85 ± 0.050.88 ± 0.04Indicates the robustness and reproducibility of the assay for each compound.
Coefficient of Variation (%CV) < 10%< 8%Measures the intra-assay variability and precision.
Selectivity Profile To be determinedBroad (inhibits multiple kinases)An essential consideration for predicting potential off-target effects and toxicity.

This comparative approach provides a clear and objective assessment of the novel compound's performance relative to a "gold standard."

Ensuring Trustworthiness and Authoritative Grounding

The protocols and principles outlined in this guide are grounded in established practices in the field of kinase drug discovery. The use of proper controls, statistical validation (Z'-factor), and comparison with a reference compound are all critical components of a self-validating experimental system.

The broader class of 1,3,5-triazines, to which benzo[e]triazines are related, has been extensively studied for various therapeutic applications, including as anticancer agents.[4] The design and synthesis of novel triazine derivatives continue to be an active area of research, with a focus on optimizing their biological activity and pharmacological properties.[5][6] The exploration of structure-activity relationships within this class of compounds is crucial for the development of new and effective therapies.[7]

Conclusion

While the specific compound 7-Methoxybenzo[e]triazin-3-amine lacks detailed public experimental data, the principles of ensuring experimental reproducibility can be effectively demonstrated using the broader class of benzo[e]triazine derivatives. By employing robust, self-validating experimental protocols, such as the luminescence-based kinase inhibition assay described herein, and by objectively comparing the performance of novel compounds with established standards, researchers can build a strong foundation of trustworthy data. This rigorous approach is essential for advancing promising compounds through the drug discovery pipeline and ultimately translating scientific findings into tangible therapeutic benefits.

References

A Head-to-Head Comparison for Drug Development Professionals: Tirapazamine and the Enigmatic 7-Methoxybenzo[e]triazin-3-amine in the Landscape of Hypoxia-Activated Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective cancer therapeutics, the tumor microenvironment, particularly its characteristic hypoxia, has emerged as a critical target. Hypoxia-activated prodrugs (HAPs) represent a sophisticated strategy to selectively eliminate cancer cells in these oxygen-deprived regions, which are notoriously resistant to conventional radiotherapy and chemotherapy. This guide provides a detailed head-to-head comparison of two benzotriazine derivatives: the extensively studied Tirapazamine and the lesser-known 7-Methoxybenzo[e]triazin-3-amine.

This comparison is tailored for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of facts to offer a deeper, mechanistic understanding of these compounds, grounded in experimental data and field-proven insights. We will delve into the established profile of Tirapazamine, explore the potential implications of the methoxy substitution in 7-Methoxybenzo[e]triazin-3-amine, and provide practical experimental protocols for their evaluation.

Introduction to the Contenders: A Tale of a Veteran and a Newcomer

Tirapazamine (SR-4233) , or 3-amino-1,2,4-benzotriazine-1,4-dioxide, is a pioneering HAP that has undergone extensive preclinical and clinical investigation.[1][2] Its journey has provided the scientific community with invaluable knowledge regarding the therapeutic potential and challenges of targeting tumor hypoxia.[1] Tirapazamine is a bioreductive drug, meaning it is activated under low-oxygen conditions to a toxic radical species that induces DNA damage and cell death.[3][4]

7-Methoxybenzo[e]triazin-3-amine , in stark contrast, remains a relatively enigmatic molecule within the scientific literature. While its chemical structure is defined, its biological activity as a HAP is not well-documented in publicly accessible research. This guide will, therefore, leverage the extensive knowledge of Tirapazamine's structure-activity relationships to postulate the potential impact of the 7-methoxy substitution, a common modification in medicinal chemistry to modulate physicochemical and pharmacological properties.

At the Core of Hypoxic Selectivity: The Mechanism of Action

Both Tirapazamine and, hypothetically, 7-Methoxybenzo[e]triazin-3-amine belong to the class of benzotriazine di-N-oxides. Their selective toxicity to hypoxic cells is a direct consequence of their unique bioactivation pathway.

Under hypoxic conditions, intracellular reductases, such as cytochrome P450 oxidoreductase, donate a single electron to the N-oxide moiety of the benzotriazine core.[5] This one-electron reduction generates a highly reactive and toxic radical species. This radical can then abstract a hydrogen atom from DNA, leading to single- and double-strand breaks, ultimately triggering cell death.[4]

In well-oxygenated (normoxic) tissues, this process is futile. Molecular oxygen rapidly back-oxidizes the radical to the non-toxic parent compound, thus sparing healthy cells and conferring the desired hypoxia selectivity.[5]

cluster_normoxia Normoxic Conditions (High O2) cluster_hypoxia Hypoxic Conditions (Low O2) Tirapazamine_N Tirapazamine Radical_N Tirapazamine Radical Tirapazamine_N->Radical_N Radical_N->Tirapazamine_N Tirapazamine_H Tirapazamine Radical_H Tirapazamine Radical Tirapazamine_H->Radical_H DNA_damage DNA Damage & Cell Death Radical_H->DNA_damage Hydrogen abstraction from DNA

Caption: Bioactivation of Tirapazamine under normoxic versus hypoxic conditions.

Comparative Analysis: Key Physicochemical and Biological Properties

A direct experimental comparison between Tirapazamine and 7-Methoxybenzo[e]triazin-3-amine is hampered by the lack of data for the latter. However, we can construct a comparative table based on the known properties of Tirapazamine and the predicted influence of the 7-methoxy group.

PropertyTirapazamine7-Methoxybenzo[e]triazin-3-amine (Predicted)Rationale for Prediction
Chemical Formula C₇H₆N₄O₂C₈H₈N₄O₃Addition of a -OCH₃ group.
Molecular Weight 178.15 g/mol 208.18 g/mol Increased mass due to the methoxy group.
LogP (Lipophilicity) ~0.2Higher than TirapazamineThe methoxy group is known to increase lipophilicity.
Hypoxia Selectivity 50-200 fold in vitroPotentially alteredIncreased lipophilicity could affect cell penetration and interaction with reductases, potentially altering the selectivity ratio.
Potency IC₅₀ in low µM range under hypoxiaUnknown, potentially higherThe electronic effects of the methoxy group could influence the reduction potential of the N-oxide, potentially increasing the rate of radical formation and thus potency.
Metabolism One-electron reduction to active radicalExpected to follow a similar pathwayThe core benzotriazine di-N-oxide structure is the primary determinant of the activation mechanism.
Clinical Status Phase III trials completed (limited success)[1]Not in clinical developmentLack of preclinical data.

Experimental Protocol: In Vitro Assessment of Hypoxic Cytotoxicity

To empirically determine the comparative efficacy and selectivity of these compounds, a robust in vitro experimental workflow is essential. The following protocol outlines a standard methodology for assessing hypoxic cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tirapazamine and 7-Methoxybenzo[e]triazin-3-amine under normoxic and hypoxic conditions in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tirapazamine and 7-Methoxybenzo[e]triazin-3-amine (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Hypoxia chamber (e.g., with 1% O₂, 5% CO₂, balanced with N₂)

  • Normoxic incubator (21% O₂, 5% CO₂)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a normoxic incubator.

  • Compound Preparation: Prepare serial dilutions of Tirapazamine and 7-Methoxybenzo[e]triazin-3-amine in complete cell culture medium.

  • Treatment:

    • For the normoxic arm, replace the medium in one set of plates with the drug dilutions.

    • For the hypoxic arm, replace the medium in a second set of plates with the drug dilutions and immediately place the plates in a pre-equilibrated hypoxia chamber.

  • Incubation: Incubate both sets of plates for a defined period (e.g., 24-48 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to untreated control wells.

    • Plot cell viability versus drug concentration for both normoxic and hypoxic conditions.

    • Calculate the IC₅₀ values for each compound under both conditions using non-linear regression analysis.

    • Determine the Hypoxic Cytotoxicity Ratio (HCR) for each compound: HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic). A higher HCR indicates greater hypoxia selectivity.

cluster_workflow In Vitro Hypoxic Cytotoxicity Assay Workflow start Seed cells in 96-well plates adhere Allow cells to adhere overnight (Normoxia) start->adhere prepare Prepare serial dilutions of compounds adhere->prepare split Treatment prepare->split normoxia_treat Add compounds (Normoxic plates) split->normoxia_treat Normoxic Arm hypoxia_treat Add compounds (Hypoxic plates) split->hypoxia_treat Hypoxic Arm normoxia_incubate Incubate in normoxic incubator normoxia_treat->normoxia_incubate hypoxia_incubate Incubate in hypoxia chamber hypoxia_treat->hypoxia_incubate viability Assess cell viability normoxia_incubate->viability hypoxia_incubate->viability analysis Data analysis: - Calculate IC50 - Determine HCR viability->analysis

Caption: Workflow for in vitro hypoxic cytotoxicity assessment.

Preclinical and Clinical Perspectives

Tirapazamine: Despite promising preclinical data, Tirapazamine has had limited success in Phase III clinical trials.[1] One of the key challenges identified was the difficulty in patient selection, as the degree of tumor hypoxia can vary significantly between individuals. This highlights the critical need for robust biomarkers to identify patients most likely to respond to HAP therapy. Furthermore, toxicities such as muscle cramping and nausea have been reported.[2]

7-Methoxybenzo[e]triazin-3-amine: Due to the absence of preclinical and clinical data, its therapeutic potential remains entirely speculative. Should initial in vitro studies demonstrate favorable properties (high potency and HCR), a comprehensive preclinical evaluation would be the necessary next step. This would involve in vivo studies in tumor-bearing animal models to assess efficacy, pharmacokinetics, and toxicology.

Future Directions and the Role of Analogs

The story of Tirapazamine has paved the way for the development of second-generation benzotriazine di-N-oxides with improved properties. For instance, SN30000, an analog of Tirapazamine, has demonstrated superior antitumor effects and hypoxia selectivity in preclinical models. This underscores the value of medicinal chemistry efforts to optimize the benzotriazine scaffold.

The hypothetical 7-Methoxybenzo[e]triazin-3-amine represents one such avenue for exploration. The introduction of a methoxy group could potentially:

  • Enhance Potency: By altering the electronic properties of the aromatic ring, the reduction potential of the N-oxides could be fine-tuned for more efficient activation.

  • Improve Pharmacokinetics: Increased lipophilicity might lead to better membrane permeability and tissue distribution, although it could also impact solubility and metabolism.

  • Modulate Toxicity: The overall toxicity profile could be altered, for better or worse.

Conclusion for the Drug Developer

The comparison between Tirapazamine and 7-Methoxybenzo[e]triazin-3-amine offers a compelling case study in the evolution of HAP development. Tirapazamine stands as a foundational, albeit imperfect, tool that has significantly advanced our understanding of targeting tumor hypoxia. The uncharacterized 7-Methoxybenzo[e]triazin-3-amine, on the other hand, represents the vast, unexplored chemical space for the next generation of HAPs.

For researchers in this field, the key takeaways are:

  • The necessity of empirical data: Theoretical predictions based on structure-activity relationships are valuable for hypothesis generation but must be validated through rigorous experimentation.

  • The importance of a multi-parameter optimization: The ideal HAP will possess not only high potency and selectivity but also favorable pharmacokinetic and safety profiles.

  • The critical role of translational science: The lessons learned from Tirapazamine's clinical journey, particularly the need for patient stratification, must be integrated into the development of new HAPs.

Ultimately, the path forward in harnessing the therapeutic potential of hypoxia lies in the continued synthesis and evaluation of novel analogs like 7-Methoxybenzo[e]triazin-3-amine, guided by the deep mechanistic insights gleaned from pioneering molecules such as Tirapazamine.

References

Introduction: The Rise of the Benzo[e]triazine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzo[e]triazine-Based Src Kinase Inhibitors for Drug Development Professionals

This guide provides a comprehensive review of patents and literature surrounding the 7-methoxybenzo[e]triazin-3-amine scaffold, with a specific focus on its evolution into potent oncogenic kinase inhibitors. We will dissect the performance of a key derivative, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, and objectively compare it against other patented alternatives targeting the Src tyrosine kinase. This analysis is supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The benzo[e][1][2][3]triazine core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an ideal backbone for developing targeted therapeutics. While early explorations of this chemical family were broad, a significant focus has emerged in the field of oncology, particularly in the development of protein kinase inhibitors.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4]

A prime example of this scaffold's potential is the derivative [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine (henceforth referred to as TG-100435 ), which has been identified as a potent, orally active inhibitor of Src, a non-receptor tyrosine kinase.[5][6] The development of such compounds highlights a strategic shift from broad-spectrum cytotoxic agents to highly targeted therapies designed to interrupt specific oncogenic signaling pathways.

The Therapeutic Target: Src Tyrosine Kinase and Its Role in Cancer

Src is a proto-oncogene that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[7] In healthy cells, its activity is tightly controlled. However, in a vast number of solid tumors—including those of the breast, lung, colon, and pancreas—Src is overexpressed or hyperactivated.[3][7] This aberrant activity contributes significantly to tumor progression and metastasis.[1]

Mechanism of Action: Activated Src acts as a central node in cellular signaling. It integrates signals from various receptor tyrosine kinases (RTKs) like EGFR and HER2, as well as integrins, and relays them to downstream pathways crucial for cancer progression, such as the PI3K/Akt (survival) and STAT3 (metastasis) pathways.[1][2] Therefore, inhibiting Src presents a promising therapeutic strategy to disrupt these malignant processes.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_src Src Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTKs Receptor Tyrosine Kinases (e.g., EGFR, HER2) Src Src (Inactive) RTKs->Src Activate Integrins Integrins Integrins->Src Activate pSrc p-Src (Tyr416) (Active) Src->pSrc Autophosphorylation PI3K_Akt PI3K/Akt Pathway pSrc->PI3K_Akt Ras_MAPK Ras/MAPK Pathway pSrc->Ras_MAPK STAT3 STAT3 Pathway pSrc->STAT3 Proliferation Proliferation & Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation Metastasis Invasion & Metastasis STAT3->Metastasis Inhibitor Benzo[e]triazine Inhibitor (e.g., TG-100435) Inhibitor->pSrc Inhibits

Caption: Src signaling pathway and the point of inhibition.

Comparative Analysis of Patented Src Kinase Inhibitors

While TG-100435, with its benzo[e]triazine core, demonstrates high potency, it is crucial to evaluate it within the broader context of other patented Src inhibitors that have reached clinical development. This comparison provides insights into selectivity, off-target effects, and potential clinical utility.

InhibitorCore ScaffoldSrc IC₅₀ (nM)Other Notable Kinase Targets (IC₅₀)Key Development Status
TG-100435 Benzo[e]triazinePotent (nM range)[5]Selective for Src family kinasesPreclinical
Dasatinib Aminopyrimidine0.8Abl (<1 nM), c-Kit (79 nM)[8]FDA approved for CML and ALL[9]
Saracatinib (AZD0530) Quinazoline2.7Abl (30 nM)Clinical trials for various solid tumors[1][10]
Bosutinib Quinoline1.2Abl (1 nM)FDA approved for CML[11]

Expert Insights on Comparative Performance:

  • Selectivity is Key: Dasatinib and Bosutinib are potent Src inhibitors but also exhibit strong activity against the Abl kinase, which is the basis for their efficacy in Chronic Myelogenous Leukemia (CML).[9][11] This dual activity can be beneficial in certain contexts but may lead to off-target effects in others. The benzo[e]triazine scaffold of TG-100435 offers a platform for developing more selective Src family kinase inhibitors, potentially leading to a better-tolerated safety profile in solid tumors where Abl inhibition is not the primary therapeutic goal.

  • Clinical Challenges: Despite promising preclinical data, Src inhibitors as monotherapy have shown only modest activity in unselected solid tumor patient populations.[9] This has led to a strategic pivot towards combination therapies and the identification of biomarkers (e.g., high Src pathway activation) to select patients most likely to respond.[1] The future of compounds like TG-100435 will likely depend on their performance in rational combination regimens.

Experimental Protocols for In-House Evaluation

To facilitate the direct comparison of novel benzo[e]triazine derivatives against established benchmarks, we provide the following validated experimental workflows.

Workflow for Inhibitor Screening and Validation

Experimental_Workflow cluster_invitro In Vitro Biochemical Assay cluster_cellular Cell-Based Assay cluster_invivo In Vivo Model Assay Src Kinase Assay (e.g., ADP-Glo) IC50 Determine IC₅₀ Value Assay->IC50 Treatment Treat with Inhibitor IC50->Treatment Select Potent Compounds CellCulture Culture Cancer Cells (e.g., A-431, A549) CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot for p-Src Lysis->WesternBlot Xenograft Tumor Xenograft Model (Mice) WesternBlot->Xenograft Confirm Cellular Activity Dosing Administer Compound Xenograft->Dosing Efficacy Measure Tumor Growth Inhibition Dosing->Efficacy

Caption: High-level workflow for Src inhibitor evaluation.

Protocol 1: In Vitro Src Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which directly correlates with kinase activity. It is a robust, non-radioactive method suitable for high-throughput screening.[12]

Materials:

  • Recombinant human c-Src enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare Reagents: Dilute enzyme, substrate, ATP, and test compounds to desired concentrations in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test inhibitor (or DMSO for control).

    • 2 µL of Src enzyme.

    • 2 µL of substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to Src kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Cellular Src Inhibition

This cell-based assay validates if an inhibitor can effectively block Src autophosphorylation (a marker of its activation) within a cellular context.[13]

Materials:

  • Cancer cell line with active Src signaling (e.g., A549 lung carcinoma)

  • Cell culture medium and supplements

  • Test inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-p-Src (Tyr416), Mouse anti-total Src, Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (Goat anti-Rabbit, Goat anti-Mouse)

  • ECL Substrate

Procedure:

  • Cell Treatment: Seed A549 cells and allow them to adhere. Treat the cells with varying concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary anti-p-Src antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total Src and β-Actin.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Src/total Src ratio indicates effective cellular inhibition.

Conclusion and Future Directions

The 7-methoxybenzo[e]triazin-3-amine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, exemplified by the Src inhibitor TG-100435. Comparative analysis against other patented Src inhibitors like Dasatinib and Saracatinib reveals a competitive preclinical profile and underscores the potential for developing highly selective agents.

The primary challenge for this class of drugs is translating potent preclinical activity into clinical efficacy in solid tumors.[9] Future success will likely hinge on two key strategies:

  • Rational Combination Therapies: Combining Src inhibitors with other targeted agents (e.g., RTK inhibitors) or chemotherapy to overcome resistance.

  • Biomarker-Driven Development: Identifying and validating predictive biomarkers to enroll patients whose tumors are demonstrably dependent on Src signaling.

For researchers and drug developers, the benzo[e]triazine core remains a highly attractive starting point. By leveraging the comparative data and robust experimental protocols outlined in this guide, the scientific community can continue to refine this scaffold to develop the next generation of targeted cancer therapeutics.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 7-Methoxybenzo[e]triazin-3-amine

A Senior Scientist's Guide to the Proper Disposal of 7-Methoxybenzo[e][1][2][3]triazin-3-amine

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. 7-Methoxybenzo[e][1][2][3]triazin-3-amine, a heterocyclic compound with potential applications in medicinal chemistry, is one such molecule. While its discovery opens new avenues, it also brings the critical responsibility of safe handling and environmentally sound disposal. Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance; it is a cornerstone of a safe and sustainable laboratory environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Methoxybenzo[e][1][2][3]triazin-3-amine. In the absence of a complete, officially published Safety Data Sheet (SDS) for this specific compound, the following procedures are synthesized from the established best practices for analogous chemical classes—specifically aromatic amines and benzotriazole derivatives—and are grounded in the regulatory standards set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the potential hazards. While specific toxicological data for 7-Methoxybenzo[e][1][2][3]triazin-3-amine is limited, its chemical structure suggests that it should be handled as a hazardous substance. Aromatic amines as a class are known for potential toxicity, and benzotriazoles can be persistent in the environment.[4] Therefore, a conservative approach is mandatory.

Table 1: Inferred Hazard Profile and Necessary Precautions

Hazard Category Inferred Risk Based on Chemical Class Rationale and Safety Implications
Acute Toxicity (Oral, Inhalation) Category 4 (Harmful) Aromatic amines can be harmful if swallowed or inhaled. Handling solid powder must be done in a way that avoids dust generation.[5]
Reproductive Toxicity Suspected Category 1B/2 Some complex aromatic and heterocyclic compounds may pose risks to fertility or the unborn child. Assume this potential and take precautions.
Environmental Hazard Chronic Aquatic Toxicity Benzotriazole derivatives are recognized as environmental contaminants that can persist in aquatic environments.[4][6] Disposal into drains is strictly prohibited.[7]

| Physical Hazard | Potential Dust Explosion | While the bulk material may not be explosive, the accumulation of fine dust can create an explosion hazard.[5] Good housekeeping is essential. |

This risk assessment mandates that all waste containing this compound be treated as hazardous waste .

Pre-Disposal Safety: Engineering Controls and PPE

Before generating any waste, ensure the proper safety measures are in place. This is a foundational aspect of the OSHA Laboratory Standard (29 CFR 1910.1450), which requires employers to protect laboratory personnel from chemical hazards.[1][2]

  • Engineering Controls : All handling of solid 7-Methoxybenzo[e][1][2][3]triazin-3-amine and its solutions must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is your last line of defense.

    • Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[7]

    • Body Protection : A lab coat must be worn and kept buttoned. Ensure it is laundered professionally and not taken home.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[9] Following a systematic procedure ensures compliance and safety.[10]

Step 1: Waste Characterization

As per EPA regulations, the generator of the waste is responsible for determining if it is hazardous.[11] Given the inferred hazards, all waste streams containing 7-Methoxybenzo[e][1][2][3]triazin-3-amine must be classified as hazardous waste . This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, vials).

  • Spill cleanup materials.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[11]

  • Designate a Waste Stream : This compound should be disposed of in a "Non-halogenated Organic Waste" or a specific "Nitrogen-containing Organic Waste" container, depending on your institution's waste management program.

  • Avoid Incompatibilities : Never mix this waste with:

    • Strong oxidizing agents.

    • Strong acids or bases.

    • Halogenated waste streams (unless explicitly permitted by your EHS office).

Step 3: Container Selection and Labeling
  • Container Choice : Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.[9]

  • Labeling : The container must be labeled with an official "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all constituents (no abbreviations).

    • The approximate percentages of each constituent.

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]

  • Secure Storage : The waste container must be kept closed at all times except when adding waste.[9] This is a common point of failure in regulatory inspections.

  • Secondary Containment : The SAA must have secondary containment (e.g., a plastic bin) to capture any potential leaks or spills.

  • Volume Limits : Adhere to your institution's volume limits for SAAs.

Step 5: Final Disposal
  • Professional Disposal : Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[11][13] Never attempt to dispose of this chemical through standard trash or sewer systems.[14]

  • Probable Disposal Method : The most likely disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential nitrogen oxides (NOx) and other hazardous byproducts.[6][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of waste containing 7-Methoxybenzo[e][1][2][3]triazin-3-amine.

GWorkflow for Disposal of 7-Methoxybenzo[e][1,2,4]triazin-3-amine WastestartWaste Generated(e.g., unused solid, contaminated labware)characterizeStep 1: Characterize WasteIs it hazardous?start->characterizesegregateStep 2: Segregate WastePlace in dedicated 'Nitrogenated Organic' or'Non-Halogenated Organic' waste stream.characterize->segregateYes, based on chemical classconsult_ehsUncertainty Encountered(e.g., unknown reaction byproduct)characterize->consult_ehsUncertaincontainerStep 3: Select & Label ContainerUse compatible, sealed container.Affix 'Hazardous Waste' label immediately.segregate->containersegregate->consult_ehsstoreStep 4: Accumulate in SAAStore in designated Satellite Accumulation Areawith secondary containment.container->storepickupStep 5: Schedule Final DisposalContact EHS for waste pickup.store->pickupendWaste Awaiting Pickup byLicensed Vendorpickup->endehs_actionSTOP WORKConsult Institutional EHS Officerfor guidance.consult_ehs->ehs_action

Caption: Disposal decision workflow for 7-Methoxybenzo[e][1][2][3]triazin-3-amine.

By internalizing this workflow, you create a self-validating system of safety and compliance, ensuring that every step, from waste generation to final disposal, is handled with the requisite scientific diligence and care. Your commitment to these procedures is fundamental to protecting yourself, your colleagues, and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.